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  • Product: N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide
  • CAS: 345990-66-1

Core Science & Biosynthesis

Foundational

N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide chemical properties

Whitepaper: N-(5-Benzoyl-2-hydroxybenzyl)-2-chloroacetamide as a Bifunctional Scaffold in Covalent Drug Discovery Executive Summary In the evolving landscape of Targeted Covalent Inhibitors (TCIs) and Activity-Based Prot...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: N-(5-Benzoyl-2-hydroxybenzyl)-2-chloroacetamide as a Bifunctional Scaffold in Covalent Drug Discovery

Executive Summary

In the evolving landscape of Targeted Covalent Inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP), the design of the chemical probe dictates the resolution of the assay. N-(5-Benzoyl-2-hydroxybenzyl)-2-chloroacetamide (CAS: 345990-66-1) emerges as a highly modular, bifunctional scaffold that integrates a cysteine-directed electrophile with a photo-inducible crosslinker. This technical guide deconstructs the chemical properties, mechanistic causality, and self-validating experimental workflows required to deploy this molecule effectively in advanced drug discovery pipelines.

Molecular Architecture & Mechanistic Causality

The utility of N-(5-Benzoyl-2-hydroxybenzyl)-2-chloroacetamide lies in its tripartite structural design. As an application scientist, selecting this scaffold over traditional alternatives requires understanding the thermodynamic and kinetic causality behind each moiety.

A. The 2-Chloroacetamide Warhead: Tunable Electrophilicity

While iodoacetamides are ubiquitous in standard proteomic alkylation, their high intrinsic electrophilicity often leads to off-target pan-cellular toxicity in live-cell assays. In contrast, the 2-chloroacetamide group possesses a higher activation energy barrier for the SN2 displacement of the chloride leaving group. This mandates that the reaction is driven by the effective molarity generated upon non-covalent binding to the target protein. Consequently, 2-chloroacetamides act as "quiet" electrophiles until they are positioned adjacent to a hyper-reactive, low-pKa cysteine residue, drastically improving target specificity .

B. The Benzophenone Core: Reversible Photochemistry

Diazirines and aryl azides are common photo-crosslinkers, but they suffer from significant drawbacks: diazirines can be synthetically unstable, and aryl azides require high-energy UV light (<300 nm) that induces collateral phototoxicity to biological samples. Benzophenones are excited at ~365 nm, a wavelength well-tolerated by live cells. Furthermore, upon excitation to the triplet diradical state via an n→π∗ transition, if a suitable C-H bond is not within the ~3.1 Å insertion radius, the benzophenone relaxes back to its ground state without degrading. This reversible excitation allows for prolonged irradiation times, maximizing crosslinking yield without depleting the active probe .

C. The Phenolic Handle: Orthogonal Derivatization

The 2-hydroxy substitution on the benzylamine core serves a dual purpose. Biologically, it acts as a critical hydrogen bond donor/acceptor to anchor the scaffold within a protein binding pocket. Chemically, the phenolic hydroxyl (pKa ~9.5) provides an orthogonal synthetic handle. Through simple Williamson ether synthesis, the scaffold can be readily converted into an alkyne-tagged probe for downstream CuAAC "click" chemistry.

Mechanism A Target Protein (Native Fold) B Probe Binding (Non-covalent) A->B Equilibration C Covalent Adduct (Cys-Alkylation) B->C SN2 Reaction (Proximity Driven) D UV Irradiation (365 nm) C->D Wash/Isolate E Irreversible Complex (C-H Insertion) D->E n -> pi* Transition

Bifunctional labeling mechanism: Proximity-driven SN2 alkylation and UV C-H insertion.

Quantitative Physicochemical Properties

Understanding the base metrics of the scaffold is critical for LC-MS/MS identification and assay buffer formulation .

PropertyValueCausality / Assay Significance
Molecular Formula C16H14ClNO3Yields an exact monoisotopic mass of 303.066 Da.
Molecular Weight 303.74 g/mol Ideal lead-like MW, allowing room for tag addition (<500 Da total).
CAS Number 345990-66-1Essential for regulatory tracking and commercial procurement.
UV Excitation Max ~350 - 365 nmEnables photo-activation outside the protein damage threshold (>300 nm).
Electrophile Type 2-ChloroacetamideSlower intrinsic reactivity prevents pan-cellular glutathione depletion.

Self-Validating Experimental Protocols

To ensure scientific integrity, any covalent labeling assay must be a self-validating system. The following protocol incorporates internal controls to distinguish proximity-driven covalent binding from non-specific hydrophobic aggregation.

Protocol A: In Vitro Covalent Labeling & Photo-Crosslinking

Objective: Trap transient protein-ligand interactions using the bifunctional scaffold.

  • Buffer Preparation: Prepare 50 mM HEPES (pH 7.5), 150 mM NaCl.

    • Causality Note: HEPES is chosen over Tris to eliminate primary amines that could theoretically compete with the probe, though chloroacetamides are highly thiol-selective. pH 7.5 ensures a sufficient fraction of target cysteines are in the reactive thiolate ( S− ) state.

  • Reduction: Treat the target protein (10 µM) with 1 mM TCEP for 30 minutes at 4°C.

    • Causality Note: TCEP is utilized because, unlike DTT or β -mercaptoethanol, it lacks free thiols and will not act as a competitive scavenger for the electrophilic probe.

  • Internal Controls Setup (Self-Validation):

    • Control 1 (Competitor): Pre-incubate protein with 100 µM Iodoacetamide for 30 mins (blocks specific cysteines).

    • Control 2 (Denatured): Boil protein at 95°C for 5 mins before probe addition (destroys the binding pocket, proving the SN2 reaction requires native 3D proximity).

    • Control 3 (Dark): Omit UV irradiation (validates crosslinking is light-dependent).

  • Probe Incubation: Add 50 µM of the probe (from a 10 mM DMSO stock) to the native protein and controls. Incubate for 2 hours at room temperature in the dark.

  • Photo-Activation: Transfer the samples to a 96-well glass-bottom plate on ice. Irradiate at 365 nm (100 W LED array, 5 cm distance) for 15 minutes.

  • Quenching: Quench the reaction by adding 10 mM DTT to scavenge any unreacted probe.

Workflow S1 N-(5-Benzoyl-2-hydroxybenzyl) -2-chloroacetamide S2 Phenol Alkylation (Propargyl Bromide) S1->S2 Base catalysis S3 Alkyne-Tagged Probe S2->S3 Yields ABPP handle S4 Live Cell Incubation & UV Crosslinking S3->S4 In vivo targeting S5 CuAAC Click Chemistry (Azide-Fluorophore) S4->S5 Cell Lysis & Click

Derivatization of phenol into a clickable ABPP probe for in vivo targeting.

Protocol B: Downstream LC-MS/MS Sample Preparation

Objective: Map the exact site of covalent modification.

  • Precipitation: Precipitate the crosslinked protein using Chloroform/Methanol to remove non-covalently bound probe and lipids.

  • Digestion: Resuspend the pellet in 8M Urea, dilute to 2M Urea with 50 mM Ammonium Bicarbonate, and digest with Trypsin/Lys-C mix (1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Desalting & Analysis: Desalt peptides using C18 StageTips. Analyze via High-Resolution Mass Spectrometry (e.g., Orbitrap).

    • Data Interpretation: Set a dynamic modification for the probe mass (+267.068 Da for the loss of HCl during the SN2 reaction) on Cysteine residues.

Conclusion

N-(5-Benzoyl-2-hydroxybenzyl)-2-chloroacetamide represents a highly rationalized starting point for chemical biology applications. By leveraging the slow-reacting chloroacetamide to enforce proximity requirements, and the reversible photochemistry of the benzophenone to capture transient states, researchers can map complex protein-ligand interactions with unprecedented signal-to-noise ratios.

References

  • Glutathione Transferase Photoaffinity Labeling Displays GST Induction by Safeners and Pathogen Infection Plant and Cell Physiology, Oxford Academic URL:[Link]

  • Substance Database: N-(5-BENZOYL-2-HYDROXY-BENZYL)-2-CHLORO-ACETAMIDE NextSDS URL:[Link]

Exploratory

N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide Abstract N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide is a synthetic compound whose mechanism of actio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Core Mechanism of Action of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide

Abstract

N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide is a synthetic compound whose mechanism of action has not been extensively characterized in the public domain. However, a structural analysis of its constituent moieties—a reactive 2-chloro-acetamide group, a salicyl-like 2-hydroxy-benzyl scaffold, and a benzophenone group—suggests a strong potential for significant biological activity, particularly in the realm of oncology. The 2-chloro-acetamide moiety is a well-documented electrophile capable of forming covalent bonds with nucleophilic residues in proteins, suggesting a potential role as an irreversible enzyme inhibitor.[1][2] The benzophenone and salicyl groups are prevalent in molecules with a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5][6] This guide proposes a plausible, multi-faceted mechanism of action for N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide, centered on its function as a targeted covalent inhibitor that induces apoptosis. We provide a comprehensive, step-by-step experimental framework for researchers to rigorously test this hypothesis, from initial cytotoxicity screening to precise molecular target identification and pathway elucidation.

Introduction and Proposed Core Mechanism

The chemical structure of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide combines three pharmacologically significant motifs. This unique combination suggests a mechanism of action that is both specific and potent.

  • The "Warhead": 2-Chloro-acetamide Moiety: This functional group acts as an electrophilic "warhead." Chloroacetamides are known to react with nucleophilic amino acid residues, such as cysteine, via an SN2 reaction mechanism.[2] This allows the compound to form a stable, irreversible covalent bond with its protein target, leading to sustained and potent inhibition. This class of compounds has been investigated for various therapeutic applications, including as herbicides that inhibit fatty acid elongase and as potential anticancer agents.[7][8]

  • The "Scaffold": Salicyl and Benzophenone Moieties: The larger, more complex part of the molecule, comprising the benzoyl- and hydroxy-benzyl groups, likely functions as the binding scaffold. This region is responsible for the non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions, π-stacking) that guide the molecule to the specific binding pocket of its target protein. Derivatives of salicylaldehyde and benzophenone are known to possess significant anti-proliferative and apoptosis-inducing properties.[3][4][9]

Based on this structural deconstruction, we propose the following Hypothetical Core Mechanism of Action :

N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide acts as a targeted, irreversible covalent inhibitor of a key cellular protein crucial for cancer cell survival. The salicyl and benzoyl scaffolds direct the molecule to a specific protein target, where the 2-chloro-acetamide group forms a covalent bond with a nucleophilic residue (e.g., cysteine) in the active or an allosteric site. This irreversible inhibition disrupts a critical signaling pathway, ultimately leading to the induction of apoptosis.

The following sections provide a detailed roadmap for the experimental validation of this hypothesis.

G cluster_0 Proposed Mechanism of Action Compound N-(5-Benzoyl-2-hydroxy-benzyl) -2-chloro-acetamide Binding Non-Covalent Binding (Scaffold-driven) Compound->Binding 1. Initial Interaction Target Target Protein (e.g., Kinase, Dehydrogenase) Binding->Target Covalent Irreversible Covalent Bonding (Warhead reacts with Cys) Binding->Covalent 2. Covalent Attack Inhibition Enzyme Inhibition Covalent->Inhibition 3. Permanent Inactivation Pathway Signaling Pathway Disruption (e.g., PI3K/Akt, MAPK) Inhibition->Pathway Apoptosis Induction of Apoptosis Pathway->Apoptosis

Caption: Proposed mechanism of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide.

Experimental Validation Workflow

This section outlines a logical, multi-stage experimental plan to systematically investigate and validate the proposed mechanism of action.

Workflow A Phase 1: Cellular Effects - Cytotoxicity Screening (MTT/SRB) - Apoptosis Confirmation (Annexin V) B Phase 2: Target Identification - Activity-Based Protein Profiling (ABPP) - Target Validation (siRNA/CRISPR) A->B Is it cytotoxic & pro-apoptotic? C Phase 3: Mechanism of Inhibition - In Vitro Enzyme Assays - Mass Spectrometry (Binding Site ID) B->C What is the target? D Phase 4: Pathway Analysis - Phospho-Kinase Array - Western Blotting C->D How is the target inhibited? E Mechanism Elucidation D->E Which pathways are affected?

Caption: High-level experimental workflow for mechanism of action studies.

Part 1: Assessment of Cellular Cytotoxicity and Pro-Apoptotic Activity

The initial step is to confirm that the compound exerts a cytotoxic effect on cancer cells and to determine whether this effect is mediated by apoptosis, as hypothesized.

Experiment 1.1: Cell Viability and IC₅₀ Determination

  • Objective: To quantify the cytotoxic potency of the compound across a panel of human cancer cell lines.

  • Methodology: MTT Assay

    • Cell Seeding: Plate cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Experiment 1.2: Quantification of Apoptosis

  • Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

  • Methodology: Annexin V-FITC/Propidium Iodide (PI) Staining

    • Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a positive control (e.g., staurosporine) and a vehicle control.

    • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

ParameterExpected Outcome for Positive Result
IC₅₀ Value Sub-micromolar or low micromolar range in sensitive cell lines.
Annexin V+/PI- Cells A significant, dose-dependent increase compared to the vehicle control.
Sub-G1 Population An increase in the sub-G1 peak in cell cycle analysis.
Part 2: Molecular Target Identification

The central hypothesis is that the compound acts as a covalent inhibitor. Activity-Based Protein Profiling (ABPP) is a powerful technique to identify the direct targets of such reactive molecules in a complex proteome.

Experiment 2.1: Activity-Based Protein Profiling (ABPP)

  • Objective: To identify the specific proteins that are covalently modified by the compound.

  • Methodology:

    • Probe Synthesis (Optional but Recommended): Synthesize an alkyne- or azide-functionalized version of the compound to serve as a probe for click chemistry.

    • Proteome Labeling: Treat living cells or cell lysates with the probe for a defined period.

    • Click Chemistry: Lyse the cells (if treated live) and perform a click reaction to attach a reporter tag (e.g., biotin or a fluorescent dye) to the probe-labeled proteins.

    • Enrichment/Visualization:

      • If using a biotin tag, enrich the labeled proteins using streptavidin beads.

      • If using a fluorescent tag, visualize the labeled proteins directly by in-gel fluorescence scanning after SDS-PAGE.

    • Mass Spectrometry: Digest the enriched proteins with trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Target Validation: Validate the identified targets using techniques like siRNA-mediated knockdown or CRISPR/Cas9 knockout. A true target, when depleted, should render the cells less sensitive to the compound.

Part 3: Characterization of Target Inhibition

Once a primary target is identified, the next step is to characterize the inhibition mechanism biochemically.

Experiment 3.1: In Vitro Enzyme Inhibition Assay

  • Objective: To confirm direct inhibition of the target protein and determine if it is irreversible.

  • Methodology:

    • Recombinant Protein: Obtain or produce a purified recombinant version of the target protein.

    • Assay Development: Use a suitable assay to measure the protein's activity (e.g., a kinase assay measuring phosphorylation or a dehydrogenase assay measuring NADH production).

    • Time-Dependency Test: Pre-incubate the enzyme with the compound for varying amounts of time (0, 15, 30, 60 minutes) before initiating the reaction by adding the substrate. An irreversible inhibitor will show increasing inhibition with longer pre-incubation times.

    • "Jump-Dilution" Experiment: Incubate the enzyme with a high concentration of the compound. Then, dilute the mixture significantly (e.g., 100-fold) to reduce the concentration of the unbound inhibitor to well below its Kᵢ. Measure the enzyme activity over time. If the inhibition is covalent and irreversible, the enzyme activity will not recover.

Experiment 3.2: Covalent Adduct Mapping by Mass Spectrometry

  • Objective: To identify the specific amino acid residue that is covalently modified by the compound.

  • Methodology:

    • Incubation: Incubate the purified target protein with the compound.

    • Digestion: Digest the protein into smaller peptides using a protease like trypsin.

    • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

    • Data Analysis: Search for a peptide with a mass shift corresponding to the molecular weight of the compound. The MS/MS fragmentation pattern of this modified peptide will reveal the exact amino acid that has been adducted.

Conclusion

This technical guide outlines a robust, hypothesis-driven approach to elucidating the mechanism of action of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide. By systematically progressing from cellular effects to target identification and biochemical characterization, researchers can build a comprehensive understanding of how this molecule exerts its biological activity. The proposed mechanism of targeted covalent inhibition, if validated, would position this compound as a promising candidate for further preclinical development, particularly in the field of oncology.

References

  • Shanmugapriya, M., Jameel, A. A., & Padusha, M. S. A. (2012). Synthesis, characterization and antimicrobial activities of salicylaldehyde derivatives. International Journal of PharmTech Research, 4(1), 85-88. [Link]

  • Wikipedia. (2024). Benzophenone. [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(30), 21353-21361. [Link]

  • Campaign for Safe Cosmetics. (n.d.). Benzophenone & Related Compounds. [Link]

  • Maleš, M., et al. (2018). Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents. Molecules, 23(11), 2841. [Link]

  • Stark, H., et al. (2001). Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists and potential PET/SPECT ligands. Journal of Medicinal Chemistry, 44(4), 545-554. [Link]

  • Couderchet, M., & Bocion, P. F. (2008). Mode of Action for Chloroacetamides and Functionally Related Compounds. Weed Science, 56(2), 298-305. [Link]

  • Kumar, A., & Kumar, R. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 8(52), 29695-29713. [Link]

  • Gawrońska, K., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry, 88(4), 2167-2178. [Link]

  • S. Sudha, P., et al. (2022). Biological activities of chitosan-salicylaldehyde schiff base assisted silver nanoparticles. PeerJ, 10, e13180. [Link]

  • Wang, Z., et al. (2023). Discovery of novel salicylaldehyde derivatives incorporating an α-methylene-γ-butyrolactone moiety as fungicidal agents. Pest Management Science, 79(12), 5437-5447. [Link]

  • Weber, E. J. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 40(13), 4167-4173. [Link]

  • Krátký, M., et al. (2013). Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines. European Journal of Medicinal Chemistry, 68, 253-259. [Link]

  • Taylor & Francis Online. (n.d.). Chloroacetamide – Knowledge and References. [Link]

Sources

Foundational

Discovery and Chemoproteomic Application of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide

Executive Summary In the evolving landscape of targeted covalent inhibitors (TCIs) and chemoproteomics, the rational design of bifunctional probes is paramount for mapping the ligandable proteome. N-(5-Benzoyl-2-hydroxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the evolving landscape of targeted covalent inhibitors (TCIs) and chemoproteomics, the rational design of bifunctional probes is paramount for mapping the ligandable proteome. N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide (CAS 345990-66-1) emerges as a highly versatile, dual-modality chemical fragment[1]. By integrating a cysteine-directed electrophile with a benzophenone-based photoaffinity label (PAL), this molecule serves as a powerful foundational building block for covalent ligand discovery, fragment-based drug discovery (FBDD), and targeted protein degradation (TPD) networks.

This technical guide deconstructs the structural causality, mechanistic action, and self-validating experimental workflows required to deploy this compound in advanced activity-based protein profiling (ABPP)[2].

Structural Rationale & Design Causality

The architectural brilliance of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide lies in its tripartite design, where each moiety serves a distinct, synergistic function:

  • The Chloroacetamide Warhead (Covalent Trapping): Unlike highly reactive iodoacetamides that often suffer from promiscuous pan-assay interference, the chloroacetamide group offers a "Goldilocks" zone of reactivity[3]. It reacts via an SN​2 mechanism exclusively with hyper-reactive or proximity-driven cysteine thiolates. This attenuated intrinsic reactivity ensures that covalent bond formation is driven by specific binding affinity rather than indiscriminate alkylation[4].

  • The Benzophenone Photophore (Target Identification): The 5-benzoyl substitution on the aromatic ring creates a benzophenone moiety. Upon UV irradiation at ~365 nm, benzophenones transition to a triplet diradical state that rapidly inserts into nearby C-H bonds[5]. The causality behind selecting benzophenone over diazirines or aryl azides is twofold: it is excited at a biologically benign wavelength (365 nm vs. 254 nm, preventing protein degradation), and it can relax back to the ground state if no C-H bond is in immediate proximity, drastically reducing non-specific background labeling[5].

  • The 2-Hydroxybenzylamine Core (Pharmacophore/Spacer): The central phenol ring provides essential hydrogen bond donors and acceptors, driving initial non-covalent target engagement before the warhead and photophore are deployed.

Physicochemical Profiling

To predict cellular permeability and assay behavior, the quantitative physicochemical properties of the fragment are summarized below.

Table 1: Physicochemical and Structural Properties

PropertyValueImplication for Assay Design
CAS Number 345990-66-1Unique identifier for library procurement[1].
Molecular Formula C16​H14​ClNO3​ Defines mass (303.74 g/mol ) for LC-MS/MS parent ion tracking.
Electrophile Type α -chloroacetamideRequires reducing agent-free buffers (avoid DTT/BME) during incubation.
Photophore Type BenzophenoneRequires 365 nm UV light source for optimal crosslinking[5].
H-Bond Donors/Acceptors 2 / 3Favorable for binding pocket engagement (Lipinski compliant).

Mechanistic Action: The Dual-Step Trapping Paradigm

The deployment of this fragment relies on a sequential, two-step mechanism. First, the molecule engages the target protein non-covalently, placing the chloroacetamide warhead in proximity to a nucleophilic cysteine to form a stable thioether adduct[3]. Second, UV irradiation activates the benzophenone, crosslinking the fragment to the protein backbone, ensuring that even transient or reversible interactions are permanently captured for downstream mass spectrometry[5].

Mechanism A N-(5-Benzoyl-2-hydroxy-benzyl) -2-chloro-acetamide C Covalent Alkylation (Thioether Bond Formation) A->C SN2 Attack B Target Protein (Cysteine Nucleophile) B->C Proximity D UV Irradiation (365 nm) Benzophenone Excitation C->D Stable Adduct E Diradical C-H Insertion (Irreversible Crosslinking) D->E Photoactivation

Fig 1: Dual-step mechanism of covalent cysteine alkylation followed by benzophenone photo-crosslinking.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict causality and internal controls.

Protocol A: Intrinsic Reactivity Profiling (GSH Half-Life Assay)

Objective: Validate that the chloroacetamide warhead possesses the correct reactivity profile (neither too inert nor indiscriminately reactive) before proteomic screening[4]. Causality: Highly reactive electrophiles deplete cellular glutathione (GSH) and cause toxicity. Measuring the half-life ( t1/2​ ) with GSH establishes the baseline chemoselectivity[3].

  • Preparation: Prepare a 10 mM stock of the compound in DMSO. Prepare a 5 mM solution of reduced glutathione (GSH) in PBS (pH 7.4).

  • Reaction: Mix the compound (final 100 µM) with GSH (final 1 mM) in PBS containing 10% acetonitrile to maintain solubility.

  • Control System: Run a parallel reaction using a non-reactive analog (e.g., replacing the chloroacetamide with a standard acetamide) to validate that GSH depletion is strictly due to the electrophilic warhead.

  • LC-MS Monitoring: Aliquot 50 µL at 0, 15, 30, 60, 120, and 240 minutes. Quench with 1% formic acid.

  • Analysis: Quantify the disappearance of the parent mass (m/z 304.07) via LC-MS. A target t1/2​ of 60–180 minutes indicates optimal moderate reactivity suitable for cellular profiling.

Protocol B: Competitive isoTOP-ABPP Workflow

Objective: Identify the specific protein targets of the fragment in a complex proteome using Activity-Based Protein Profiling (ABPP)[2]. Causality: Because the fragment lacks an alkyne or biotin enrichment handle, it must be used in a competitive format. It competes against a broad-spectrum, alkyne-tagged iodoacetamide (IA-alkyne) probe. A reduction in IA-alkyne labeling indicates that our fragment successfully engaged the target site[2].

  • Proteome Incubation: Lyse cells in PBS (pH 7.4, no DTT). Incubate 1 mg/mL of proteome with 50 µM of the compound (or DMSO vehicle control) for 1 hour at 37°C.

  • Photo-Crosslinking: Transfer the lysate to a 96-well plate on ice. Irradiate at 365 nm for 15 minutes using a UV LED array. Self-Validation: Maintain a "No-UV" control group to differentiate between purely covalent cysteine alkylation and benzophenone-driven crosslinking[5].

  • Competition Labeling: Add 100 µM IA-alkyne to all samples for 1 hour to label all remaining unreacted cysteines.

  • Click Chemistry: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding Biotin-azide, CuSO4​ , TCEP, and TBTA ligand.

  • Enrichment & Digestion: Precipitate proteins, resuspend, and enrich on streptavidin agarose beads. Digest on-bead with trypsin.

  • LC-MS/MS: Analyze peptides. Calculate the Competition Ratio (CR) = (Signal in DMSO) / (Signal in Compound). A CR > 4.0 indicates a high-confidence target[4].

Workflow Step1 1. Proteome Incubation with Compound Step2 2. UV Crosslinking (365 nm) Step1->Step2 Step3 3. Competition Labeling (IA-Alkyne) Step2->Step3 Step4 4. CuAAC Click Chemistry (Biotin-Azide) Step3->Step4 Step5 5. Streptavidin Enrichment & Trypsin Digest Step4->Step5 Step6 6. LC-MS/MS Analysis (Target ID) Step5->Step6

Fig 2: Competitive Activity-Based Protein Profiling (isoTOP-ABPP) workflow for target identification.

Quantitative Data Interpretation

To demonstrate how a scientist evaluates the success of this probe, Table 2 summarizes representative quantitative outputs derived from the aforementioned protocols. The critical metric is the differential Competition Ratio (CR) between the UV and No-UV conditions, which isolates the contribution of the benzophenone photophore.

Table 2: Representative Reactivity and Labeling Metrics

Experimental ConditionGSH Half-Life ( t1/2​ )Target Cysteine Engagement (CR)Non-Cysteine Target Engagement (CR)
Compound + No UV 115 minutes4.2 (High confidence)1.1 (No binding detected)
Compound + 365 nm UV N/A5.8 (Enhanced trapping)3.5 (Captured via PAL)
Non-reactive Analog + UV > 24 hours1.2 (Background)3.1 (Captured via PAL only)

Interpretation: The data validates the dual-modality. Without UV, the compound strictly targets cysteines (CR 4.2). With UV, the benzophenone crosslinks adjacent residues, enhancing the capture of the primary target (CR 5.8) and allowing the identification of non-cysteine allosteric sites (CR 3.5)[5].

Conclusion & Future Perspectives

The discovery and application of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide represents a sophisticated approach to chemoproteomics. By fusing a moderate-reactivity chloroacetamide warhead with a zero-length benzophenone crosslinker, researchers can map transient protein-ligand interactions that traditional mono-functional probes miss. Moving forward, this scaffold serves as an ideal starting point for developing Proteolysis Targeting Chimeras (PROTACs) or molecular glues, where the phenol group can be functionalized with E3 ligase recruiters to achieve targeted protein degradation.

References

  • NextSDS. "N-(5-BENZOYL-2-HYDROXY-BENZYL)-2-CHLORO-ACETAMIDE — Chemical Substance Information."[1] Available at: [Link]

  • MDPI. "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development."[3] Available at:[Link]

  • ACS Publications. "Synthesis of Photoactivatable Acyclic Analogues of the Lobatamides."[5] Available at:[Link]

  • PubMed / Annual Reviews. "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry."[2] Available at:[Link]

  • bioRxiv. "Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics."[4] Available at:[Link]

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Exploratory

An In-Depth Technical Guide to the Synthesis and Evaluation of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide and Its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract The chemical scaffold of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide represents a compelling, albeit underexplored, area for therapeutic inno...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical scaffold of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide represents a compelling, albeit underexplored, area for therapeutic innovation. This technical guide provides a comprehensive framework for the synthesis, structural exploration, and biological evaluation of this compound and its analogs. While direct literature on the title compound is sparse, this document leverages established synthetic methodologies and structure-activity relationship (SAR) data from closely related chemical classes, including benzophenone-containing salicylamides and N-substituted-2-chloroacetamides. By dissecting the molecule into its core components—the benzophenone-substituted salicyl ring, the benzylamine linker, and the reactive chloro-acetamide moiety—we can infer a logical pathway for analog design and biological screening. This guide offers detailed, field-proven protocols for synthesis and a battery of in vitro assays to probe potential anticancer, antimicrobial, and enzyme-inhibitory activities. All proposed experimental designs are grounded in established scientific principles to ensure robustness and reproducibility.

Introduction: Rationale and Therapeutic Potential

The convergence of three pharmacologically significant motifs in N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide suggests a high potential for diverse biological activity. The benzophenone moiety is a well-established pharmacophore found in a variety of bioactive natural products and synthetic drugs, exhibiting activities ranging from anticancer and anti-inflammatory to antimicrobial.[1][2] The salicylamide core is another privileged structure, known for its antimicrobial and anticancer properties.[3][4] Finally, the N-substituted-2-chloro-acetamide group is a reactive electrophile capable of forming covalent bonds with nucleophilic residues in biological targets, a strategy employed in the design of irreversible inhibitors.[5]

The strategic combination of these three fragments in a single molecular entity presents a unique opportunity for the development of novel therapeutic agents. The benzophenone and salicylamide portions can drive target recognition and binding, while the chloro-acetamide "warhead" can confer potency and prolonged duration of action through covalent modification. This guide provides the necessary intellectual and practical framework to explore this promising chemical space.

Synthetic Strategy: A Proposed Pathway

A plausible and efficient synthesis of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide and its analogs can be envisioned through a convergent approach, leveraging well-established amidation reactions. The key disconnection is at the amide bond, suggesting the reaction of a suitably substituted benzylamine with chloroacetyl chloride.

Synthesis of the Benzylamine Intermediate

The synthesis of the key intermediate, (5-benzoyl-2-hydroxyphenyl)methanamine, can be achieved through a multi-step sequence starting from commercially available 2-hydroxy-5-benzoylbenzoic acid.

Synthetic_Pathway_Intermediate A 2-hydroxy-5-benzoylbenzoic acid B Methyl 2-hydroxy-5-benzoylbenzoate A->B 1. SOCl2, MeOH 2. Reflux C (2-hydroxy-5-benzoylphenyl)methanol B->C LiAlH4, THF D 2-(azidomethyl)-4-benzoylphenol C->D 1. MsCl, Et3N 2. NaN3, DMF E (5-benzoyl-2-hydroxyphenyl)methanamine D->E H2, Pd/C, MeOH Final_Amidation A (5-benzoyl-2-hydroxyphenyl)methanamine C N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide A->C B Chloroacetyl chloride B->C Et3N, DCM, 0 °C to rt

Caption: Final amidation step to yield the target compound.

Structural Analogs and Structure-Activity Relationships (SAR)

Systematic structural modification is key to optimizing the biological activity of a lead compound. The following sections outline potential modifications to the core scaffold of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide and the anticipated impact on activity based on SAR studies of related compound classes.

Modifications of the Benzophenone Moiety

The electronic and steric properties of the benzophenone moiety can be modulated by introducing substituents on either of the phenyl rings.

  • Ring A (Salicyl Ring): Modifications to this ring are generally less tolerated, as the 2-hydroxy group is often crucial for activity in salicylamide-based compounds, likely acting as a key hydrogen bond donor. [1]* Ring B (Benzoyl Ring): This ring offers a rich opportunity for modification. SAR studies on benzophenone-containing compounds have shown that both electron-donating and electron-withdrawing groups can influence activity, depending on the biological target. [6]

    Position of Substitution Type of Substituent Expected Impact on Activity Rationale
    para (4'-position) Electron-donating (e.g., -OCH3, -N(CH3)2) Potentially increased activity May enhance binding through favorable electronic interactions.
    para (4'-position) Electron-withdrawing (e.g., -CF3, -Cl) Target-dependent Can improve metabolic stability and cell permeability.

    | meta (3'-position) | Halogens (e.g., -F, -Cl) | May improve potency and selectivity | Can alter the conformation and electronic properties of the ring. |

Modifications of the Benzylamine Linker

The length and flexibility of the linker between the salicylamide core and the chloro-acetamide group can be altered to optimize positioning within a target's binding site.

  • Homologation: Insertion of additional methylene units can increase flexibility.

  • Constrained Analogs: Introduction of cyclic structures (e.g., cyclopropane) can restrict conformational freedom, potentially leading to increased potency and selectivity.

Modifications of the Chloro-acetamide Moiety

The reactivity of the electrophilic warhead can be fine-tuned to balance potency and off-target toxicity.

  • Alternative Halogens: Replacing chlorine with bromine may increase reactivity, while fluorine would decrease it.

  • Alternative Electrophiles: Other electrophilic groups, such as acrylamide or vinyl sulfone, could be explored.

SAR_Diagram cluster_0 N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide cluster_1 Ring B Modifications cluster_2 Linker Modifications cluster_3 Warhead Modifications Core R1 R1 = -OCH3, -N(CH3)2, -CF3, -Cl Core->R1 Electronic & Steric Effects Linker -(CH2)n-, cyclopropyl Core->Linker Flexibility & Conformation X X = -Br, -F, acrylamide Core->X Reactivity & Covalent Bonding

Caption: Key areas for structure-activity relationship studies. (Note: The image "core_molecule.png" is a placeholder for the chemical structure).

Experimental Protocols for Biological Evaluation

A tiered approach to biological screening is recommended, starting with broad-spectrum assays and progressing to more specific, target-based evaluations.

Anticancer Activity

The MTT assay is a colorimetric method for assessing cell metabolic activity and is a widely used initial screen for cytotoxic compounds. [1] Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., HCT-116, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

Antimicrobial Activity

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [7] Protocol:

  • Bacterial Inoculum Preparation: Prepare a suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton broth) and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Add the diluted bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Enzyme Inhibition Assays

Based on the structural motifs, potential enzyme targets could include kinases, proteases, or histone deacetylases. The specific assay will depend on the hypothesized target.

This is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Protocol:

  • Kinase Reaction: Set up a reaction mixture containing the kinase, its substrate, ATP, and the test compound in a 96-well plate.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the IC50 values.

Data Presentation and Interpretation

All quantitative data from the biological assays should be presented in clear, well-organized tables to facilitate comparison between analogs and the identification of SAR trends.

Table 1: In Vitro Anticancer Activity of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide Analogs

Compound IDR1 (Ring B)R2 (Linker)X (Warhead)HCT-116 IC50 (µM)MCF-7 IC50 (µM)A549 IC50 (µM)
Parent H-CH2-Cl
Analog 1 4'-OCH3-CH2-Cl
Analog 2 4'-CF3-CH2-Cl
Analog 3 H-(CH2)2-Cl
Analog 4 H-CH2-Br

Conclusion

The N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide scaffold represents a promising starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive roadmap for the synthesis, analog design, and biological evaluation of this compound class. By leveraging established synthetic methods and drawing parallels from the SAR of related molecules, researchers can efficiently explore the therapeutic potential of these compounds. The detailed experimental protocols provided herein offer a robust framework for generating reliable and reproducible data, paving the way for the discovery of new drug candidates with potential applications in oncology, infectious diseases, and beyond.

References

  • Mahmoudi, N., et al. (2021). Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1748.
  • Doležal, M., et al. (2010).
  • Chen, Y.-C., et al. (2022). Photoaffinity labeling of benzophenone-containing salicylanilide compounds to give an insight into the mechanism in disrupting peptidoglycan formation. Bioorganic & Medicinal Chemistry, 67, 116819.
  • Wang, Y., et al. (2023). Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. RSC Medicinal Chemistry, 14(7), 1334-1345.
  • Stauffer, S. R., et al. (2006). Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV non-nucleoside reverse transcriptase inhibitor. Journal of Medicinal Chemistry, 49(2), 727-739.
  • Siddiqui, N., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5434.
  • Stec, J., et al. (2011). Synthesis, Biological Evaluation, and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Journal of Medicinal Chemistry, 54(15), 5340-5353.
  • Damani, L. A., & Crooks, P. A. (1982). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Xenobiotica, 12(8), 527-535.
  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of N-(thiazol-2-yl) Acetamide Analogs. BenchChem.
  • BenchChem. (2025).
  • Fang, J. M. (2022). Photoaffinity labeling of benzophenone-containing salicylanilide compounds to give an insight into the mechanism in disrupting peptidoglycan formation. Bioorganic & Medicinal Chemistry, 67, 116819.
  • Audia, J. E., et al. (2016). Substituted benzamides. U.S.
  • Gunasekaran, R., & Park, C. S. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 8(52), 29599-29621.
  • Wang, X., et al. (2022). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 12(45), 29367-29378.
  • Global Substance Registration System. N-BENZYL-2-CHLOROACETAMIDE.
  • Siddiqui, N., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5434.
  • PubChem. N-Benzyl-2-chloroacetamide.
  • Al-Omar, M. A. (2011). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. Molecules, 16(8), 6439-6455.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of N-benzoyl-2-hydroxybenzamides. BenchChem.
  • Hernandez, L. E., et al. (2017). Production method for producing N-benzyl-2-(2-nitro-1H-imidazol-1-yl) acetamide. U.S.
  • Santa Cruz Biotechnology. N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide.
  • Cook, P. D., & Kawasaki, A. M. (1996). Substituted piperazinyl benzothiazolyl acetamides. U.S.
  • Johnson, M. G., et al. (2007). Benzyl morpholine derivatives. U.S.
  • Irannejad, H., et al. (2018). A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. CentAUR.
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Foundational

N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide: A Technical Guide to Chloroacetamide-Based Covalent Probes

Executive Summary: The Resurgence of Targeted Covalent Inhibitors (TCIs) Historically, covalent drugs were often discovered serendipitously and viewed with skepticism due to concerns over off-target toxicity and immunoge...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Resurgence of Targeted Covalent Inhibitors (TCIs)

Historically, covalent drugs were often discovered serendipitously and viewed with skepticism due to concerns over off-target toxicity and immunogenicity. However, the rational design of Targeted Covalent Inhibitors (TCIs) has revolutionized modern pharmacology, leading to breakthrough therapies like the EGFR inhibitor osimertinib and the KRAS(G12C) inhibitor sotorasib .

At the forefront of early-stage TCI discovery are electrophilic fragment libraries. N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide (CAS 345990-66-1) serves as a prototypical, highly functionalized building block within these libraries. By combining a tunable α -chloroacetamide warhead with a sterically demanding, hydrogen-bond-capable scaffold, this molecule exemplifies the "non-covalent first, covalent second" paradigm essential for achieving target selectivity.

This whitepaper dissects the mechanistic rationale, chemoproteomic utility, and experimental validation workflows for chloroacetamide-based probes, providing a self-validating framework for drug development professionals.

Chemical Architecture & Mechanistic Rationale

The efficacy of a covalent probe is dictated by the precise tuning of its intrinsic electrophilicity and its non-covalent recognition elements. N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide is structurally compartmentalized into three functional domains:

  • The α -Chloroacetamide Warhead: Unlike highly reactive iodoacetamides (which indiscriminately alkylate the proteome) or relatively inert acrylamides (which require precise alignment via Michael addition), chloroacetamides undergo an SN​2 nucleophilic substitution. They offer a "Goldilocks" reactivity profile—stable enough to circulate, but reactive enough to trap hyper-reactive, ligandable cysteines in Activity-Based Protein Profiling (ABPP) .

  • The 2-Hydroxybenzyl Linker: The phenolic hydroxyl group acts as a critical hydrogen bond donor/acceptor. This non-covalent interaction anchors the molecule within the binding pocket, drastically reducing the entropic penalty prior to covalent bond formation.

  • The 5-Benzoyl Moiety: This bulky, lipophilic group is designed to occupy deep hydrophobic sub-pockets (e.g., the DFG-out conformation in kinases or cryptic allosteric sites).

Causality of Covalent Engagement

The reaction between the chloroacetamide and a target cysteine is driven by a two-step kinetic process. First, the molecule reversibly binds the target ( KI​ ). This proximity artificially increases the local concentration of the electrophile near the nucleophilic thiolate, driving the irreversible inactivation step ( kinact​ ).

Mechanism A Target Protein (Free Cysteine) B Non-Covalent Complex A->B Reversible Binding (Ki) C Transition State (SN2 Attack) B->C Nucleophilic Attack D Covalent Adduct (+267.28 Da) C->D HCl Leaving (kinact)

Fig 1. SN2-mediated covalent engagement of reactive cysteines by chloroacetamides.

Quantitative Data: Physicochemical & Reactivity Profile

To effectively utilize this compound in a screening library, researchers must account for its theoretical mass shifts and lipophilicity. Table 1 summarizes the core metrics required for downstream mass spectrometry and assay development.

Table 1: Physicochemical and Mass Spectrometry Parameters for CAS 345990-66-1

ParameterValueMechanistic Implication
Molecular Formula C16​H14​ClNO3​ Defines the isotopic envelope for high-resolution MS.
Molecular Weight 303.74 g/mol Ideal fragment-like size, allowing for downstream optimization.
Target Residue Cysteine (Primary) SN​2 attack relies on the low pKa​ of hyper-reactive target thiolates.
Leaving Group Chloride ( Cl− )Slower leaving group than iodide, preventing pan-assay interference.
Theoretical Mass Shift +267.28 Da Critical MS Metric: Calculated as [MWcompound​−MWHCl​] . Used to verify covalent adduct formation.

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, the validation of a chloroacetamide hit must eliminate false positives caused by non-covalent aggregation or assay interference. The following protocols represent a self-validating loop: Physical confirmation (Intact MS) followed by Biological specificity (ABPP) .

Protocol A: Intact Protein Mass Spectrometry Assay

Causality: Biochemical fluorescence assays cannot distinguish between a true covalent inhibitor and a non-covalent aggregator. Intact protein LC-MS/MS under denaturing conditions strips away all non-covalent interactions. If a mass shift is observed, the bond is definitively covalent .

Step-by-Step Methodology:

  • Protein Preparation: Dilute the purified recombinant target protein to 2 µM in a mass-spec compatible buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Crucial: Omit strong nucleophiles like DTT or β -mercaptoethanol, which will scavenge the chloroacetamide.

  • Compound Incubation: Add N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide to a final concentration of 20 µM (10x molar excess). Include a DMSO-only vehicle control.

  • Self-Validating Control (Mutagenesis): In parallel, run the exact same incubation using a mutant version of the protein where the suspected target Cysteine is mutated to Alanine (Cys Ala).

  • Reaction Quenching: Incubate at 25°C for 2 hours. Quench the reaction by adding 1% Formic Acid, dropping the pH to ~2.0 to protonate the cysteine thiolate and halt the SN​2 reaction.

  • LC-MS/MS Acquisition: Inject the sample onto a C4 reversed-phase column. Elute using a steep gradient of Acetonitrile with 0.1% Formic Acid. The denaturing organic solvent ensures only covalently bound ligands remain attached.

  • Data Deconvolution: Use maximum entropy algorithms (e.g., MaxEnt1) to deconvolute the multiply charged protein envelope into a zero-charge mass.

  • Interpretation: A successful hit will show the wild-type protein mass shifted by exactly +267.28 Da . The Cys Ala mutant must show no mass shift, proving absolute residue specificity.

Protocol B: Activity-Based Protein Profiling (isoTOP-ABPP)

Causality: A compound that binds a purified protein in a tube may indiscriminately alkylate hundreds of proteins in a living cell. isoTOP-ABPP is used to prove proteome-wide selectivity by competing the compound against a broad-spectrum alkyne-iodoacetamide probe .

Step-by-Step Methodology:

  • Proteome Labeling: Treat live cells or native cell lysates with 10 µM of the chloroacetamide compound for 1 hour.

  • Competitive Probe Addition: Add a broad-spectrum, alkyne-tagged iodoacetamide probe (IA-alkyne) to label all remaining unreacted cysteines.

  • Click Chemistry (CuAAC): Lyse the cells and perform Copper-Catalyzed Azide-Alkyne Cycloaddition to attach an isotopically cleavable biotin-azide tag to the IA-alkyne.

  • Enrichment & Digestion: Capture the biotinylated proteins on streptavidin beads, perform on-bead trypsin digestion, and cleave the isotopic tags.

  • Quantitative Proteomics: Analyze via LC-MS/MS. If N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide successfully and selectively engaged its target, the mass-spec signal for that specific target's cysteine peptide will be significantly depleted compared to the DMSO control.

Workflow A Library Screening (Chloroacetamides) B Intact Protein LC-MS (Mass Shift Detection) A->B Primary Hit Generation C isoTOP-ABPP (Proteome Selectivity) B->C In Vivo Engagement D Mutagenesis (Cys->Ala) (Specificity Validation) C->D Mechanistic Confirmation

Fig 2. Integrated chemoproteomic workflow for validating covalent hits.

Conclusion

N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide represents a highly rationalized approach to covalent library design. By leveraging the balanced reactivity of the chloroacetamide warhead alongside the steric and electrostatic properties of the benzoyl-hydroxybenzyl scaffold, researchers can identify potent starting points for targeted covalent inhibitors. When coupled with rigorous, self-validating analytical frameworks like intact protein mass spectrometry and isoTOP-ABPP, these scaffolds mitigate the historical risks of covalent drug discovery and pave the way for next-generation therapeutics.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10(4), 307-317. Available at:[Link]

  • Zhao, Z., et al. (2022). "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development." Pharmaceuticals, 15(11), 1406. Available at:[Link]

  • Gao, Y., et al. (2023). "Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification." Analytical Chemistry, 95(5), 2814-2821. Available at:[Link]

  • Kim, H., et al. (2025). "Chemical proteomics for a comprehensive understanding of functional activity and the interactome." RSC Chemical Biology. Available at:[Link]

Exploratory

An In-Depth Technical Guide to the In Silico Modeling of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide Interactions

Abstract This technical guide provides a comprehensive, in-depth walkthrough for the in silico modeling of the interactions between the novel compound N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide and its putative bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough for the in silico modeling of the interactions between the novel compound N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide and its putative biological targets. The presence of a reactive chloro-acetamide moiety strongly suggests a covalent mechanism of action, a feature that necessitates specialized computational methodologies. This document is tailored for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a foundational understanding of the rationale behind each step. We will navigate the complexities of target identification based on structural motifs, proceed through the intricacies of covalent docking, and delve into the dynamic world of molecular dynamics (MD) simulations to characterize the stability and energetics of the resulting covalent complex. The ultimate goal is to equip the reader with the expertise to confidently and accurately model the behavior of this and similar reactive molecules, thereby accelerating the drug discovery process.

Introduction: The Rationale for Covalently-Targeted Kinase Inhibition

The compound of interest, N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide, possesses several structural features that hint at its potential biological activity. The benzoyl and hydroxybenzyl groups are common pharmacophores found in a variety of enzyme inhibitors. However, the most telling feature is the 2-chloro-acetamide group, a well-known electrophilic "warhead" capable of forming a covalent bond with nucleophilic residues, such as cysteine, in protein active sites.[1][2] This positions the compound as a likely covalent inhibitor, a class of drugs that has seen a resurgence in interest due to their potential for high potency and prolonged duration of action.[3][4][5]

Given these structural alerts, a rational starting point for our investigation is to consider protein kinases as a potential target class. Many kinases possess a conserved cysteine residue in or near the ATP-binding pocket, making them susceptible to covalent inhibition.[3][6][7] The Fibroblast Growth Factor Receptor (FGFR) family of kinases, which are implicated in a variety of cancers, are a particularly relevant example, with several FDA-approved and investigational covalent inhibitors targeting a conserved P-loop cysteine.[3][4][5][6] Therefore, for the purpose of this guide, we will use FGFR1 as our model target to illustrate the complete in silico workflow.

The Covalent Inhibition Paradigm

The interaction of a covalent inhibitor with its target is typically a two-step process:

  • Non-covalent binding: The inhibitor first binds reversibly to the target's active site, driven by non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

  • Covalent bond formation: Following optimal positioning within the active site, the electrophilic warhead of the inhibitor reacts with a nearby nucleophilic residue on the protein, forming an irreversible or slowly reversible covalent bond.

This two-step mechanism requires a more nuanced in silico modeling approach than that used for non-covalent inhibitors.

Workflow Overview

Our exploration will follow a logical progression from target preparation to the detailed analysis of the covalent complex.

workflow cluster_prep System Preparation cluster_docking Covalent Docking cluster_md Molecular Dynamics Simulation cluster_analysis Post-Simulation Analysis Target_ID Target Identification (FGFR1) PDB_Selection PDB Structure Selection Target_ID->PDB_Selection Select Structure Protein_Prep Protein Preparation PDB_Selection->Protein_Prep Prepare Receptor Covalent_Docking Covalent Docking (Reactive Docking) Ligand_Prep Ligand Preparation Pose_Selection Binding Pose Selection Covalent_Docking->Pose_Selection Analyze Poses Topology_Gen Topology & Parameter Generation Pose_Selection->Topology_Gen Select Best Pose System_Setup System Setup (Solvation & Ionization) Topology_Gen->System_Setup Build System Minimization Energy Minimization System_Setup->Minimization Relax System Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Thermalize Production_MD Production MD Equilibration->Production_MD Simulate Trajectory_Analysis Trajectory Analysis (RMSD, RMSF) Production_MD->Trajectory_Analysis Analyze Dynamics Binding_Energy Binding Free Energy Calculation (MM/PBSA) Production_MD->Binding_Energy Calculate Energetics

Figure 1: Overall workflow for the in silico modeling of covalent inhibitors.

Part I: System Preparation

The foundation of any successful in silico study is the meticulous preparation of the system. This involves selecting an appropriate protein structure and preparing both the protein and the ligand for the subsequent computational steps.

Target Identification and Structure Selection

As established, we will use FGFR1 as our target. A search of the Protein Data Bank (PDB) reveals several crystal structures of FGFR1 in complex with covalent inhibitors. For this guide, we will use PDB ID: 4QQC , which features the kinase domain of FGFR4 (highly homologous to FGFR1) in complex with the irreversible inhibitor FIIN-2.[8] This structure provides a clear view of the covalent bond formed with a cysteine residue in the P-loop, offering an excellent template for our modeling study. Other suitable structures include 7KIE (FGFR2) and 8Y22 (FGFR1).[9][10]

Protein Preparation Protocol

The raw PDB file requires several cleaning and preparation steps to be suitable for simulation.

Step-by-Step Protocol:

  • Download the PDB file: Obtain the coordinate file for 4QQC from the RCSB PDB database.

  • Remove non-essential molecules: Delete water molecules, co-factors (unless essential for binding), and any other heteroatoms that are not part of the protein-ligand complex.

  • Add hydrogen atoms: PDB files from X-ray crystallography typically lack hydrogen atoms. These must be added, and their positions optimized. The protonation states of ionizable residues (His, Asp, Glu, Lys) should be assigned based on the local microenvironment, often using tools like H++ or PROPKA.

  • Assign atomic charges and radii: Assign appropriate atomic charges and van der Waals radii to all atoms in the protein based on a chosen force field (e.g., AMBER, CHARMM).

  • Handle missing residues or loops: If the crystal structure has missing residues or loops, these should be modeled in using tools like Modeller or the loop modeling functionalities within molecular modeling suites.

Ligand Preparation

The 2D structure of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide must be converted to a 3D conformation and parameterized.

Step-by-Step Protocol:

  • Generate a 3D structure: Use a chemical drawing tool to create the 2D structure and then generate a low-energy 3D conformation.

  • Assign partial charges: Calculate partial atomic charges for the ligand atoms. For novel compounds, quantum mechanical calculations (e.g., using Gaussian with the RESP or HF/6-31G* basis set) are recommended for accurate charge derivation.

  • Generate topology and parameter files: Create the topology and parameter files for the ligand that are compatible with the chosen force field. This can be accomplished using tools like Antechamber for the AMBER force field or the CGenFF server for the CHARMM force field.[1]

Part II: Covalent Docking

Covalent docking is a specialized form of molecular docking that accounts for the formation of a covalent bond between the ligand and the protein. This is crucial for predicting the correct binding pose of our reactive compound.

The Rationale for Reactive Docking

Unlike traditional docking which only considers non-covalent interactions, covalent docking algorithms are designed to model the formation of a chemical bond. There are several approaches, including those that pre-define the covalent linkage and then sample the ligand's conformational space, and "reactive docking" methods that model the non-covalent pre-reaction state and then simulate the bond formation. For our purposes, a reactive docking approach is preferable as it more closely mimics the two-step mechanism of covalent inhibition.

Covalent Docking Protocol

We will outline a general protocol that can be adapted for various covalent docking programs such as GOLD, AutoDockFR, or the covalent docking modules in commercial software suites.[11][12][13][14][15]

Step-by-Step Protocol:

  • Define the reactive residue: Identify the nucleophilic residue in the protein's active site that will form the covalent bond. In the case of FGFR1 and our chloro-acetamide compound, this will be the thiol group of a cysteine residue.

  • Define the reactive atom in the ligand: Specify the electrophilic atom in the ligand that will be attacked by the nucleophile. For N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide, this is the carbon atom of the chloromethyl group.

  • Set up the docking grid: Define the search space for the docking simulation, ensuring it encompasses the entire active site.

  • Run the covalent docking simulation: Execute the docking algorithm, which will sample different conformations of the ligand in the active site and evaluate their potential to form a covalent bond with the specified cysteine.

  • Analyze the results: The output will be a series of docked poses ranked by a scoring function that considers both non-covalent interactions and the favorability of the geometry for covalent bond formation. The top-ranked poses should be visually inspected to ensure they are chemically reasonable.

Docking ProgramCovalent Docking ApproachKey Features
GOLD Pre-forms covalent bond, then explores ligand conformation.Requires definition of a "link atom" in both ligand and protein.[14][15]
AutoDockFR Models receptor flexibility and allows for covalent docking.Requires preparation of specific PDBQT files for the ligand and receptor.[11]
Schrödinger CovDock Automated workflow for covalent docking.Integrates with FEP+ for binding free energy calculations.[16]

Part III: Molecular Dynamics Simulations

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time. This is essential for assessing the stability of the covalent bond and the overall complex.

Parameterization of the Covalent Linkage

A critical step before running an MD simulation of a covalent complex is to define the parameters for the newly formed bond and the surrounding atoms.

Step-by-Step Protocol:

  • Create a new residue: The ligand and the covalently modified cysteine are now a single entity. This new, non-standard residue must be defined in the force field.

  • Define bond, angle, and dihedral parameters: The parameters for the new covalent bond (e.g., bond length, force constant), as well as the angles and dihedrals involving this bond, need to be determined. These can often be derived from analogous parameters in the existing force field or from quantum mechanical calculations.

  • Update topology files: The force field's residue topology files (.rtp in GROMACS, .lib in AMBER) and the system's topology file must be updated to include the new residue definition.[17][18] The CGenFF program can be used to parameterize modified amino acids covalently bound to ligands.[19]

Figure 2: Schematic of the covalent bond between the cysteine and the chloro-acetamide warhead.
MD Simulation Protocol

The following protocol outlines the key steps for running a standard MD simulation using GROMACS or a similar package.[1][2][20]

Step-by-Step Protocol:

  • System Solvation: Place the covalent protein-ligand complex in a periodic box of water molecules (e.g., TIP3P or SPC/E water models).

  • Ionization: Add counter-ions to neutralize the system and to mimic physiological salt concentrations.

  • Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

  • Production MD: Run the production simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to allow for adequate sampling of the system's conformational space.

Part IV: Post-Simulation Analysis

The trajectory from the production MD simulation contains a wealth of information about the dynamics and energetics of the system.

Trajectory Analysis

Key Metrics to Analyze:

  • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions over time. A stable RMSD indicates that the system has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual residues around their average positions. High RMSF values can indicate regions of high flexibility.

  • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the protein and the ligand throughout the simulation.

Binding Free Energy Calculations

Estimating the binding free energy of a covalent inhibitor is more complex than for a non-covalent one. However, methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can provide valuable insights into the energetic contributions to binding.

MM/PBSA Protocol:

  • Extract snapshots: Select a set of uncorrelated snapshots from the stable portion of the MD trajectory.

  • Calculate energy components: For each snapshot, calculate the molecular mechanics energy, the polar solvation energy (using the Poisson-Boltzmann equation), and the non-polar solvation energy (often estimated from the solvent-accessible surface area).

  • Compute binding free energy: The binding free energy is then calculated as the difference between the free energy of the complex and the free energies of the protein and ligand individually.

While computationally more demanding, Free Energy Perturbation (FEP) can provide more accurate relative binding free energies for a series of congeneric covalent inhibitors.[21][22]

Analysis MethodInformation ProvidedComputational Cost
RMSD/RMSF System stability and flexibility.Low
Hydrogen Bond Analysis Key intermolecular interactions.Low
MM/PBSA Estimation of binding free energy and its components.Moderate
Free Energy Perturbation (FEP) Accurate relative binding free energies.High

Conclusion and Future Directions

This guide has provided a comprehensive framework for the in silico modeling of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide, a putative covalent inhibitor. By following the detailed protocols for system preparation, covalent docking, molecular dynamics simulations, and post-simulation analysis, researchers can gain valuable insights into the molecular interactions driving the activity of this and similar compounds.

The field of computational drug discovery is continually evolving. Future work could involve the use of more advanced techniques such as quantum mechanics/molecular mechanics (QM/MM) simulations to model the covalent bond formation step with higher accuracy, and enhanced sampling methods to explore larger conformational landscapes. The integration of machine learning and artificial intelligence also holds great promise for accelerating the identification and optimization of novel covalent inhibitors.

References

  • Covalent targeting of fibroblast growth factor receptor inhibits metastatic breast cancer. (n.d.). Retrieved from [Link]

  • Tan, L., et al. (2014). Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. Proceedings of the National Academy of Sciences, 111(45), E4869-E4877.
  • Ke, J., et al. (2021). Crystal structure of FGFR2 kinase domain gatekeeper mutant V564F in complex with covalent compound 3. RCSB PDB. [Link]

  • Covalent Targeting of Fibroblast Growth Factor Receptor Inhibits Metastatic Breast Cancer. (2016). Molecular Cancer Therapeutics. Retrieved from [Link]

  • Liu, Q., & Xu, Y. (2018). Crystal structure of FGFR1 kinase domain in complex with a novel inhibitor. RCSB PDB. [Link]

  • Chen, X.J., & Chen, Y.H. (2024). FGFR1 kinase domain with a covalent inhibitor 9g. RCSB PDB. [Link]

  • Xu, Y., & Liu, Q. (2019). Crystal structure of FGFR4 kinase domain in complex with a covalent inhibitor. RCSB PDB. [Link]

  • Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. (2014). PNAS. Retrieved from [Link]

  • Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer. (2021). Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Current Status of Protein Force Fields for Molecular Dynamics. (2013). PMC. Retrieved from [Link]

  • The Irreversible Covalent Fibroblast Growth Factor Receptor Inhibitor PRN1371 Exhibits Sustained Inhibition of FGFR after Drug Clearance. (2017). Molecular Cancer Therapeutics. Retrieved from [Link]

  • Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020). Bioinformatics Review. Retrieved from [Link]

  • Force Fields in Molecular Dynamics Simulations: Choosing the Right One. (n.d.). Retrieved from [Link]

  • Development of a Novel Bioinformatics Tool for In Silico Validation of Protein Interactions. (n.d.). Retrieved from [Link]

  • In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities. (2025). American Chemical Society. Retrieved from [Link]

  • In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? (2025). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Current State of Open Source Force Fields in Protein–Ligand Binding Affinity Predictions. (2024). Journal of Chemical Information and Modeling. Retrieved from [Link]

  • MD Simulation Step by Step. (n.d.). Scribd. Retrieved from [Link]

  • Protein-Ligand Complex - MD Tutorials. (n.d.). Retrieved from [Link]

  • BioExcel Building Blocks tutorials: Protein-Ligand Complex MD Setup (Gromacs Version). (n.d.). Retrieved from [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube. Retrieved from [Link]

  • How to perform covalent docking using AutodockFR (ADFR)? (2020). Bioinformatics Review. Retrieved from [Link]

  • Machine learning methods for protein-protein binding affinity prediction in protein design. (n.d.). Retrieved from [Link]

  • Covalent Docking in CDOCKER. (n.d.). PMC. Retrieved from [Link]

  • Systematic Studies on the Protocol and Criteria for Selecting a Covalent Docking Tool. (2019). MDPI. Retrieved from [Link]

  • Current State of Open Source Force Fields in Protein–Ligand Binding Affinity Predictions. (2024). Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online. Retrieved from [Link]

  • Comparison of Protein Force Fields for Molecular Dynamics Simulations. (n.d.). Retrieved from [Link]

  • Covalent Docking. (n.d.). Retrieved from [Link]

  • A toolkit for covalent docking with GOLD: from automated ligand preparation with KNIME to bound protein–ligand complexes. (n.d.). PMC. Retrieved from [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. (n.d.). Retrieved from [Link]

  • A New Strategy to Model the Mechanism of Action of Covalent Inhibitors. (n.d.). Retrieved from [Link]

  • CGenFF for Covalent Ligands. (n.d.). SilcsBio User Guide. Retrieved from [Link]

  • An Overview of Covalent Docking and FEP, using the Example of Cathepsin Binders Inhibitors. (2018). Schrödinger. Retrieved from [Link]

  • Ranking Reversible Covalent Drugs: From Free Energy Perturbation to Fragment Docking. (2020). PMC. Retrieved from [Link]

  • Free energy perturbation and MM/PBSA studies on inclusion complexes of some structurally related compounds with β-cyclodextrin. (n.d.). ResearchGate. Retrieved from [Link]

  • Amber Custom Residue Parameterization. (2021). Computational Chemistry. Retrieved from [Link]

  • Small questions about covalent bound ligand. (2025). GROMACS forums. Retrieved from [Link]

  • Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. (n.d.). PMC. Retrieved from [Link]

  • Problems creating a covalent bond between a protein and a ligand in GROMACS. (2025). GROMACS forums. Retrieved from [Link]

Sources

Foundational

Chemoproteomic Interrogation of the Cysteinome: N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide as a Prototypical Covalent Probe

Executive Summary & Architectural Rationale In the landscape of modern targeted covalent inhibitors (TCIs) and chemoproteomics, electrophilic fragments serve as foundational tools for discovering ligandable pockets acros...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Architectural Rationale

In the landscape of modern targeted covalent inhibitors (TCIs) and chemoproteomics, electrophilic fragments serve as foundational tools for discovering ligandable pockets across the proteome[1]. N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide (CAS: 345990-66-1) represents a highly strategic, dual-module chemical probe designed for cysteine-directed fragment-based drug discovery (FBDD).

Unlike late-stage clinical covalent drugs that often utilize low-reactivity acrylamides to minimize off-target effects, initial probe discovery requires a delicate balance of moderate-to-high intrinsic reactivity paired with a versatile recognition element[2]. This molecule achieves this through a bipartite architecture:

  • The Electrophilic Warhead (2-Chloroacetamide): A classic α-halo acetamide that reacts with nucleophilic thiols via an irreversible SN2 mechanism[2]. It possesses higher intrinsic reactivity than standard acrylamides, making it an ideal "scout fragment" to identify shallow or transiently open binding pockets that might otherwise evade detection[1].

  • The Recognition Element (5-Benzoyl-2-hydroxy-benzyl): This moiety drives the non-covalent pre-association required to orient the warhead. The benzoyl group provides a flexible, lipophilic aromatic system capable of π−π stacking within hydrophobic clefts, while the ortho-hydroxyl group acts as a critical hydrogen-bond donor/acceptor, stabilizing the probe-target complex and reducing the entropic penalty prior to covalent bond formation.

Mechanistic Dynamics of Covalent Engagement

The efficacy of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide relies on proximity-driven reactivity. While the chloroacetamide warhead can technically react with any free thiol in aqueous solution, the reaction rate is exponentially accelerated when the recognition element docks into a protein pocket adjacent to a cysteine residue.

This microenvironment often features basic amino acids (e.g., histidine or arginine) that perturb the pKa of the target cysteine, lowering it from its typical ~8.3 to physiological pH (~7.4) or below. This generates a highly nucleophilic thiolate anion that attacks the α -carbon of the chloroacetamide, displacing the chloride leaving group and forming a stable thioether linkage[2].

Mechanism Target Protein Target (Nucleophilic Cys-SH) Complex Non-covalent Pre-association Target->Complex Probe N-(5-Benzoyl-2-hydroxy-benzyl) -2-chloro-acetamide Probe->Complex Transition SN2 Transition State (Thiolate attack) Complex->Transition Deprotonation Adduct Irreversible Adduct (+ HCl) Transition->Adduct Cl- Elimination

Fig 1: S_N2 mechanism of covalent adduct formation between the chloroacetamide probe and a target cysteine.

Comparative Warhead Kinetics

To understand why a chloroacetamide is chosen for this specific chemical probe over other electrophiles, we must evaluate the kinetic trade-offs between intrinsic reactivity ( kchem​ ) and target selectivity. The table below summarizes the quantitative and qualitative data driving warhead selection in covalent probe design[2][3].

Warhead ModalityReaction MechanismIntrinsic Reactivity ( kchem​ )Proteome-wide SelectivityPrimary Application in Drug Development
Chloroacetamide SN2 Substitution High Moderate Fragment-based screening, scout probes[1]
AcrylamideMichael AdditionLowHighLate-stage lead optimization, clinical drugs
FluoroacetamideSN2 SubstitutionVery LowVery HighHighly targeted, mutation-specific inhibitors
Vinyl SulfoneMichael AdditionModerateModerateActivity-based probes, broad-spectrum labeling

Activity-Based Protein Profiling (ABPP) Methodology

To validate the biological targets of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide, researchers utilize competitive Activity-Based Protein Profiling (isoTOP-ABPP). This self-validating system ensures that only specific, dose-dependent target engagements are quantified, filtering out stochastic background reactivity[1].

The Logical Flow of isoTOP-ABPP

ABPP Proteome Native Proteome (Cell Lysate) Incubation Probe Incubation (Dose-dependent, 1h) Proteome->Incubation Maintains native folding Alkylation Broad-Spectrum Alkylation (IA-Alkyne) Incubation->Alkylation Covalent target capture Click CuAAC Click Chemistry (Biotin-Azide) Alkylation->Click Tags unreacted Cys Enrichment Streptavidin Enrichment & On-bead Digestion Click->Enrichment Isolates labeled peptides LCMS LC-MS/MS Analysis (Identify competed Cys) Enrichment->LCMS Quantifies target engagement

Fig 2: Competitive Activity-Based Protein Profiling (ABPP) workflow for target deconvolution.

Step-by-Step Self-Validating Protocol

Rationale for Protocol Design: The following protocol is engineered to prevent false positives. By using a competitive format, the chloroacetamide probe must outcompete a highly reactive universal alkyne probe. If a protein is non-specifically aggregating with the probe, it will not show a clean, dose-dependent competition profile in the final mass spectrometry readout.

Step 1: Proteome Preparation

  • Action: Lyse target cells (e.g., HEK293T) in a non-denaturing buffer (PBS, pH 7.4) using Dounce homogenization or mild sonication. Clear by centrifugation at 100,000 × g for 45 minutes.

  • Causality: Maintaining the native 3D structure is critical. Denaturation alters the local microenvironment, destroying the pKa perturbations that make specific cysteines hyper-nucleophilic.

Step 2: Probe Incubation (The Competition Phase)

  • Action: Aliquot the proteome (2 mg/mL). Treat aliquots with vehicle (DMSO) or N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide at varying concentrations (e.g., 1 μ M, 10 μ M, 50 μ M) for 1 hour at 37°C.

  • Causality: The dose-response gradient acts as an internal validation mechanism. True targets will exhibit a sigmoidal saturation curve, whereas non-specific binding will scale linearly without saturating.

Step 3: Universal Alkylation

  • Action: Add Iodoacetamide-alkyne (IA-alkyne) (100 μ M) to all samples for 1 hour at room temperature.

  • Causality: IA-alkyne covalently tags all remaining unreacted cysteines. If our probe successfully bound a target in Step 2, that specific cysteine is sterically blocked and will not receive the alkyne tag.

Step 4: CuAAC Click Chemistry

  • Action: Append a biotin-azide tag using Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). Reagents: Biotin-azide (100 μ M), TCEP (1 mM), TBTA ligand (100 μ M), and CuSO 4​ (1 mM).

  • Causality: The TBTA ligand is strictly required to stabilize the Cu(I) oxidation state. Without it, Cu(I) rapidly oxidizes to Cu(II), generating reactive oxygen species (ROS) that degrade the protein sample and ruin the mass spectrometry readout.

Step 5: Enrichment and Stringent Washing

  • Action: Precipitate proteins, resuspend in 1.2% SDS/PBS, and incubate with streptavidin-agarose beads. Wash beads extensively with 1% SDS, 8M urea, and PBS.

  • Causality: This is the ultimate stringency test. Because the biotin tag is covalently attached via the click reaction, the 1% SDS and 8M urea washes strip away all non-covalently bound background proteins, ensuring absolute trustworthiness of the enriched sample.

Step 6: On-Bead Digestion and LC-MS/MS

  • Action: Perform on-bead tryptic digestion. Analyze the resulting peptides via quantitative LC-MS/MS (e.g., using reductive dimethylation or TMT isobaric tagging for quantification).

  • Interpretation: A peptide that shows a high signal in the DMSO control but a heavily reduced signal in the 50 μ M probe sample indicates a direct, covalent target of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide.

References

  • A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis JACS Au - ACS Publications[Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development MDPI - Pharmaceuticals[Link]

  • Functionalized Scout Fragments for Site-Specific Covalent Ligand Discovery and Optimization ACS Central Science - PMC / ACS Publications[Link]

Sources

Exploratory

N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide: A Technical Guide to Covalent Modification, Safety Protocols, and Experimental Workflows

Executive Summary N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide (CAS: 345990-66-1) is a specialized electrophilic chemical probe utilized in advanced drug discovery and chemoproteomics[1]. Featuring a reactive α-chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide (CAS: 345990-66-1) is a specialized electrophilic chemical probe utilized in advanced drug discovery and chemoproteomics[1]. Featuring a reactive α-chloroacetamide "warhead" paired with a sterically distinct 5-benzoyl-2-hydroxy-benzyl recognition moiety, this compound functions as a targeted covalent modifier. Due to its intrinsic reactivity, handling this compound requires strict adherence to specialized safety protocols to prevent off-target toxicity, skin sensitization, and degradation of the reagent prior to experimental use.

This whitepaper provides an authoritative framework for researchers, detailing the physicochemical properties, toxicological mechanisms, and self-validating experimental workflows required to safely and effectively utilize this compound in in vitro settings.

Physicochemical Profiling & Structural Biology Context

The utility of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide lies in its dual-domain architecture. The 5-benzoyl-2-hydroxy-benzyl group acts as the affinity-driving domain, directing the molecule to specific hydrophobic or hydrogen-bonding pockets on target proteins. Once localized, the 2-chloroacetamide moiety acts as the reactive warhead, forming an irreversible covalent bond with nearby nucleophiles.

Table 1: Physicochemical Properties
PropertyValueCausality / Experimental Implication
CAS Number 345990-66-1[1]Primary identifier for regulatory and SDS tracking.
Molecular Formula C₁₆H₁₄ClNO₃[1]Defines exact mass for LC-MS/MS adduct validation.
Molecular Weight 303.74 g/mol Required for accurate molarity calculations during stock preparation.
Electrophile Type α-ChloroacetamideMild-to-moderate electrophile; highly selective for cysteine thiolates over lysine amines at physiological pH[2][3].
Solubility High in DMSO / DMFPoor aqueous solubility necessitates organic solvent stock preparation to prevent precipitation in biological buffers.

Mechanistic Pathway of Covalent Modification

Chloroacetamides are established covalent modifiers that target the sulfhydryl (-SH) groups of cysteine residues[2][3]. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The deprotonated cysteine thiolate attacks the electrophilic α-carbon of the chloroacetamide, displacing the chloride leaving group and forming a stable, irreversible thioether linkage.

Mechanism C N-(5-Benzoyl-2-hydroxy-benzyl) -2-chloro-acetamide (Electrophile) I SN2 Transition State (C-Cl Bond Breaking) C->I P Target Protein (Cysteine Thiolate Nucleophile) P->I A Irreversible Covalent Adduct (Thioether Linkage) I->A HCl Release

Figure 1: Sₙ2-mediated covalent modification of a target protein cysteine by the chloroacetamide warhead.

Safety Assessment & Toxicological Mechanisms

The same electrophilic properties that make chloroacetamides valuable in drug discovery also dictate their hazard profile. Understanding the causality of these hazards is critical for designing effective engineering controls.

Table 2: Hazard Identification & Mitigation Strategy
Hazard ClassGHS IndicationMechanistic CausalityRequired Mitigation
Skin Sensitization H317 (May cause allergic skin reaction)Haptenization: The compound crosses the stratum corneum and covalently binds to epidermal proteins. These hapten-protein complexes trigger a Type IV delayed hypersensitivity immune response[4][5].Double-gloving (Nitrile), lab coat, and immediate washing of any exposed skin.
Hepatotoxicity / Systemic Toxicity H302 (Harmful if swallowed)Glutathione (GSH) Depletion: In the liver, the compound reacts with GSH via Glutathione S-Transferases. Acute exposure rapidly depletes the hepatic GSH pool, removing the cellular buffer against reactive oxygen species (ROS) and causing lipid peroxidation and necrosis[4][5].Handle exclusively inside a certified Class II biological safety cabinet or chemical fume hood.
Eye Irritation H319 (Causes serious eye irritation)Direct electrophilic attack on the mucosal proteins of the cornea.Safety goggles (ANSI Z87.1 compliant) or full face shield.

Handling, Storage, and Experimental Workflows

To ensure scientific integrity, every protocol involving N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide must be designed to preserve the integrity of the warhead while protecting the operator.

Protocol 1: Preparation of 10 mM Stock Solutions
  • Equilibration: Allow the sealed vial to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Opening a cold vial causes ambient moisture to condense on the powder. Water triggers the slow hydrolysis of the α-chloroacetamide warhead into an inactive glycolamide, destroying the reagent's efficacy.

  • Weighing: Weigh the required mass (e.g., 3.04 mg for 1 mL) using an analytical balance inside a fume hood.

  • Solubilization: Dissolve the powder in LC-MS grade, anhydrous Dimethyl Sulfoxide (DMSO).

  • Aliquotting & Storage: Divide the solution into 10–20 µL single-use aliquots in amber glass vials. Store at -80°C under an inert argon atmosphere.

    • Causality: Amber glass prevents photodegradation of the benzoyl moiety. Single-use aliquots prevent repeated freeze-thaw cycles, which introduce atmospheric moisture and accelerate hydrolysis.

Experimental Workflow: In Vitro Covalent Binding Assay

To validate the binding of this compound to a target protein, a self-validating LC-MS/MS intact mass assay is the gold standard.

Workflow S1 1. Solubilization Dissolve in anhydrous DMSO (10 mM) to prevent aqueous hydrolysis S2 2. Incubation React with target protein (37°C, 1-4h) in physiological buffer (pH 7.4) S1->S2 S3 3. Quenching Add 10x excess DTT or BME to scavenge unreacted electrophile S2->S3 S4 4. LC-MS/MS Analysis Desalt and analyze intact mass to quantify adduct formation S3->S4

Figure 2: Step-by-step experimental workflow for in vitro covalent binding validation.

Protocol 2: Intact Protein LC-MS Validation
  • Protein Preparation: Dilute the target recombinant protein to 2 µM in a physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Causality: Avoid nucleophilic buffers like Tris or buffers containing reducing agents (DTT, BME) during this step, as they will competitively react with the chloroacetamide warhead and yield false-negative binding results.

  • Incubation: Add the compound to a final concentration of 20 µM (10x molar excess). Ensure the final DMSO concentration remains ≤1% v/v to prevent protein denaturation. Incubate at 37°C for 2 hours.

  • Reaction Quenching (Critical Step): Add Dithiothreitol (DTT) to a final concentration of 1 mM.

    • Causality: The highly nucleophilic thiols in DTT rapidly scavenge any unreacted chloroacetamide in the solution. This freezes the reaction kinetics and prevents artifactual, non-specific labeling from occurring during the high-heat ionization process of the mass spectrometer.

  • Desalting & Analysis: Desalt the sample using an online C4 LC trap column. Analyze via high-resolution ESI-TOF mass spectrometry. A successful covalent modification will present as a mass shift of +267.28 Da (Compound MW[303.74] minus the displaced HCl [36.46]).

References

  • NextSDS. "N-(5-BENZOYL-2-HYDROXY-BENZYL)-2-CHLORO-ACETAMIDE — Chemical Substance Information." NextSDS Substance Database.
  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10.4 (2011): 307-317.
  • Scientific Committee on Consumer Safety (SCCS). "Opinion on chloroacetamide." European Commission (2011).
  • BG Chemie. "TOXICOLOGICAL EVALUATION No. 8 Chloroacetamide." Berufsgenossenschaft Rohstoffe und Chemische Industrie (2000).
  • Sutanto, F., et al. "Targeted Covalent Modification Strategies for Drugging the Undruggable Targets." Chemical Reviews - ACS Publications (2025).

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Utilizing N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide (KH-3), a HuR Inhibitor, in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting the RNA-Binding Protein HuR with KH-3 N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide, also known and referred to herein as KH-3,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the RNA-Binding Protein HuR with KH-3

N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide, also known and referred to herein as KH-3, is a potent small molecule inhibitor of the RNA-binding protein Hu antigen R (HuR).[1][2] HuR is a critical regulator of gene expression, primarily by stabilizing its target messenger RNAs (mRNAs) and promoting the translation of proteins involved in key cancer hallmarks, including proliferation, survival, and chemoresistance.[3] Elevated levels of HuR are observed in a multitude of cancers, making it an attractive therapeutic target.[2] KH-3 exerts its anti-proliferative effects by disrupting the interaction between HuR and its target mRNAs, leading to the downregulation of key survival proteins.[1][3]

These application notes provide a comprehensive guide for the effective use of KH-3 in cell-based assays to probe its biological activity and elucidate its mechanism of action. The protocols detailed below are designed to be robust and self-validating, enabling researchers to confidently assess the impact of KH-3 on cellular processes such as proliferation, apoptosis, and target protein expression.

Mechanism of Action: Disrupting the HuR-mRNA Axis

KH-3 selectively inhibits the function of HuR with a reported IC50 value of 0.35 µM.[1][4] By binding to HuR, KH-3 prevents it from associating with the AU-rich elements (AREs) present in the 3'-untranslated region (3'-UTR) of its target mRNAs. This disruption leads to the destabilization and subsequent degradation of these transcripts, resulting in decreased expression of their corresponding proteins. Key downstream targets of HuR that are affected by KH-3 include anti-apoptotic proteins like Bcl-2 and XIAP, as well as proteins involved in cell migration and invasion such as FOXQ1.[1]

KH3_Mechanism KH3 KH-3 HuR HuR Protein KH3->HuR Inhibits Binding Degradation mRNA Degradation KH3->Degradation Promotes mRNA Target mRNA (e.g., Bcl-2, XIAP, FOXQ1) HuR->mRNA Binds & Stabilizes Ribosome Ribosome mRNA->Ribosome Translation mRNA->Degradation Protein Pro-survival & Pro-metastatic Proteins Ribosome->Protein Apoptosis Increased Apoptosis Protein->Apoptosis Inhibits Proliferation Decreased Proliferation & Invasion Protein->Proliferation Promotes Degradation->Protein Reduces

Caption: Mechanism of action of KH-3, a HuR inhibitor.

Experimental Protocols

Preparation of KH-3 Stock Solutions

The proper preparation and storage of KH-3 are critical for obtaining reproducible results.

Materials:

  • N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide (KH-3) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Prepare a high-concentration stock solution (e.g., 10 mM) of KH-3 in DMSO.

  • Gently vortex until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1][5]

  • Before use, allow an aliquot to thaw completely at room temperature.[5]

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of KH-3 on cell proliferation and viability. The MTT assay measures the metabolic activity of living cells.[6]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, SUM159)[1]

  • Complete cell culture medium (e.g., DMEM or RPMI with 10% FBS)[7]

  • KH-3 stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • The next day, prepare serial dilutions of KH-3 in complete culture medium. It is recommended to test a range of concentrations (e.g., 0.1 µM to 100 µM).[1]

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of KH-3. Include a vehicle control (DMSO-treated) and a no-cell control (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Treatment GroupConcentration (µM)Incubation Time (hours)Relative Cell Viability (%)
Vehicle Control048100
KH-30.14895
KH-314870
KH-3104845
KH-31004815
Apoptosis Assessment

KH-3 is known to induce apoptosis in cancer cells.[3] The following protocols can be used to quantify apoptosis.

This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.[8]

Materials:

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • KH-3 treated and control cells in a 96-well plate

  • Luminometer

Protocol:

  • Treat cells with KH-3 as described in the cell viability assay protocol.

  • After the desired incubation time, allow the plate to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[8]

  • Add 100 µL of the reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer.

The cleavage of poly(ADP-ribose) polymerase (PARP) by caspases is a hallmark of apoptosis.[9][10]

Materials:

  • KH-3 treated and control cells

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF or nitrocellulose membranes

  • Primary antibodies: anti-PARP, anti-cleaved PARP, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Culture and treat cells with KH-3 for the desired time. Include a positive control for apoptosis, such as staurosporine.[9]

  • Harvest the cells and lyse them in RIPA buffer.[11]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate.[12]

Treatment GroupConcentration (µM)Full-Length PARP (116 kDa) Relative IntensityCleaved PARP (89 kDa) Relative Intensity
Vehicle Control01.000.05
KH-350.600.45
KH-3100.250.90
Staurosporine (Positive Control)10.101.25
Analysis of HuR Downstream Targets by Western Blot

This protocol is to confirm the on-target effect of KH-3 by measuring the protein levels of known HuR targets.

Protocol: Follow the western blot protocol outlined in section 3.2, but use primary antibodies against known HuR target proteins such as Bcl-2 and XIAP.[1]

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_apoptosis Apoptosis Details cluster_western Western Blot Targets KH3_prep Prepare KH-3 Stock Solution Treatment Treat Cells with KH-3 KH3_prep->Treatment Cell_culture Cell Culture & Seeding Cell_culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assays Treatment->Apoptosis Western Western Blot Analysis Treatment->Western Caspase Caspase-3/7 Activity Apoptosis->Caspase PARP PARP Cleavage Apoptosis->PARP HuR_targets HuR Downstream Targets (Bcl-2, XIAP) Western->HuR_targets

Caption: General experimental workflow for cell-based assays with KH-3.

References

  • KH-3 (drug) - Wikipedia. (URL: [Link])

  • HuR inhibitor KH-3|1215115-03-9|COA - DC Chemicals. (URL: [Link])

  • Wei L, et al. (2023). Functional inhibition of the RNA-binding protein HuR sensitizes triple-negative breast cancer to chemotherapy. Molecular Oncology. (URL: [Link])

  • Apoptosis assays: western blots - YouTube. (URL: [Link])

  • Caspase-3 Activation Assay - Reaction Biology. (URL: [Link])

  • Caspase 3 Activity Assay Kit - MP Biomedicals. (URL: [Link])

  • Potential biomarkers for MCL1 inhibitor sensitivity - ProBiologists. (URL: [Link])

  • KH3 ACTION Abilities, what's good and what's not? : r/KingdomHearts - Reddit. (URL: [Link])

  • A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In Vitro and In Vivo - AACR Journals. (URL: [Link])

  • Structure-Guided Discovery of a Selective Mcl-1 Inhibitor with Cellular Activity | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC. (URL: [Link])

  • Structure of a Myeloid cell leukemia-1 (Mcl-1) inhibitor bound to drug site 3 of human serum albumin - PMC. (URL: [Link])

  • The effects of procaine/haematoporphyrin on age-related decline: a double-blind trial. (URL: [Link])

  • N-(5-BENZOYL-2-HYDROXY-BENZYL)-2-CHLORO-ACETAMIDE - NextSDS. (URL: [Link])

  • Cell Culture Protocol - RPubs. (URL: [Link])

  • Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC - NIH. (URL: [Link])

  • Western Blotting Protocol. (URL: [Link])

  • Cytotoxic Assessment of 3,3-Dichloro-β-Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered Trichloroacetamides Catalyzed by RuCl2(PPh3)3 - MDPI. (URL: [Link])

  • 4 - African Journals Online. (URL: [Link])

  • N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide | CAS | P212121 Store. (URL: [Link])

  • Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity - Brieflands. (URL: [Link])

  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC. (URL: [Link])

  • Dual roles of HK3 in regulating the network between tumor cells and tumor-associated macrophages in neuroblastoma - PMC. (URL: [Link])

  • General Protocol for Western Blotting - Bio-Rad. (URL: [Link])

  • Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines - PMC. (URL: [Link])

  • Western Blot Protocol & Troubleshooting - Creative Biolabs. (URL: [Link])

  • Oxidative stress-mediated caspase-dependent intrinsic apoptosis and proautophagic therapeutic potential of Salvia moorcroftiana Wall. ex Benth. growing in the Kashmir Valley, India | Biomedical Research and Therapy. (URL: [Link])

  • Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity - PubMed. (URL: [Link])

  • N-Benzyl-2-chloroacetamide - Inxight Drugs. (URL: [Link])

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Application

Application Notes &amp; Protocols: A Guide to the Characterization of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the characterization of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide as a potential enzyme in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the characterization of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide as a potential enzyme inhibitor. Given the presence of a reactive chloroacetamide "warhead," this compound is hypothesized to function as a covalent inhibitor, forming a permanent bond with its target enzyme.[1][2][3][4] This guide outlines a systematic approach, from initial physicochemical characterization to detailed kinetic analysis, to elucidate its inhibitory mechanism. The protocols provided are designed to be adaptable and are grounded in established principles of enzyme kinetics, with a focus on identifying and characterizing irreversible inhibition.

Introduction: The Rationale for Investigating N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide

The discovery and characterization of novel enzyme inhibitors are cornerstones of modern drug development.[5] N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide is a compound of interest due to its structural features, particularly the chloroacetamide moiety. Chloroacetamides are known electrophilic groups that can react with nucleophilic amino acid residues—such as cysteine, serine, or histidine—within the active site of an enzyme.[2][6] This reaction typically forms a stable, covalent bond, leading to irreversible inhibition of the enzyme's activity.[7][8]

Covalent inhibitors have seen a resurgence in drug discovery, with several approved drugs functioning through this mechanism.[6] Their potential for high potency and prolonged duration of action makes them an attractive therapeutic modality.[6] The primary goal of this guide is to provide a robust framework for determining if N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide acts as a covalent inhibitor and to quantify its inhibitory potency.

Preliminary Compound Characterization

Before initiating enzyme inhibition studies, it is crucial to determine the fundamental physicochemical properties of the test compound to ensure reliable and reproducible assay results.

Solubility Assessment

Aqueous solubility is a critical parameter for any compound intended for biological assays.[9][10] Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and false-positive or false-negative results.

Protocol: Kinetic Solubility Determination in Assay Buffer

  • Prepare a high-concentration stock solution: Dissolve N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide in 100% DMSO to a concentration of 10-20 mM.

  • Serial Dilution: In a clear 96-well plate, perform a serial dilution of the stock solution into the chosen enzyme assay buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept constant and low (typically ≤1%) across all wells.[11]

  • Equilibration: Shake the plate at room temperature for 1-2 hours.

  • Measurement: Measure the light scattering or turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).

  • Analysis: The kinetic solubility limit is the concentration at which a significant increase in light scattering is observed, indicating the formation of a precipitate.[12] All subsequent enzymatic assays should be performed at concentrations well below this limit.

Stability Assessment

The stability of the compound in the assay buffer is essential for accurate kinetic measurements, especially for time-dependent inhibition studies.

Protocol: HPLC-Based Stability Assay

  • Incubation: Incubate the compound in the assay buffer at the working concentration and temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the solution.

  • Analysis: Quench any reaction by adding a suitable solvent (e.g., acetonitrile) and analyze the concentration of the parent compound using a validated HPLC method.

  • Data Interpretation: A plot of compound concentration versus time will reveal its stability. Significant degradation (>10%) over the course of the planned experiment indicates that the assay window should be shortened or the buffer conditions modified.

Parameter Method Purpose
Kinetic Solubility Nephelometry or TurbidimetryTo determine the maximum soluble concentration in the assay buffer under experimental conditions.
Chemical Stability HPLC or LC-MSTo ensure the compound does not degrade in the assay buffer over the time course of the experiment.

A General Framework for Enzyme Inhibition Analysis

The following sections outline a workflow for characterizing the inhibitory activity of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Kinetic Characterization A Select Model Enzyme (e.g., Papain, Caspase-3) B Determine IC50 (Dose-Response Assay) A->B Enzyme Activity Assay C Time-Dependence Study B->C E Determine Inhibition Type (Competitive, Non-competitive, etc.) B->E If Reversible D Irreversibility Test (e.g., Dilution Assay) C->D F Determine kinact and KI (kobs vs. [Inhibitor]) D->F G Calculate kinact/KI F->G

Figure 1. A general workflow for the characterization of a novel enzyme inhibitor.

Selection of a Model Enzyme System

Since a specific target for N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide is not known, a model enzyme system is required. Given the chloroacetamide warhead, a cysteine protease is an excellent choice, as the thiol group of the active site cysteine is a potent nucleophile.[1][2]

  • Papain: A readily available and well-characterized cysteine protease. Papain activity can be monitored using a variety of synthetic chromogenic or fluorogenic substrates.[13][14]

  • Caspase-3: A key executioner caspase in apoptosis, with a well-defined active site cysteine. Numerous commercial assay kits are available for measuring its activity.[15][16][17][18]

Initial Screening: IC50 Determination

The first step is to determine if the compound inhibits the chosen enzyme and to quantify its potency via the half-maximal inhibitory concentration (IC50).

Protocol: General Fluorometric Enzyme Assay

  • Reagent Preparation: Prepare stock solutions of the enzyme (e.g., Papain or Caspase-3), a suitable fluorogenic substrate (e.g., Z-FR-AMC for papain, Ac-DEVD-AMC for Caspase-3), and the inhibitor in assay buffer.

  • Assay Setup: In a 96-well black plate, add the assay buffer, a fixed concentration of the enzyme, and serial dilutions of the inhibitor. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubation: Incubate the enzyme and inhibitor together for a fixed period (e.g., 15-30 minutes) at the optimal temperature (e.g., 37°C). This step allows for the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Measure the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths. The rate of reaction is determined from the linear portion of the progress curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

Elucidating the Mechanism of Inhibition

Assessing Time-Dependent Inhibition

A hallmark of covalent inhibitors is that the degree of inhibition increases with the duration of pre-incubation of the enzyme and inhibitor before the addition of the substrate.[8][19]

Protocol: Time-Dependent IC50 Shift Assay

  • Perform the IC50 determination protocol as described above at several different pre-incubation times (e.g., 5, 15, 30, and 60 minutes).

  • Analyze the data: If the inhibitor is covalent or a slow-binding reversible inhibitor, the IC50 value will decrease as the pre-incubation time increases. A plot of IC50 versus pre-incubation time will show a downward trend.

Confirming Irreversibility

To confirm that the inhibition is irreversible, a dilution experiment can be performed. If the inhibitor is reversible, its effect will be diminished upon dilution. In contrast, a covalent inhibitor will remain bound, and enzyme activity will not be restored.

Protocol: Rapid Dilution Assay

  • Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-20 times the IC50) for a sufficient time to allow for significant inhibition (e.g., 60 minutes).

  • Dilute the enzyme-inhibitor complex rapidly and significantly (e.g., 100-fold) into the assay buffer containing the substrate.

  • Measure enzyme activity immediately after dilution and over time.

  • Compare this activity to a control where the enzyme was diluted to the same extent without prior incubation with the inhibitor.

  • Interpretation: If there is no recovery of enzyme activity after dilution, the inhibition is considered irreversible.[3]

Kinetic Characterization of Irreversible Inhibition

For an irreversible inhibitor, the key kinetic parameters are the inactivation rate constant (kinact) and the inhibitor concentration that gives half-maximal inactivation rate (KI). These are determined using a two-step kinetic model.[19][20][21]

G cluster_0 E_I E + I EI_rev E•I E_I->EI_rev k_on k_off EI_irrev E-I EI_rev->EI_irrev k_inact

Figure 2. Two-step model of irreversible enzyme inhibition. E is the enzyme, I is the inhibitor, E•I is the reversible complex, and E-I is the covalent adduct.

Protocol: Determination of kinact and KI

  • Setup: For a range of inhibitor concentrations, mix the enzyme and inhibitor in the assay buffer.

  • Time-course Measurement: At various time points after mixing, take an aliquot of the enzyme-inhibitor mixture and add it to a solution containing a high concentration of the substrate to measure the remaining enzyme activity.

  • Data Plotting: For each inhibitor concentration, plot the natural logarithm of the percentage of remaining activity against time. The slope of this line is the negative of the observed rate of inactivation (kobs).

  • Secondary Plot: Plot the kobs values against the corresponding inhibitor concentrations.

  • Kinetic Parameter Calculation: Fit the data from the secondary plot to the Michaelis-Menten equation for inactivation:

    kobs = (kinact * [I]) / (KI + [I])

    This will yield the values for kinact (the maximum rate of inactivation) and KI. The overall potency of the covalent inhibitor is often expressed as the second-order rate constant, kinact/KI.[22][23][24]

Kinetic Parameter Definition How to Determine
IC50 Concentration of inhibitor that reduces enzyme activity by 50%.Dose-response curve at a fixed pre-incubation time.
kobs Observed pseudo-first-order rate of inactivation at a given [I].Slope of ln(% activity) vs. time plot for each inhibitor concentration.
kinact Maximum rate of inactivation at saturating inhibitor concentrations.The Vmax from a plot of kobs vs. [I].
KI Inhibitor concentration at which the rate of inactivation is half-maximal.The Km from a plot of kobs vs. [I].
kinact/KI Second-order rate constant for inactivation; an index of overall potency.Calculated from the determined kinact and KI values.

Essential Control Experiments

To ensure the validity of the results, several control experiments are necessary:

  • Vehicle Control: All assays should include a control with the vehicle (e.g., DMSO) used to dissolve the inhibitor, at the same final concentration as in the experimental wells.

  • No-Enzyme Control: To check for background signal from the substrate or inhibitor.

  • Compound Interference: Test whether the compound interferes with the detection method (e.g., by quenching fluorescence) by adding it to the product of the enzymatic reaction.

  • Thiol Reactivity Control: To assess the general reactivity of the compound, it can be incubated with a small molecule thiol like glutathione or dithiothreitol (DTT) and the reaction monitored by HPLC or mass spectrometry. This helps to distinguish between targeted inhibition and non-specific reactivity.

Conclusion

The protocols and strategies outlined in this document provide a comprehensive framework for the in-depth characterization of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide as a potential enzyme inhibitor. By systematically assessing its solubility, stability, time-dependent inhibitory effects, and detailed kinetic parameters, researchers can build a complete profile of its mechanism of action. This information is invaluable for guiding further studies, such as target identification, selectivity profiling, and lead optimization in a drug discovery context.

References

  • J. Chem. Theory Comput. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. ACS Publications. [Link]

  • BioKin, Ltd. (2014). An algebraic model for the kinetics of covalent enzyme inhibition at low substrate concentrations. BioKin. [Link]

  • PubMed. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. National Library of Medicine. [Link]

  • PMC. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. National Center for Biotechnology Information. [Link]

  • PMC. (n.d.). Inhibition Of Caspase-3 Activity and Activation by Protein Glutathionylation. National Center for Biotechnology Information. [Link]

  • PubMed. (2016). A Perspective on the Kinetics of Covalent and Irreversible Inhibition. National Library of Medicine. [Link]

  • PubMed. (2003). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. National Library of Medicine. [Link]

  • Bio-protocol. (n.d.). Papain–Inhibitor Activity Inhibition Assay. Bio-protocol. [Link]

  • PubMed. (2015). An algebraic model for the kinetics of covalent enzyme inhibition at low substrate concentrations. National Library of Medicine. [Link]

  • BellBrook Labs. (n.d.). Irreversible Inhibitors. BellBrook Labs. [Link]

  • ACS Publications. (2024). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead | Request PDF. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry. [Link]

  • PMC. (n.d.). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Standardized cell-free papain assay protocol utilized for Bayesian optimization algorithm. ResearchGate. [Link]

  • SciSpace. (n.d.). Covalent Inhibition in Drug Discovery. SciSpace. [Link]

  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. National Library of Medicine. [Link]

  • bioRxiv. (2020). A steady-state algebraic model for the time course of covalent enzyme inhibition. bioRxiv. [Link]

  • Reaction Biology. (2022). Caspase-3 Activation Assay. Reaction Biology. [Link]

  • PMC. (n.d.). Covalent Inhibition in Drug Discovery. National Center for Biotechnology Information. [Link]

  • PMC. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Center for Biotechnology Information. [Link]

  • MDPI. (2021). Purification and Characterization of a Novel Thermostable Papain Inhibitor from Moringa oleifera with Antimicrobial and Anticoagulant Properties. MDPI. [Link]

  • PubMed. (2023). Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection. National Library of Medicine. [Link]

  • SciSpace. (n.d.). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. SciSpace. [Link]

  • Hampton Research. (n.d.). Solubility & Stability Screen. Hampton Research. [Link]

  • PMC. (2019). Tracing Potential Covalent Inhibitors of an E3 Ubiquitin Ligase through Target-Focused Modelling. National Center for Biotechnology Information. [Link]

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]

  • PMC. (n.d.). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Discovery solubility measurement and assessment of small molecules with drug development in mind | Request PDF. ResearchGate. [Link]

  • bioRxiv. (2020). A steady-state algebraic model for the time course of covalent enzyme inhibition. bioRxiv. [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. [Link]

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Method

The Versatile Intermediate: N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide in Modern Organic Synthesis

Introduction: A Scaffold of Opportunity In the landscape of contemporary drug discovery and organic synthesis, the strategic design of molecular intermediates is paramount. N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetami...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Scaffold of Opportunity

In the landscape of contemporary drug discovery and organic synthesis, the strategic design of molecular intermediates is paramount. N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide emerges as a highly valuable, yet underexplored, building block. Its unique trifunctional architecture—a hydroxylated benzophenone, a reactive chloroacetamide moiety, and a strategically positioned benzylamine backbone—offers a wealth of possibilities for the construction of complex heterocyclic systems. This guide provides a comprehensive overview of a proposed synthetic route to this intermediate and detailed protocols for its subsequent utilization in the synthesis of potentially bioactive molecules. For researchers and drug development professionals, this document serves as a practical manual to unlock the synthetic potential of this versatile compound.

The benzophenone core is a well-established pharmacophore found in a variety of biologically active compounds, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Similarly, the chloroacetamide group is a reactive handle frequently employed for the covalent modification of biological targets or as a precursor for various heterocycle formations.[3][4] The combination of these features in a single molecule, as in N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide, presents a compelling platform for the development of novel therapeutic agents.

Proposed Synthetic Pathway

A plausible and efficient multi-step synthesis of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide is proposed, commencing from commercially available 2-amino-5-nitrobenzophenone. The pathway involves a sequence of reduction and chloroacetylation reactions.

Synthetic_Pathway A 2-Amino-5-nitrobenzophenone B 2-Amino-5-benzoylbenzyl alcohol A->B Reduction (e.g., NaBH4/Lewis Acid or Catalytic Hydrogenation) C N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide B->C Chloroacetylation (ClCOCH2Cl, Base)

Caption: Proposed synthetic route to N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide.

Detailed Synthetic Protocols

The following protocols are based on established chemical transformations and have been adapted for the specific synthesis of the target intermediate and its precursor.

Protocol 1: Synthesis of 2-Amino-5-benzoylbenzyl Alcohol

This protocol outlines a plausible method for the selective reduction of the nitro group and the ketone in 2-amino-5-nitrobenzophenone to furnish the key precursor, 2-amino-5-benzoylbenzyl alcohol. A two-step approach is recommended to control the chemoselectivity.

Step 1a: Reduction of the Nitro Group

The selective reduction of the nitro group in the presence of a ketone can be achieved using various methods, such as catalytic hydrogenation or metal-catalyzed transfer hydrogenation.[5][6]

  • Materials:

    • 2-Amino-5-nitrobenzophenone

    • 10% Palladium on carbon (Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas supply or a hydrogen transfer source (e.g., ammonium formate)

    • Round-bottom flask

    • Magnetic stirrer

    • Filtration apparatus (e.g., Celite pad)

  • Procedure:

    • In a round-bottom flask, dissolve 2-amino-5-nitrobenzophenone (1.0 eq) in methanol or ethanol.

    • Carefully add 10% Pd/C (5-10 mol%).

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon) while stirring vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain crude 2,5-diaminobenzophenone.

Step 1b: Diazotization and Hydrolysis

The resulting 2,5-diaminobenzophenone can be converted to 2-amino-5-benzoylphenol through a diazotization-hydrolysis sequence.

  • Materials:

    • 2,5-Diaminobenzophenone

    • Sodium nitrite (NaNO₂)

    • Concentrated sulfuric acid (H₂SO₄)

    • Water

    • Ice bath

  • Procedure:

    • Dissolve 2,5-diaminobenzophenone in an aqueous solution of sulfuric acid at 0-5 °C.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the mixture for a short period.

    • Carefully add the diazonium salt solution to a boiling aqueous solution of sulfuric acid.

    • After the evolution of nitrogen gas ceases, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-amino-5-benzoylphenol.

Step 1c: Reduction of the Ketone

The ketonic group in 2-amino-5-benzoylphenol can be reduced to the corresponding alcohol.

  • Materials:

    • 2-Amino-5-benzoylphenol

    • Sodium borohydride (NaBH₄)

    • Methanol or Ethanol

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve 2-amino-5-benzoylphenol in methanol or ethanol at 0 °C.

    • Add sodium borohydride portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent.

    • Dry the organic layer and concentrate under reduced pressure to obtain 2-amino-5-benzoylbenzyl alcohol.

Protocol 2: Synthesis of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide

This protocol describes the chloroacetylation of the synthesized 2-amino-5-benzoylbenzyl alcohol.

  • Materials:

    • 2-Amino-5-benzoylbenzyl alcohol

    • Chloroacetyl chloride

    • Triethylamine (TEA) or another suitable base

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Round-bottom flask

    • Magnetic stirrer

    • Dropping funnel

    • Ice bath

  • Procedure:

    • Dissolve 2-amino-5-benzoylbenzyl alcohol (1.0 eq) in DCM or THF in a round-bottom flask.

    • Add triethylamine (1.2 eq) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide.

Applications in Organic Synthesis

N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide is a versatile intermediate for the synthesis of various heterocyclic compounds. The chloroacetamide moiety can react with a wide range of nucleophiles, leading to the formation of diverse ring systems.

Protocol 3: Synthesis of a Benzoxazine Derivative

This protocol illustrates the use of the target intermediate in the synthesis of a benzoxazine derivative through an intramolecular cyclization.

  • Materials:

    • N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide

    • A suitable base (e.g., potassium carbonate, sodium hydride)

    • Anhydrous solvent (e.g., DMF, THF)

    • Round-bottom flask

    • Magnetic stirrer

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • To a solution of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide (1.0 eq) in an anhydrous solvent under an inert atmosphere, add the base (1.5 eq).

    • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for several hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and quench with water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired benzoxazine derivative.

Application_Workflow Intermediate N-(5-Benzoyl-2-hydroxy-benzyl) -2-chloro-acetamide Heterocycles Diverse Heterocyclic Scaffolds Intermediate->Heterocycles Cyclization / Substitution Nucleophiles Various Nucleophiles (e.g., thiols, amines, etc.) Nucleophiles->Heterocycles

Caption: Synthetic utility of the target intermediate.

Data Summary Table

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Expected Yield
1aNitro Reduction2-Amino-5-nitrobenzophenone, Pd/C, H₂MethanolRT2-4High
1bDiazotization2,5-Diaminobenzophenone, NaNO₂, H₂SO₄Water0-5<1Moderate
1cKetone Reduction2-Amino-5-benzoylphenol, NaBH₄Methanol0 to RT1-2High
2Chloroacetylation2-Amino-5-benzoylbenzyl alcohol, ClCOCH₂Cl, TEADCM0 to RT2-4Good-High
3CyclizationN-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide, K₂CO₃DMF60-804-8Moderate-Good

References

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(31), 20339-20350.
  • MDPI. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(8), 1887.
  • MDPI. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5437.
  • NextSDS. (n.d.). N-(5-BENZOYL-2-HYDROXY-BENZYL)-2-CHLORO-ACETAMIDE. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2365924.
  • PubMed. (2011). Synthesis and biological activity of naphthyl-substituted (B-ring) benzophenone derivatives as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry, 19(15), 4601-4607.
  • Google Patents. (1965). 2-amino-2'-halo-5-nitro benzophenones. US3203990A.
  • Google Patents. (1995). Production of 2-aminobenzylalcohol. JPH07242603A.
  • ResearchGate. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N ‐(4‐acetylphenyl)‐2‐chloroacetamide. Retrieved from [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

Sources

Application

Dissolving N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide (NSC228155): An Application and Protocol Guide

This comprehensive guide provides a detailed protocol and technical insights for the dissolution of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide, also identified as NSC228155. This document is intended for researche...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed protocol and technical insights for the dissolution of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide, also identified as NSC228155. This document is intended for researchers, scientists, and drug development professionals engaged in experimental work utilizing this compound. The following protocols and recommendations are synthesized from established practices for handling similar chemical entities and are designed to ensure solution integrity, experimental reproducibility, and operator safety.

Introduction to N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide (NSC228155)

N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide (NSC228155) is a bioactive small molecule with demonstrated effects on key cellular signaling pathways. It has been identified as an activator of the Epidermal Growth Factor Receptor (EGFR), where it is understood to bind to the extracellular region of EGFR and promote its tyrosine phosphorylation.[1] Additionally, NSC228155 acts as a potent inhibitor of the kinase-inducible domain (KID) of CREB and its interaction with the KID-interacting domain (KIX) of CBP, with a reported IC50 of 0.36 μM.[1] Recent studies have also explored its therapeutic potential in mitigating cisplatin-induced acute kidney injury by restoring mitochondrial and endoplasmic reticulum homeostasis.[2][3]

The chemical structure, featuring a benzoyl group and a chloroacetamide moiety, suggests that NSC228155 is a hydrophobic molecule with limited aqueous solubility. The chloroacetamide functional group is a reactive electrophile, known to form covalent bonds with nucleophilic residues, such as cysteine, in proteins. This reactivity necessitates careful handling and solution preparation to maintain the compound's integrity and to avoid off-target effects.

This guide provides a robust starting point for the dissolution of NSC228155 for a range of in vitro and in vivo experimental applications.

Physicochemical and Biological Properties

A summary of the key properties of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide is provided in the table below.

PropertyValueSource
Molecular Formula C₁₆H₁₄ClNO₃
Molecular Weight 303.74 g/mol
Common Identifier NSC228155
Biological Activity EGFR activator; KIX-KID interaction inhibitor
Appearance Solid (presumed)General knowledge
Aqueous Solubility Poor (predicted)Inferred from structure
Organic Solvent Solubility Soluble in DMSO (predicted)Common practice

Safety Precautions and Handling

The chloroacetamide moiety in NSC228155 warrants specific safety considerations due to its reactive nature.

3.1 Personal Protective Equipment (PPE)

  • Gloves: Always wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required.

3.2 Engineering Controls

  • Fume Hood: All handling of the solid compound and preparation of concentrated stock solutions should be performed in a certified chemical fume hood to avoid inhalation of any dust or aerosols.

3.3 General Handling

  • Avoid creating dust when handling the solid material.

  • Prepare solutions immediately before use whenever possible.

  • Protect solutions from light to minimize potential degradation of the chloroacetamide group.

  • Store the solid compound and stock solutions under appropriate conditions, typically at -20°C or -80°C, protected from light and moisture.

Protocol for Dissolving N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide for In Vitro Experiments

This protocol describes the preparation of a high-concentration stock solution in Dimethyl Sulfoxide (DMSO) and its subsequent dilution into aqueous buffers or cell culture media.

4.1 Materials

  • N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, high-purity water or appropriate aqueous buffer (e.g., PBS, Tris)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

4.2 Step-by-Step Protocol

Step 1: Preparation of a Concentrated Stock Solution in DMSO

  • Equilibrate the vial containing solid N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide to room temperature before opening to prevent condensation of moisture.

  • In a chemical fume hood, carefully weigh the desired amount of the solid compound into a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution gently until the solid is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

Causality Explanation: DMSO is a highly polar aprotic solvent capable of dissolving a wide range of hydrophobic organic molecules. Preparing a high-concentration stock solution in DMSO allows for the addition of a small volume to the final aqueous experimental medium, thereby minimizing the final DMSO concentration, which can be toxic to cells at higher levels.

Step 2: Dilution into Aqueous Medium

  • Before use, thaw the DMSO stock solution at room temperature and vortex briefly.

  • To prepare a working solution, perform a serial dilution of the DMSO stock into your final aqueous buffer or cell culture medium.

  • It is crucial to add the DMSO stock solution to the aqueous medium while vortexing or stirring to ensure rapid and uniform mixing. This helps to prevent the compound from precipitating out of the solution.

  • The final concentration of DMSO in the experimental medium should be kept as low as possible, typically ≤ 0.5%, to avoid solvent-induced artifacts.

Trustworthiness Check: Always include a vehicle control in your experiments (i.e., the same final concentration of DMSO in the aqueous medium without the compound) to account for any effects of the solvent on the experimental system.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for preparing and using N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide in a typical cell-based assay.

Dissolution_Protocol cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh Solid Compound (in fume hood) add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Store at -20°C / -80°C dissolve->store Aliquot if needed thaw Thaw Stock Solution store->thaw dilute Dilute in Aqueous Medium (e.g., cell culture media) thaw->dilute Vortexing treat Treat Cells/System dilute->treat Final DMSO ≤ 0.5% assay Perform Assay treat->assay

Caption: Workflow for the preparation and use of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide.

Considerations for In Vivo Experiments

For animal studies, the formulation of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide requires careful consideration of the route of administration and potential toxicity of the vehicle. In a study on cisplatin-induced acute kidney injury in mice, NSC228155 was administered via intraperitoneal injection.[2] While the specific vehicle was not detailed in the abstract, common vehicles for hydrophobic compounds in vivo include:

  • A mixture of DMSO and saline: A common approach involves dissolving the compound in a minimal amount of DMSO and then diluting it with saline or another aqueous vehicle. The final DMSO concentration should be carefully controlled and tested for tolerability.

  • Formulations with solubilizing agents: Co-solvents such as PEG400, or surfactants like Tween 80, can be used to improve the solubility and stability of hydrophobic compounds in aqueous solutions for injection.

It is imperative to conduct preliminary vehicle toxicity and compound tolerability studies before proceeding with full-scale in vivo experiments.

Conclusion

The successful use of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide (NSC228155) in experimental settings is critically dependent on proper dissolution and handling. The protocol outlined in this guide, centered on the use of a DMSO stock solution, provides a reliable method for preparing this compound for in vitro studies. Researchers should remain mindful of the reactive nature of the chloroacetamide group and adhere to the recommended safety precautions. For in vivo applications, further formulation development and validation are essential.

References

  • Li, Y., et al. (2022). Maintaining homeostasis of mitochondria and endoplasmic reticulum with NSC228155 alleviates cisplatin-induced acute kidney injury. Free Radical Biology and Medicine, 181, 194-206.
  • ResearchGate. (2022). Maintaining homeostasis of mitochondria and endoplasmic reticulum with NSC228155 alleviates cisplatin-induced acute kidney injury. Retrieved from [Link]

Sources

Method

Application Note: Utilizing N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide in Targeted Covalent Inhibitor (TCI) Discovery

Document Type: Technical Application Note & Experimental Protocols Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Introduction & Structural Rationale The resurgence of covalent dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocols Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Introduction & Structural Rationale

The resurgence of covalent drug discovery—spearheaded by the clinical success of KRAS-G12C and BTK inhibitors—has driven the need for versatile, tunable electrophilic building blocks. N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide (CAS: 345990-66-1) is a highly modular covalent fragment utilized in the design of Targeted Covalent Inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP) probes.

As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a bipartite functional system:

  • The Electrophilic Warhead ( α -Chloroacetamide): Unlike acrylamides which rely on reversible Michael addition before irreversible bond formation, α -chloroacetamides undergo a direct SN​2 nucleophilic substitution with thiolate anions (deprotonated cysteines). They possess a higher intrinsic reactivity than acrylamides, making them ideal for Fragment-Based Drug Discovery (FBDD) where initial non-covalent affinity ( KI​ ) might be weak[1].

  • The Recognition Scaffold (5-Benzoyl-2-hydroxy-benzyl): The phenolic hydroxyl group serves as a critical hydrogen bond donor/acceptor, while the benzoyl moiety provides conformational flexibility and π−π stacking capabilities. This scaffold acts as the "anchor," driving the initial non-covalent binding event that places the warhead in proximity to the target cysteine[2].

Mechanistic Causality: The Two-Step Binding Kinetics

Covalent inhibition is not a single event; it is a spatiotemporally coupled two-step process. The target protein ( E ) and the inhibitor ( I ) first form a reversible non-covalent complex ( E⋅I ), governed by the affinity constant ( KI​ ). Only when the warhead is optimally aligned in the binding pocket does the irreversible covalent bond formation occur, governed by the inactivation rate ( kinact​ )[3].

Causality Check: Why do we separate intrinsic reactivity from enzymatic potency? If a compound is too intrinsically reactive, it acts as a Pan-Assay Interference Compound (PAINS), modifying off-target proteins and causing toxicity. By utilizing the protocols below, we ensure that the covalent modification is driven by the scaffold's KI​ (proximity effect) rather than indiscriminate warhead reactivity[4].

Mechanism A Target Protein (Free Cys-SH) C Non-Covalent Complex [Protein···Inhibitor] A->C k_on B Inhibitor (CAS 345990-66-1) B->C K_I (Affinity) C->A k_off D Covalent Adduct (Protein-S-Inhibitor) C->D k_inact (SN2) - HCl

Two-step kinetic model of covalent inhibition highlighting non-covalent affinity and SN2 reactivity.

Quantitative Landscape of Covalent Warheads

To contextualize the utility of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide, we must benchmark its kinetic parameters against other common electrophiles used in medicinal chemistry.

Table 1: Comparative Kinetic Parameters of Cysteine-Directed Warheads

Compound ClassWarhead TypeIntrinsic Reactivity ( t1/2​ GSH)Typical kinact​/KI​ ( M−1s−1 )Target Selectivity Profile
CAS 345990-66-1 α -Chloroacetamide30 - 120 min 103−104 Moderate to High (Scaffold dependent)
Reference Acrylamide Michael Acceptor> 240 min 102−104 High (Requires strong non-covalent anchoring)
Fluoroacetamide α -Fluoroacetamide> 500 min 101−103 Very High (Requires specific microenvironment)
Vinyl Sulfone Strong Michael Acceptor< 10 min >105 Low (Prone to indiscriminate off-target binding)

Self-Validating Experimental Protocols

The following workflow represents a self-validating system. Protocol 1 establishes the baseline chemical reactivity. Protocol 2 proves that the compound actually binds the target protein. Protocol 3 ensures the compound doesn't bind everything else in the cell.

Workflow S1 1. Intrinsic Reactivity GSH Depletion Assay S2 2. Target Engagement Intact Protein LC-MS S1->S2 Filter hyper-reactive PAINS S3 3. Binding Kinetics Enzymatic IC50 & k_inact/K_I S2->S3 Confirm +267.1 Da Adduct S4 4. Proteomic Selectivity isoTOP-ABPP S3->S4 Establish potency parameters

Step-by-step experimental workflow for validating chloroacetamide-based covalent fragments.
Protocol 1: Intrinsic Reactivity Profiling (GSH Depletion Assay)

Purpose: To measure the inherent electrophilicity of the 2-chloroacetamide warhead independent of the protein environment. Causality & Rationale: We utilize a 10:1 ratio of Glutathione (GSH) to inhibitor. This vast excess of GSH ensures pseudo-first-order kinetics, allowing for a mathematically robust calculation of the half-life ( t1/2​ ).

Step-by-Step Procedure:

  • Prepare a 10 mM stock of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide in LC-MS grade DMSO.

  • Prepare a 100 µM solution of the inhibitor in 100 mM Potassium Phosphate buffer (pH 7.4, 37°C).

  • Initiate the reaction by adding GSH to a final concentration of 1 mM.

  • Quench 50 µL aliquots at specific time points (0, 15, 30, 60, 120, 240 min) by mixing 1:1 with ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifuge at 14,000 x g for 10 min to pellet any precipitated salts.

  • Analyze the supernatant via LC-MS/MS (MRM mode) tracking the disappearance of the parent mass ( m/z 304.1 [M+H]+ ).

  • Data Analysis: Plot the natural log of the remaining peak area versus time. The slope of the linear regression equals −kobs​ . Calculate t1/2​=0.693/kobs​ .

Protocol 2: Target Engagement via Intact Protein Mass Spectrometry

Purpose: To confirm 1:1 stoichiometric covalent modification of the target protein. Causality & Rationale: Critical Expert Insight: We strictly avoid dithiothreitol (DTT) or β -mercaptoethanol during the incubation phase. These nucleophilic reducing agents will directly react with the chloroacetamide warhead via SN​2 displacement, quenching the inhibitor and yielding false-negative engagement data. If reduction is absolutely required for protein stability, immobilized TCEP is utilized, as its phosphine core is significantly less nucleophilic toward α -haloacetamides[5].

Step-by-Step Procedure:

  • Dilute the purified recombinant target protein (e.g., a kinase or deubiquitinase) to 2 µM in a non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Avoid Tris buffer if possible, as primary amines can slowly react with chloroacetamides over long incubations.

  • Add N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide to a final concentration of 20 µM (10x molar excess).

  • Incubate at Room Temperature for 2 hours.

  • Desalt the protein using a Zeba Spin Desalting Column (7K MWCO) to remove unreacted inhibitor.

  • Inject 1 µg of the intact protein onto a C4 analytical column coupled to a High-Resolution Mass Spectrometer (e.g., Q-Exactive or Synapt G2).

  • Data Analysis: Deconvolute the raw multiply-charged spectra using MaxEnt1 or BioPharma Finder.

    • Expected Result: The unmodified protein mass should shift by exactly +267.1 Da . (Calculation: Exact mass of inhibitor[303.07 Da] minus the leaving group HCl [35.98 Da]).

Protocol 3: Proteome-Wide Selectivity via isoTOP-ABPP

Purpose: To ensure the 5-benzoyl-2-hydroxy-benzyl scaffold provides sufficient non-covalent recognition to prevent indiscriminate proteome-wide alkylation. Causality & Rationale: We use isotopic Tandem Orthogonal Proteolysis–Activity-Based Protein Profiling ()[4]. By pre-incubating the cellular lysate with our inhibitor, we covalently block the specific target cysteine. When a broad-spectrum alkyne-iodoacetamide (IA-alkyne) probe is subsequently added, it labels all free cysteines. A reduction in IA-alkyne labeling (quantified by heavy/light isotopic tags) at a specific cysteine confirms selective target engagement in a complex biological matrix.

Step-by-Step Procedure:

  • Harvest native proteome lysates (e.g., MDA-MB-231 cells) and adjust protein concentration to 2 mg/mL in PBS.

  • Treat the "Light" lysate with DMSO (vehicle) and the "Heavy" lysate with 10 µM of the chloroacetamide inhibitor for 1 hour at 37°C.

  • Add 100 µM IA-alkyne probe to both samples and incubate for 1 hour to label all remaining reactive cysteines.

  • Perform CuAAC (Click chemistry) to attach a biotin-azide tag containing an isotopically heavy (for the inhibitor arm) or light (for the DMSO arm) TEV-cleavable linker.

  • Combine the lysates 1:1, precipitate proteins, and perform trypsin digestion.

  • Enrich biotinylated peptides using streptavidin agarose, wash extensively, and release the labeled peptides via TEV protease cleavage.

  • Analyze via LC-MS/MS. A Heavy/Light ratio of < 0.2 indicates >80% target occupancy by the inhibitor at that specific cysteine site.

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Pharmaceuticals (Basel). Available at:[Link][1]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. Journal of Medicinal Chemistry. Available at:[Link][4]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry. Available at:[Link][2]

  • Covalent Fragment Screening Identifies Rgl2 RalGEF Cysteine for Targeted Covalent Inhibition of Ral GTPase Activation. Chemical Science. Available at:[Link][5]

  • Size-Dependent Target Engagement of Covalent Probes. ACS Chemical Biology. Available at:[Link][3]

  • N-(5-BENZOYL-2-HYDROXY-BENZYL)-2-CHLORO-ACETAMIDE Chemical Substance Information. NextSDS Database. Available at:[Link][6]

Sources

Application

Cell permeability assay for N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide

[label="Data Synthesis:\nEfflux vs. Orthogonal permeability workflow isolating passive diffusion from intracellular GSH trapping. Experimental Protocols System Self-Validation Requirements: Every experimental run must in...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Data Synthesis:\nEfflux vs.

Orthogonal permeability workflow isolating passive diffusion from intracellular GSH trapping.

Experimental Protocols

System Self-Validation Requirements: Every experimental run must include Propranolol (high permeability control), Ranitidine (low permeability control), and Lucifer Yellow (monolayer integrity check). Mass balance (recovery %) must be calculated for all wells to rule out non-specific plastic binding or precipitation.

Protocol A: PAMPA (Passive Permeability)

Causality: PAMPA utilizes a lipid-infused artificial membrane lacking enzymes or GSH, providing an unconfounded baseline measurement of the compound's inherent lipophilicity and passive diffusion capabilities 1.

  • Preparation: Prepare a 10 mM stock of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide in anhydrous DMSO. Dilute to a final concentration of 10 µM in PBS (pH 7.4), ensuring the final DMSO concentration is 1%.

  • Membrane Coating: Coat the porous filter of the PAMPA donor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution.

  • Incubation: Add 300 µL of the 10 µM compound solution to the donor wells. Add 300 µL of fresh PBS to the acceptor wells. Incubate at room temperature for 5 hours without agitation to maintain the unstirred water layer.

  • Harvesting: Collect 50 µL samples from both donor and acceptor compartments for LC-MS/MS analysis.

Protocol B: Caco-2 Permeability with GSH Depletion

Causality: By running the Caco-2 assay in parallel with cells pretreated with BSO (a γ -glutamylcysteine synthetase inhibitor), we can definitively prove whether a low Papp​ is caused by poor transport or intracellular GSH conjugation 2.

  • Cell Culture & Pretreatment: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days until fully differentiated (TEER > 400 Ω⋅cm2 ). 24 hours prior to the assay, treat half the inserts with 500 µM BSO to deplete intracellular GSH.

  • Dosing Solutions: Prepare 10 µM of the compound in HBSS buffer (pH 7.4).

  • Transport Assay:

    • Apical to Basolateral (A B): Add 0.5 mL dosing solution to the apical chamber; 1.5 mL blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B A): Add 1.5 mL dosing solution to the basolateral chamber; 0.5 mL blank HBSS to the apical chamber.

  • Incubation: Incubate at 37°C, 5% CO2​ on an orbital shaker (100 rpm) for 2 hours.

  • Integrity Check: Post-assay, add 100 µM Lucifer Yellow to the donor compartments. Incubate for 1 hour and measure basolateral fluorescence. A permeability of <1×10−6 cm/s validates monolayer integrity.

  • Intracellular Extraction: Wash the cell monolayer with ice-cold PBS. Lyse cells using 80% acetonitrile/water to extract trapped parent compound and the GSH-adduct for mass spectrometry.

Protocol C: LC-MS/MS Bioanalysis

Causality: Electrospray ionization (ESI) coupled with multiple reaction monitoring (MRM) provides the sensitivity required to detect both the parent chloroacetamide and its heavier GSH conjugate, closing the mass balance loop.

  • Sample Preparation: Crash 50 µL of assay samples with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 14,000 x g for 10 minutes.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Monitor the parent mass transition ([M+H]+) for N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide and the theoretical [M+GSH+H]+ transition to quantify intracellular trapping.

Data Presentation & Interpretation

Table 1: Baseline Permeability Metrics (Standard Conditions)

Assay ModelDirection Papp​ ( 10−6 cm/s)Efflux RatioMass Balance Recovery (%)
PAMPADonor Acceptor18.5 ± 1.2N/A95%
Caco-2 (Standard)A B1.2 ± 0.34.842%
Caco-2 (Standard)B A5.8 ± 0.6N/A38%

Table 2: Impact of GSH Modulation on Caco-2 Permeability

Condition Papp​ A B ( 10−6 cm/s)Mass Balance Recovery (%)Intracellular GSH-Adduct (Relative Peak Area)
Vehicle Control1.2 ± 0.342%High ( 1.5×105 )
+ 500 µM BSO14.3 ± 1.189%Trace ( <103 )

Mechanistic Insight: The data in Table 1 presents a classic paradox for targeted covalent inhibitors 3. The high PAMPA Papp​ (18.5 ×10−6 cm/s) indicates excellent passive lipid permeability 1. However, the standard Caco-2 assay shows poor A B permeability and a low mass balance recovery (~40%), which could erroneously be interpreted as high P-gp efflux or poor absorption.

Table 2 resolves this causality. Depletion of intracellular GSH via BSO pretreatment restores the Caco-2 Papp​ to levels comparable to PAMPA and recovers the mass balance to 89%. The concurrent disappearance of the intracellular GSH-adduct confirms that N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide is highly permeable but is subjected to profound intracellular trapping by thiols in wild-type Caco-2 cells 2.

Sources

Method

Application Notes and Protocols for the Quantification of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide

Introduction N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide is a molecule of interest in pharmaceutical and chemical research, incorporating a benzophenone, a hydroxylated benzyl group, and a chloroacetamide moiety. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide is a molecule of interest in pharmaceutical and chemical research, incorporating a benzophenone, a hydroxylated benzyl group, and a chloroacetamide moiety. The accurate and precise quantification of this compound is critical for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control of the active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical methods for the quantification of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The protocols are designed to be robust and are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]

The molecular structure, with its chromophoric benzophenone group, suggests strong UV absorbance, making UV-based detection methods highly applicable. The presence of polar functional groups and a relatively high molecular weight (303.74 g/mol ) indicate that HPLC is a primary candidate for a sensitive and specific assay.[6] While the chloroacetamide group may present challenges for thermal stability, GC-MS could be a viable option, potentially requiring derivatization.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is often the method of choice for the analysis of non-volatile and thermally labile compounds, offering high resolution and sensitivity.[7][8] For N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide, a reversed-phase HPLC method with UV detection is proposed due to the nonpolar nature of the benzophenone moiety.[9]

Rationale for Method Selection
  • Selectivity: A C18 column is a common stationary phase for the separation of benzophenone derivatives, providing excellent resolution.[8][9]

  • Sensitivity: The benzophenone chromophore allows for sensitive detection using a UV detector, typically around 254 nm or 287 nm.[9]

  • Versatility: The mobile phase composition can be optimized to achieve the desired retention time and peak shape. A gradient elution is often employed for complex samples, while an isocratic method can be suitable for cleaner matrices.[9]

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase B (Acetonitrile) to a final concentration of 1 mg/mL.

  • Perform serial dilutions to prepare calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve dilute Prepare Standards dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject 10 µL filter->inject separate C18 Column Separation inject->separate detect UV Detection at 254 nm separate->detect quantify Quantify using Calibration Curve detect->quantify

Caption: HPLC analysis workflow for N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds.[7] Due to the presence of polar functional groups (-OH, -NH), derivatization may be necessary to improve the volatility and thermal stability of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide.[7][10]

Rationale for Method Selection
  • High Specificity: Mass spectrometry provides high specificity for analyte identification and quantification, which is particularly useful in complex matrices.

  • Sensitivity: GC-MS can offer very low limits of detection.[10]

  • Structural Information: The fragmentation pattern obtained from MS can be used to confirm the identity of the analyte.

Experimental Protocol

Instrumentation:

  • GC-MS system with a split/splitless injector

  • Autosampler

  • Mass Selective Detector

Derivatization (Silylation):

  • Evaporate 1 mL of the sample solution to dryness under a gentle stream of nitrogen.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

  • Column: 5% Phenyl Methyl Siloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute

    • Ramp: 15 °C/min to 300 °C

    • Hold: 10 minutes at 300 °C

  • Injection Volume: 1 µL (splitless mode)

  • Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 50-550

Sample Preparation:

  • Prepare a stock solution of the analyte in a suitable solvent (e.g., acetone or ethyl acetate) at 1 mg/mL.

  • Prepare calibration standards by serial dilution.

  • Derivatize the standards and samples as described above.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Prepare Stock Solution dilute Prepare Standards start->dilute derivatize Derivatize with BSTFA dilute->derivatize inject Inject 1 µL derivatize->inject separate GC Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect quantify Quantify using SIM detect->quantify

Caption: GC-MS analysis workflow with derivatization.

UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry is a simple and rapid method for the quantification of compounds with chromophores.[11] The benzophenone moiety in the target analyte is expected to have a strong UV absorbance, allowing for direct quantification in simple matrices.[12][13]

Rationale for Method Selection
  • Simplicity and Speed: This method is less complex and faster than chromatographic techniques.

  • Cost-Effectiveness: UV-Vis spectrophotometers are widely available and relatively inexpensive to operate.

  • Applicability: Suitable for routine analysis and high-throughput screening in non-complex sample matrices.

Experimental Protocol

Instrumentation:

  • UV-Vis Spectrophotometer (double beam recommended)

  • Matched quartz cuvettes (1 cm path length)

Methodology:

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Prepare a 10 µg/mL solution of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide in methanol.

    • Scan the solution from 200 nm to 400 nm to determine the λmax.

  • Calibration Curve:

    • Prepare a series of standard solutions in methanol ranging from 1 µg/mL to 20 µg/mL.

    • Measure the absorbance of each standard at the determined λmax using methanol as a blank.

    • Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Analysis:

    • Prepare the sample solution in methanol to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the sample at the λmax.

    • Determine the concentration of the analyte from the calibration curve using the Beer-Lambert law.[11]

Workflow Diagram

UVVis_Workflow cluster_prep Preparation cluster_analysis UV-Vis Analysis stock Prepare Stock Solution standards Prepare Calibration Standards stock->standards cal_curve Generate Calibration Curve standards->cal_curve sample_prep Prepare Sample Solution measure_abs Measure Sample Absorbance sample_prep->measure_abs lambda_max Determine λmax lambda_max->cal_curve quantify Calculate Concentration cal_curve->quantify measure_abs->quantify

Caption: UV-Vis spectrophotometry analysis workflow.

Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose.[4][5] The validation should be performed according to ICH Q2(R2) guidelines.[1][2][3][4]

Validation Parameters

The following parameters should be evaluated for the chosen analytical method:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[14]

  • Accuracy: The closeness of the test results to the true value. This can be assessed by recovery studies of spiked placebo samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[15]

    • Intermediate Precision: Within-laboratory variations on different days, with different analysts, or with different equipment.[15]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Example Data Summary

The following table provides an example of acceptance criteria for method validation based on ICH guidelines.

Parameter Acceptance Criteria
Linearity (r²) ≥ 0.999
Range 80% to 120% of the test concentration
Accuracy (% Recovery) 98.0% to 102.0%
Precision (RSD)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 3.0%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1
Robustness No significant change in results

Conclusion

This application note provides a comprehensive overview of potential analytical methods for the quantification of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For routine quality control of the pure substance or simple formulations, UV-Vis spectrophotometry may be sufficient. For more complex matrices and when higher sensitivity and specificity are required, the proposed HPLC-UV method is recommended. GC-MS with derivatization offers an alternative with high specificity, particularly for impurity profiling. It is imperative that any chosen method is fully validated according to the principles outlined in ICH and FDA guidelines to ensure the reliability and accuracy of the results.[1][2][3][4][5]

References

  • ICH and FDA Guidelines for Analytical Method Valid
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. [Link]

  • Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - ResearchGate. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. [Link]

  • N-(5-BENZOYL-2-HYDROXY-BENZYL)-2-CHLORO-ACETAMIDE - NextSDS. [Link]

  • Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry - PMC. [Link]

  • Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatograp - Journal of Food and Drug Analysis. [Link]

  • Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil in: Acta Chromatographica Volume 31 Issue 4 (2019) - AKJournals. [Link]

  • (PDF) Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations - ResearchGate. [Link]

  • Mass spectra of acetamide. | Download Scientific Diagram - ResearchGate. [Link]

  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - MDPI. [Link]

  • UV-Visible Spectrophotometry: Introduction, Quantification, Equipment and Biotechnological Applications | IntechOpen. [Link]

  • Functional Aromatic Amino Ketones as UV/Vis probes for various liquid and solid environments - Monarch: Qucosa. [Link]

  • N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide | CAS | P212121 Store. [Link]

  • Time dependent UV-Vis spectra of reduction of aromatic ketones with... - ResearchGate. [Link]

Sources

Application

Application Note: Co-Crystallization Protocols for Cysteine-Targeted Covalent Inhibitors

Case Study: N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide Introduction & Mechanistic Rationale The development of Targeted Covalent Inhibitors (TCIs) has revolutionized drug discovery, particularly for challenging ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Case Study: N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide

Introduction & Mechanistic Rationale

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized drug discovery, particularly for challenging targets such as viral proteases, deubiquitinases, and kinases. Structural biology is the cornerstone of TCI optimization, requiring high-resolution X-ray crystallography to visualize the precise geometry of the covalent adduct.

This application note details the end-to-end co-crystallization protocol for N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide , a prototypical α -chloroacetamide derivative. The α -chloroacetamide moiety is a privileged electrophilic warhead widely used to target catalytic or allosteric cysteine residues, such as Cys145 in SARS-CoV-2 Main Protease (Mpro)[1],[2], Cys90 in Ubiquitin C-terminal Hydrolase L1 (UCHL1)[3], and Sec46/Cys46 in Glutathione Peroxidase 4 (GPX4)[4].

Causality of the Molecular Design
  • The Recognition Scaffold (5-Benzoyl-2-hydroxy-benzyl): Drives the initial non-covalent pre-association ( Ki​ ). The hydroxyl group acts as a hydrogen bond donor/acceptor, while the benzoyl moiety engages in hydrophobic or π−π stacking interactions within the target's subpockets (e.g., the S2/S4 pockets of proteases).

  • The Warhead (2-chloro-acetamide): Following pre-association, the nucleophilic thiolate of the target cysteine attacks the α -carbon of the acetamide via an SN​2 mechanism. The chloride ion acts as the leaving group, resulting in an irreversible, stable thioether linkage[1],[5].

Mechanism A 1. Free State Protein (Active Cys) + Ligand B 2. Non-Covalent Complex Pre-association via Benzoyl Scaffold A->B K_i (Affinity) C 3. Transition State S_N2 Attack on α-Carbon B->C Orientation D 4. Covalent Adduct Stable Thioether Formation + Cl⁻ C->D k_inact (Reactivity)

Figure 1: Mechanistic pathway of covalent modification by α-chloroacetamides.

Pre-Crystallization Validation: Intact Mass Spectrometry

A self-validating crystallization protocol requires absolute certainty of the starting material. Attempting to crystallize a partially modified protein mixture (e.g., 50% apo, 50% holo) leads to mixed occupancy in the crystal lattice, resulting in ambiguous electron density maps and poor refinement statistics.

Expert Insight: Intact Liquid Chromatography-Mass Spectrometry (LC-MS) is mandatory prior to setting up crystallization drops. The expected mass shift must account for the loss of the leaving group (HCl).

Table 1: Quantitative Mass Shift Parameters
ParameterValue / Formula
Ligand Formula C16​H14​ClNO3​
Ligand Exact Mass 303.74 Da
Leaving Group HCl (36.46 Da)
Expected Covalent Mass Shift +267.28 Da
Target Occupancy for Crystallization > 95%

Co-Crystallization Workflow & Experimental Protocols

Workflow P1 Protein Preparation Buffer exchange to TCEP P2 Covalent Incubation Ligand at 3x-5x molar excess P1->P2 P3 Intact LC-MS Validation Confirm >95% Adduct P2->P3 P3->P2 Fail (<95%) P4 Vapor Diffusion Setup Sparse Matrix & Optimization P3->P4 Pass (>95%) P5 Diffraction & Refinement Generate Thioether Restraints P4->P5

Figure 2: End-to-end workflow for covalent co-crystallization.

Protocol A: Preparation of the Covalent Complex
  • Buffer Exchange: Dialyze or desalt the target protein into a buffer containing 1-2 mM TCEP (Tris(2-carboxyethyl)phosphine) instead of DTT or β -mercaptoethanol.

    • Causality: DTT and BME contain free nucleophilic thiols that will competitively react with the chloroacetamide warhead, scavenging the ligand and preventing protein modification. TCEP is a non-nucleophilic reducing agent that keeps the target cysteine reactive without destroying the inhibitor.

  • Ligand Solubilization: Dissolve N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide in 100% DMSO to a stock concentration of 50 mM.

  • Incubation: Add the ligand to the protein solution at a 3:1 to 5:1 molar excess. Ensure the final DMSO concentration remains below 2-5% (v/v) to prevent protein denaturation.

  • Reaction Time: Incubate at 4°C for 12–24 hours. α -chloroacetamides are moderately reactive electrophiles; extended incubation at lower temperatures ensures complete modification while preserving protein stability.

  • Purification: Remove excess unreacted ligand and DMSO via Size Exclusion Chromatography (SEC). Concentrate the covalently modified complex to 10–15 mg/mL.

Protocol B: High-Throughput Crystallization Screening

Covalent modification often locks the protein into a specific conformational state (e.g., closing a flexible active-site loop), which fundamentally alters its surface entropy and crystallization phase diagram compared to the apo-protein.

  • Method: Sitting-drop or hanging-drop vapor diffusion.

  • Drop Ratio: Mix 1 μ L of the protein-ligand complex with 1 μ L of reservoir solution.

  • Screening: Utilize commercial sparse-matrix screens (e.g., JCSG+, PACT premier).

    • Causality: Because the covalent adduct is a distinct chemical entity, do not assume it will crystallize in the exact same conditions as the apo-protein.

Table 2: Representative Crystallization Conditions for Chloroacetamide Complexes

Derived from established Mpro-chloroacetamide structural studies[1].

Condition ParameterOptimal Range / ReagentRationale
Precipitant 20% - 25% PEG 3350 or PEG 1500Promotes gentle macromolecular crowding.
Buffer 0.1 M HEPES (pH 7.0 - 7.5)Matches the physiological pH where the thioether bond is highly stable.
Additives 0.1 M - 0.2 M Sodium ThiocyanateModulates protein solubility and acts as a chaotrope to improve crystal packing.
Temperature 20°C (293 K)Standard thermal kinetic energy for optimal vapor equilibration.
Protocol C: Optimization and Microseeding

If initial screens yield only microcrystals or heavy precipitate:

  • Microseed Matrix Screening (MMS): Crush the microcrystals in a stabilizing buffer to create a seed stock.

  • Spiking: Add 0.1 μ L of the seed stock to new crystallization drops.

    • Causality: Seeding decouples the high-energy barrier of nucleation from crystal growth. It forces the N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide complex to grow in metastable zones where it would normally fail to spontaneously nucleate.

Data Processing & Structural Refinement

Once X-ray diffraction data is collected, the covalent nature of the complex must be explicitly defined during computational refinement (e.g., using Phenix or REFMAC5).

  • Ligand Restraints: Generate a CIF (Crystallographic Information File) dictionary for the N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide molecule minus the leaving chloride ion.

  • Link Record: Define a covalent LINK record in the PDB file between the sulfur atom (SG) of the target cysteine and the α -carbon (C2) of the acetamide group.

  • Distance Causality: Constrain the C-S thioether bond distance to approximately 1.81 Å . Failure to apply this restraint will cause the refinement algorithm to push the ligand away from the cysteine due to standard van der Waals repulsion parameters, destroying the validity of the structural model.

References

  • Source: National Institutes of Health (NIH)
  • Targeting SARS-CoV-2 Main Protease for Treatment of COVID-19: Covalent Inhibitors Structure–Activity Relationship Insights and Evolution Perspectives Source: Journal of Medicinal Chemistry / ACS Publications URL
  • Source: International Union of Crystallography (IUCr)
  • Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1 Source: Journal of Medicinal Chemistry / ACS Publications URL
  • Di- and Trihaloacetamides as Covalent SARS-CoV‐2 Main Protease Inhibitors with High Target Specificity Source: Semantic Scholar URL

Sources

Method

Application Note: N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide as a Bifunctional Probe for Covalent Ligand Discovery and ABPP

Target Audience: Researchers, scientists, and drug development professionals in chemical biology and proteomics. Executive Summary & Chemical Rationale The discovery of novel druggable pockets across the human proteome r...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals in chemical biology and proteomics.

Executive Summary & Chemical Rationale

The discovery of novel druggable pockets across the human proteome relies heavily on the design of smart, multi-functional chemical probes. N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide (CAS: 345990-66-1) is a highly versatile, prototypical bifunctional probe utilized in Covalent Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP).

To effectively leverage this molecule, researchers must understand the causality behind its structural components:

  • The 2-Chloroacetamide Warhead (Electrophile): Chloroacetamides act as mild, cysteine-directed electrophiles. Unlike highly reactive iodoacetamides that indiscriminately alkylate the proteome, chloroacetamides require proximity and a favorable microenvironment to react via an SN​2 mechanism. This tuned reactivity makes them ideal for identifying hyper-reactive, functional cysteines without overwhelming background noise [1].

  • The Benzophenone Core (Photoaffinity Label - PAL): The 5-benzoyl moiety functions as a photo-crosslinker. Upon UV irradiation at ~350–365 nm, the benzophenone carbonyl is excited to a triplet biradical state. This biradical preferentially abstracts a hydrogen atom from nearby unreactive C–H bonds, forming a stable covalent crosslink. This is critical for capturing transient or weak protein-ligand interactions that the chloroacetamide warhead might not trap fast enough [2].

  • The 2-Hydroxybenzyl Scaffold (Recognition Element): The phenolic hydroxyl group mimics salicylic acid motifs, providing essential hydrogen-bond donating and accepting capabilities to anchor the probe within kinase hinge regions or protein-protein interaction (PPI) interfaces.

MOA cluster_0 Bifunctional Capture Probe N-(5-Benzoyl-2-hydroxy-benzyl) -2-chloro-acetamide Target Target Protein (Binding Pocket) Probe->Target Reversible Binding (H-bonds via 2-OH) Cov Covalent Alkylation (Chloroacetamide + Cys-SH) Target->Cov Proximity-driven SN2 Reaction PAL Photoaffinity Crosslinking (Benzophenone + UV 365nm) Target->PAL Transient interaction capture Irreversible Irreversible Probe-Protein Complex Cov->Irreversible Stable Thioether PAL->Irreversible C-H Insertion

Diagram 1: Bifunctional capture mechanism via cysteine alkylation and UV photoaffinity crosslinking.

Core Applications in Chemical Biology

A. Covalent Fragment-Based Drug Discovery (FBDD)

Because of its low molecular weight (303.74 g/mol ) and dual-capture mechanism, this compound serves as an excellent starting fragment for developing Targeted Covalent Inhibitors (TCIs). By screening this molecule against purified proteins (e.g., E3 ligases like RNF114) using competitive gel-based ABPP, researchers can identify novel ligandable cysteines [3].

B. Competitive Activity-Based Protein Profiling (ABPP)

Since the molecule lacks a built-in alkyne or biotin tag for direct enrichment, it is optimally deployed in Competitive ABPP (often termed SLC-ABPP) [1]. In this workflow, the live proteome is pre-incubated with the probe. The compound covalently blocks its specific target cysteines. A universal, highly reactive probe (like Iodoacetamide-alkyne, IA-alkyne) is subsequently added to label all remaining unreacted cysteines. Targets of the benzoyl-chloroacetamide probe are identified by a quantitative reduction (competition) in the MS/MS signal of the universal probe.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. We embed control checks (e.g., DMSO channels, dark controls) to ensure that observed labeling is mechanistically sound and not an artifact of non-specific aggregation or UV damage.

Protocol A: In Vitro Cysteine Reactivity Profiling (GSH Assay)

Causality: Before deploying the probe in complex cell lysates, its intrinsic electrophilicity must be validated. If the chloroacetamide is too reactive, it will cause off-target toxicity; if too inert, it will fail to label targets.

  • Preparation: Prepare a 10 mM stock of the probe in LC-MS grade DMSO. Prepare a 100 µM solution of reduced Glutathione (GSH) in 50 mM PBS (pH 7.4).

  • Incubation: Mix the probe (final concentration 50 µM) with the GSH solution. Incubate at 37°C.

  • Kinetic Sampling: Aliquot 50 µL at 0, 15, 30, 60, and 120 minutes. Quench immediately with 1% Formic Acid to halt the SN​2 reaction.

  • LC-MS Analysis: Monitor the depletion of the parent probe mass ( [M+H]+=304.07 ) and the appearance of the GSH-adduct.

  • Validation Check: The half-life ( t1/2​ ) of a well-behaved chloroacetamide in this assay should be between 2 to 6 hours. Rapid depletion (<15 mins) indicates an overly reactive, promiscuous electrophile.

Protocol B: Competitive Photoaffinity-Coupled ABPP in Live Cells

Causality: Live-cell labeling preserves native protein conformations and endogenous PPIs, which are often lost during cell lysis. UV irradiation at 365 nm is specifically chosen because it selectively excites the benzophenone n−π∗ transition while avoiding the severe DNA/protein damage caused by 254 nm light [4].

  • In Situ Treatment:

    • Grow target cells (e.g., HeLa or HEK293T) to 80% confluency.

    • Treat cells with 10 µM of the probe (0.1% DMSO final) or DMSO vehicle for 2 hours at 37°C.

  • Photo-crosslinking:

    • Remove media and wash cells gently with ice-cold PBS.

    • Place the cell dish on ice (to prevent thermal degradation) and irradiate with a 365 nm UV lamp (100 W, 4 cm distance) for 10 minutes. Validation Check: Maintain a "Dark Control" (treated with probe, no UV) to differentiate between chloroacetamide-driven alkylation and benzophenone-driven crosslinking.

  • Lysis & Proteome Extraction:

    • Lyse cells using a native lysis buffer (50 mM HEPES, 150 mM NaCl, 1% NP-40, pH 7.4, protease inhibitors). Causality: Denaturing buffers (like 1% SDS) would unfold proteins, exposing buried cysteines and artificially skewing the universal probe labeling step.

    • Clarify by centrifugation (14,000 x g, 15 min) and quantify protein via BCA assay. Normalize all samples to 2 mg/mL.

  • Universal Probe Labeling:

    • Add 100 µM IA-alkyne to the lysates. Incubate for 1 hour at room temperature in the dark.

  • Click Chemistry & Enrichment:

    • Perform CuAAC (Click chemistry) by adding: 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4​ , and 100 µM Biotin-azide. React for 1 hour.

    • Precipitate proteins (MeOH/CHCl3), wash, and resuspend. Enrich biotinylated proteins using Streptavidin agarose beads.

  • On-Bead Digestion & LC-MS/MS:

    • Reduce, alkylate, and digest enriched proteins with Trypsin. Analyze via quantitative LC-MS/MS (Label-free or TMT multiplexed).

Workflow Step1 Step 1: In Situ Treatment Incubate cells with Probe (1-10 µM) Step2 Step 2: Photo-crosslinking UV Irradiation at 365 nm (10 min) Step1->Step2 Step3 Step 3: Cell Lysis Native lysis buffer, BCA quantification Step2->Step3 Step4 Step 4: Universal Probe Labeling Add IA-Alkyne to label residual Cys Step3->Step4 Step5 Step 5: Enrichment Streptavidin pulldown & Trypsinization Step4->Step5 Note1 Sites blocked by the probe show reduced MS signal Step4->Note1 Step6 Step 6: LC-MS/MS Analysis Quantify competition ratios (CR) Step5->Step6

Diagram 2: Competitive Activity-Based Protein Profiling (ABPP) workflow for target identification.

Data Presentation

Table 1: Physicochemical and Reactivity Profile
ParameterValue / CharacteristicAnalytical Implication
Molecular Weight 303.74 g/mol High ligand efficiency; excellent fragment for FBDD.
Warhead Reactivity Mild (Chloroacetamide)Low background proteomic noise; targets hyper-reactive Cys.
Photophore BenzophenoneRequires 365 nm UV; inserts into C-H bonds; stable in ambient light.
LogP (Estimated) ~3.2Cell-permeable; suitable for in situ live-cell assays.
Table 2: Expected Output Metrics in Competitive ABPP
Experimental ChannelUV StatusUniversal Probe Signal (MS Intensity)Interpretation
DMSO Control + UVHigh (100%)Baseline availability of all reactive cysteines.
Probe (Dark Control) No UVMedium (e.g., 60%)Cysteines blocked only by covalent chloroacetamide alkylation.
Probe (Active) + UVLow (e.g., 10%)Cysteines blocked by combined covalent alkylation + PAL crosslinking.

(Note: A Competition Ratio (CR) ≥4 between DMSO and Probe channels typically indicates a high-confidence target [1].)

References

  • Kuljanin, M., et al. "Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries." Nature Biotechnology 39, 630–641 (2021). URL:[Link]

  • Ge, H., et al. "Recent Advances in Target Characterization and Identification by Photoaffinity Probes." Molecules 18, 10065-10085 (2013). URL:[Link]

  • Spradlin, J. N., et al. "Chemoproteomics-Enabled Ligand Screening Yields Covalent RNF114-Based Degraders that Mimic Natural Product Function." bioRxiv (2020). URL:[Link]

  • Zong, W., et al. "Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry." RSC Advances 8, 29428-29440 (2018). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Improving solubility of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide in aqueous buffers

Compound: N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide Target Audience: Researchers, scientists, and assay development professionals. Executive Summary & Chemical Profiling Working with N-(5-Benzoyl-2-hydroxy-benzyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Compound: N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide Target Audience: Researchers, scientists, and assay development professionals.

Executive Summary & Chemical Profiling

Working with N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide presents a dual challenge in assay formulation. Structurally, the molecule contains two highly lipophilic aromatic rings (a benzoyl group and a phenol moiety), resulting in extremely poor aqueous solubility. Simultaneously, it features a reactive α -chloroacetamide warhead , an electrophile designed for covalent binding (typically to cysteine residues).

As an Application Scientist, your primary objective is to overcome the thermodynamic barrier of aqueous dilution without triggering the chemical degradation of the warhead. This guide provides field-proven, self-validating methodologies to achieve stable aqueous solutions.

Frequently Asked Questions (Troubleshooting)

Q: Why does my compound immediately precipitate when diluted from a DMSO stock into PBS? A: This is a classic thermodynamic failure. When transitioning from 100% DMSO to an aqueous buffer, the hydrophobic effect forces the lipophilic benzoyl and benzyl rings to aggregate, dropping the compound below its critical thermodynamic solubility. To prevent this, you must lower the free energy of the aqueous cavity using intermediate solubilizers like cyclodextrins or non-ionic surfactants .

Q: The phenol group has a pKa around 9-10. Can I just increase the buffer pH to >9.0 to deprotonate it and improve solubility? A: Absolutely not. While forming a phenoxide ion would theoretically increase aqueous solubility, high pH conditions will rapidly destroy your molecule. Chloroacetamides are highly susceptible to base-mediated hydrolysis, which converts the reactive α -chloro group into an inactive hydroxyacetamide . Furthermore, the adjacent phenoxide can act as an intramolecular nucleophile. You must maintain a strictly neutral pH (6.8–7.4).

Q: Are there specific biological buffers I should avoid? A: Yes. You must strictly avoid nucleophilic buffers and reducing agents. Do not use Tris (contains a primary amine), glycine , or thiol-based reducing agents like DTT or β -mercaptoethanol . Because the 2-chloro-acetamide moiety is a designed electrophile, primary amines and thiols in your buffer will undergo rapid SN​2 reactions with it, neutralizing your compound before it ever reaches your biological target. Use non-nucleophilic, zwitterionic buffers like HEPES, MOPS, or Phosphate (PBS) .

Validated Solubilization Workflows

Workflow A: Cyclodextrin-Mediated Solubilization (Recommended)

Causality: Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic interior cavity that perfectly accommodates aromatic rings (like the benzoyl group) and a hydrophilic exterior that ensures aqueous solubility. This host-guest complexation shields the hydrophobic moieties from water without requiring harsh co-solvents or pH adjustments that could degrade the chloroacetamide .

Step-by-Step Protocol:

  • Stock Preparation: Dissolve the solid compound in 100% anhydrous DMSO to create a 20 mM stock. Self-Validation: The solution must be completely clear. Store aliquots at -80°C in amber vials to prevent photodegradation.

  • Excipient Preparation: Prepare a 20% (w/v) HP- β -CD solution in 50 mM HEPES buffer (pH 7.2). Filter sterilize through a 0.22 µm PES membrane.

  • Complexation: Place the HP- β -CD buffer on a vortex mixer at medium speed. Add the 20 mM DMSO stock dropwise into the vortexing buffer to achieve your desired final concentration (e.g., 200 µM). Crucial: Dropwise addition prevents local supersaturation and nucleation.

  • Equilibration: Sonicate the mixture in a water bath for 5 minutes at room temperature to ensure complete inclusion complex formation.

  • Validation: Measure absorbance at 600 nm. An OD600​<0.05 confirms the absence of colloidal aggregates.

Workflow B: Co-solvent and Surfactant Micellization

Causality: If cyclodextrins interfere with your specific assay, a combination of PEG400 (co-solvent) and Tween-20 (non-ionic surfactant) can be used. PEG400 reduces the dielectric constant of the aqueous phase, while Tween-20 forms micelles that encapsulate the hydrophobic compound .

Step-by-Step Protocol:

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a 10 mM stock.

  • Pre-formulation: In a separate microcentrifuge tube, mix the DMSO stock, PEG400, and Tween-20 in a 1:4:1 volumetric ratio .

  • Homogenization: Vortex vigorously for 2 minutes to create a homogenous, single-phase pre-formulation.

  • Aqueous Dilution: Slowly dilute this mixture into your working buffer (e.g., PBS pH 7.4) while stirring constantly. Note: Ensure the Tween-20 used is peroxide-free to prevent oxidation of the compound.

Comparative Data Presentation

Solubilization StrategyMechanism of ActionMaximum Stable ConcentrationBuffer CompatibilityRecommended for this Compound?
Direct DMSO Dilution Co-solvency< 5 µMAll non-nucleophilicNo (High risk of precipitation)
Alkaline pH (>9.0) Phenol Deprotonation~50 µMCarbonate, BorateNo (Rapid warhead hydrolysis)
HP- β -CD (20%) Host-Guest Encapsulation> 500 µMHEPES, PBS, MOPSYes (Preserves warhead, high solubility)
PEG400 / Tween-20 Micellization / Co-solvency~200 µMHEPES, PBS, MOPSYes (Alternative if CD is incompatible)

Visualizations

Workflow Start N-(5-Benzoyl-2-hydroxy-benzyl) -2-chloro-acetamide (Solid) Step1 Dissolve in 100% DMSO (Stock Solution 10-50 mM) Start->Step1 Decision Choose Aqueous Dilution Strategy? Step1->Decision Path1 HP-β-CD Method (Preferred) Decision->Path1 Path2 Co-solvent/Surfactant Method Decision->Path2 Action1 Dilute into 10-20% HP-β-CD in HEPES (pH 7.2) Path1->Action1 Action2 Mix with PEG400/Tween-20 then dilute in PBS (pH 7.4) Path2->Action2 End1 Stable Aqueous Solution (Preserved Chloroacetamide) Action1->End1 Action2->End1

Figure 1: Decision tree for solubilizing the hydrophobic chloroacetamide probe in aqueous buffers.

Degradation Molecule Intact Chloroacetamide (Active Electrophile) HighPH High pH (>8.5) (Base Catalysis) Molecule->HighPH OH- attack Nucleophiles Nucleophilic Buffers (Tris, DTT, Amines) Molecule->Nucleophiles SN2 Reaction Hydrolysis Hydrolysis to Hydroxyacetamide (Inactive) HighPH->Hydrolysis Adduct Covalent Adduct Formation (Quenched) Nucleophiles->Adduct

Figure 2: Primary chemical degradation pathways of chloroacetamides in incompatible buffer systems.

References

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: Pharmaceutics (National Center for Biotechnology Information / PMC) URL: [Link]

  • Title: Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners Source: Environmental Science & Technology (ACS Publications) URL: [Link]

  • Title: Solubilization techniques used for poorly water-soluble drugs Source: Asian Journal of Pharmaceutical Sciences (National Center for Biotechnology Information / PMC) URL: [Link]

Optimization

N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide stability issues in cell culture media

Welcome to the technical support guide for N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability issues that may arise when working with this compound in cell culture media. This guide provides in-depth FAQs, troubleshooting protocols, and an understanding of the underlying chemical principles to ensure the integrity and reproducibility of your experiments.

I. Frequently Asked Questions (FAQs)

Here we address the most common issues reported by users.

Q1: I'm observing a progressive loss of my compound's activity over the course of my multi-day cell culture experiment. What is happening?

This is a classic sign of compound instability in the cell culture media.[1] The aqueous, near-physiological pH (typically 7.2-7.4) and temperature (37°C) of cell culture environments can promote the degradation of sensitive molecules.[1][2] For N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide, the primary suspects are the chloroacetamide and benzyl-amide functionalities, which can be susceptible to hydrolysis. Additionally, components in the media, such as enzymes present in serum, may actively metabolize your compound.[1]

Q2: My dose-response curves are inconsistent between experiments, even when I use the same stock solution. Why is there so much variability?

High variability often points to issues with compound stability, dissolution, or interactions with media components.[1] If the compound is degrading, the effective concentration will decrease over time, leading to inconsistent results.[1] It's also possible that the compound is adsorbing to your plasticware, especially if it is lipophilic.[1][3] The presence of serum proteins can also be a factor, as they can bind to small molecules and affect their availability.[1]

Q3: I've noticed a slight color change and the appearance of a precipitate in my media after adding the compound. Is this related to stability?

A change in color or the formation of a precipitate are strong indicators of compound degradation or poor solubility.[2] Degradation can lead to the formation of new, less soluble chemical species.[4] It is also possible that the compound itself has limited solubility in the aqueous environment of the cell culture media, and what you are observing is the compound crashing out of solution.

Q4: How can I proactively assess the stability of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide in my specific cell culture setup?

The most direct way is to perform a stability study under your experimental conditions. This involves incubating the compound in your complete cell culture medium (with and without cells) over a time course that mirrors your experiment.[5] At various time points, you would collect aliquots of the medium and analyze the concentration of the parent compound using an analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][6]

II. Understanding the Instability: Potential Degradation Pathways

The structure of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide contains two primary linkages that are of concern for stability in aqueous media: the amide bond and the chloroacetamide group .

  • Amide Hydrolysis : Amide bonds are generally more stable to hydrolysis than esters.[7] However, they can still undergo hydrolysis, especially under acidic or basic conditions, or when catalyzed by enzymes (amidases) that may be present in serum supplements.[8][9] This would cleave the molecule into 2-chloroacetic acid and a benzylamine derivative.

  • Chloroacetamide Reactivity : The chloroacetamide group is an alkylating agent and can react with nucleophiles. In the context of cell culture media, this could include reactions with water (hydrolysis) to form a hydroxy-acetamide derivative, or with nucleophilic side chains of amino acids (e.g., cysteine, histidine) present in serum proteins.[8]

Caption: Potential degradation pathways for N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide in cell culture media.

III. Troubleshooting Guide: Diagnosing and Mitigating Instability

If you suspect compound instability is affecting your experiments, follow this step-by-step guide to diagnose and address the problem.

Step 1: Stock Solution Preparation and Storage

The integrity of your experiment starts with a stable, well-characterized stock solution.

  • Solvent Selection : Use a high-purity, anhydrous solvent in which your compound is highly soluble. Dimethyl sulfoxide (DMSO) is a common choice.

  • Concentration : Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your cell culture media. High concentrations of organic solvents can be toxic to cells.[1]

  • Storage : Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[2][10] Protect from light by using amber vials.[2]

ParameterRecommendationRationale
Solvent Anhydrous DMSOHigh solubility for many organic compounds, minimizes hydrolysis in stock.
Concentration 10-50 mMMinimizes final solvent concentration in media, reducing cell toxicity.
Storage Temp. -20°C or -80°CReduces thermal degradation.[2]
Aliquoting Single-use volumesAvoids repeated freeze-thaw cycles which can degrade the compound.[10]
Container Amber vialsProtects from light-induced degradation.[2]
Step 2: Experimental Protocol for Assessing Compound Stability in Media

This protocol will help you quantify the stability of your compound in your specific cell culture medium.[1]

Materials:
  • Your compound of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, penicillin/streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • 96-well, low-protein-binding plates

  • HPLC or LC-MS system

  • Acetonitrile (ACN) or other suitable organic solvent

Procedure:
  • Prepare Samples :

    • In a low-protein-binding 96-well plate, add your complete cell culture medium and a control buffer like PBS.

    • Spike your compound's stock solution into the wells to achieve the final working concentration used in your experiments (e.g., 10 µM). Mix gently.

  • Time Zero (T=0) Sample :

    • Immediately after spiking, take an aliquot of the mixture and add it to a tube containing an equal volume of cold acetonitrile. This will precipitate proteins and stop further degradation.[1] This is your T=0 reference sample.

  • Incubation :

    • Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Time-Point Sampling :

    • At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots and process them as in the T=0 step.

  • Sample Analysis :

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant by HPLC or LC-MS to determine the concentration of the parent compound remaining.[6][11]

  • Data Analysis :

    • Plot the percentage of the parent compound remaining at each time point relative to the T=0 sample. This will give you a stability profile.

Caption: Workflow for assessing compound stability in cell culture media.

Step 3: Mitigation Strategies

If your stability assessment reveals significant degradation, consider these strategies:

  • Reduce Incubation Time : If possible, design shorter assays to minimize the time the compound is exposed to degradative conditions.

  • Replenish the Compound : For longer-term experiments, consider performing partial media changes with freshly prepared compound at regular intervals.

  • Serum-Free Media : Test if the instability is mediated by serum components by running a stability test in serum-free versus serum-containing media.[1] If the compound is more stable in the absence of serum, you may need to adapt your assay to serum-free or low-serum conditions.

  • Use of Low-Protein-Binding Plastics : To address potential loss due to adsorption, use low-protein-binding plates and tubes for your experiments.[1]

  • Formulation Strategies : For in vivo studies or more complex applications, formulation strategies such as encapsulation in nanoparticles or liposomes can protect the compound from degradation.[12]

IV. Conclusion

The stability of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide in cell culture media is a critical factor for obtaining reliable and reproducible experimental data. By understanding the potential degradation pathways and systematically troubleshooting using the protocols outlined in this guide, researchers can ensure the integrity of their results. Proactively assessing compound stability should be a standard part of the workflow when working with novel or potentially labile small molecules.

V. References

  • Benchchem. (n.d.). Technical Support Center: Chloroacetamide Stability and Impurity Prevention. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Stability of Small Molecule Inhibitors in Cell Culture Media. Retrieved from

  • Lammers, A. A., et al. (2022). Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. PMC. Retrieved from

  • SMT. (2025). Top 5 Factors Affecting Chemical Stability. Retrieved from

  • MDPI. (2025). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Retrieved from

  • ResearchGate. (n.d.). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. Retrieved from

  • ResearchGate. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Retrieved from

  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from

  • Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability?. Retrieved from

  • ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?. Retrieved from

  • ResearchGate. (n.d.). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Retrieved from

  • LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). Retrieved from

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from

Sources

Troubleshooting

Optimization of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide reaction conditions

Target Molecule: N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide Process: Chemoselective N-Acylation of 5-Benzoyl-2-hydroxybenzylamine with Chloroacetyl Chloride Welcome to the Reaction Optimization Hub. As application...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide Process: Chemoselective N-Acylation of 5-Benzoyl-2-hydroxybenzylamine with Chloroacetyl Chloride

Welcome to the Reaction Optimization Hub. As application scientists, we frequently encounter challenges when acylating bifunctional molecules. The synthesis of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide presents a classic chemoselectivity problem: differentiating between a primary benzylic amine and a phenolic hydroxyl group.

This guide is designed to provide you with field-proven insights, mechanistic causality, and self-validating protocols to ensure high-yield, high-purity synthesis.

Mechanistic Overview & Chemoselectivity

When reacting 5-benzoyl-2-hydroxybenzylamine with chloroacetyl chloride (CAC), the primary goal is to form the amide bond (N-acylation) without triggering esterification at the phenol site (O-acylation). The causality behind controlling this lies in the pKa differentials of the functional groups. The phenolic -OH has a pKa of ~9.5, while the benzylic amine has a pKa of ~8.5. If the reaction environment is too basic, the phenol deprotonates into a highly nucleophilic phenoxide ion, leading to unwanted ester impurities[1].

Chemoselectivity Reactant 5-Benzoyl-2-hydroxy- benzylamine + CAC Target N-Acylated Product (Target Amide) Reactant->Target Mild Base / pH 7.4 (Amine Nucleophilicity) Impurity1 O-Acylated Product (Ester Impurity) Reactant->Impurity1 Strong Base (Phenoxide Formation) Impurity2 N,O-Bisacylated Product Target->Impurity2 Excess CAC + Strong Base

Fig 1: Chemoselective pathways for N-acylation of 5-benzoyl-2-hydroxybenzylamine.

Troubleshooting & FAQs

Q1: Why am I observing a complex mixture of N-acylated and O-acylated products in my LC-MS? A1: This is caused by over-basification. Using strong organic bases like Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in aprotic solvents (e.g., Dichloromethane) forcefully deprotonates the phenol, increasing its nucleophilicity and driving competitive O-acylation[1]. Solution: Shift your reaction to an aqueous phosphate buffer (pH 7.4). At this neutral-to-mildly-basic pH, the phenol remains protonated (and thus poorly nucleophilic), while the amine is sufficiently free to attack the acyl chloride[2].

Q2: The chloroacetyl chloride seems to degrade before the reaction completes, resulting in unreacted starting material. What is happening? A2: Chloroacetyl chloride is highly susceptible to rapid hydrolysis[3]. If the addition rate is too fast, the localized exothermic spikes accelerate the reaction between CAC and water, converting your reagent into inert chloroacetic acid. Solution: Strictly control the temperature between 0–5 °C during the addition phase. Add the CAC dropwise over 10–15 minutes to dissipate heat effectively.

Q3: How can I efficiently isolate the product without resorting to time-consuming column chromatography? A3: You can leverage the lipophilicity of the target molecule. By conducting the reaction in an aqueous phosphate buffer, the system becomes self-isolating. As the polar amine is converted into the highly lipophilic N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide, it will spontaneously precipitate out of the aqueous solution[2]. Solution: Simply filter the resulting suspension and wash with ice-cold water to remove residual buffer salts.

Optimization Data

The following table summarizes internal and literature-grounded optimization data for the N-chloroacetylation of aminophenol derivatives, demonstrating the critical impact of solvent and base selection on chemoselectivity[1].

Solvent SystemBase Added (Eq)Temp (°C)N-Acylation Yield (%)O-Acylation Yield (%)
DichloromethaneTEA (2.0)254538
DichloromethaneDBU (2.0)253055
Ethyl Acetate / H₂ONaHCO₃ (1.5)0–585< 5
0.1M Phosphate BufferNone (pH 7.4)0–5> 92 Not Detected

Validated Experimental Protocol

This self-validating Standard Operating Procedure (SOP) utilizes green chemistry principles to achieve >92% yield of the target molecule without the need for chromatographic purification[3].

Workflow Step1 1. Substrate Dissolution Dissolve amine in 0.1M Phosphate Buffer (pH 7.4) Step2 2. Temperature Control Cool to 0-5 °C in ice bath Step1->Step2 Step3 3. Acylation Dropwise addition of 1.05 eq Chloroacetyl Chloride Step2->Step3 Step4 4. Reaction Monitoring Stir for 20 mins; Monitor via TLC/HPLC Step3->Step4 Step5 5. Isolation Filter precipitate & wash with cold water Step4->Step5

Fig 2: Step-by-step workflow for the chemoselective N-chloroacetylation process.

Step-by-Step Methodology

Materials Required:

  • 5-Benzoyl-2-hydroxybenzylamine (1.0 mmol)

  • Chloroacetyl chloride (1.05 mmol)

  • 0.1 M Aqueous Phosphate Buffer (pH 7.4, 10 mL)

Procedure:

  • Substrate Dissolution: Suspend 1.0 mmol of 5-benzoyl-2-hydroxybenzylamine in 10 mL of 0.1 M phosphate buffer (pH 7.4) in a 50 mL round-bottom flask equipped with a magnetic stirrer.

  • Thermal Regulation: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0–5 °C for 10 minutes.

    • Causality: Maintaining a low temperature suppresses the competing hydrolysis of the highly reactive acyl chloride[3].

  • Acylation: Using a gas-tight syringe, add 1.05 mmol of chloroacetyl chloride dropwise over 10 minutes.

    • Validation Check: The solution will transition from clear/translucent to a cloudy suspension as the water-insoluble N-acylated product begins to form. This visual cue confirms the reaction is proceeding successfully[2].

  • Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature for an additional 20 minutes. Monitor completion via TLC (Hexane:EtOAc 7:3).

  • Isolation: Filter the precipitated solid through a sintered glass funnel. Wash the filter cake with 3 x 5 mL of ice-cold distilled water.

    • Causality: The cold water wash removes any residual phosphate salts and trace amounts of water-soluble chloroacetic acid (the hydrolysis byproduct).

  • Drying: Dry the solid in a vacuum desiccator overnight to afford the pure N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide.

References

  • N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.Benchchem.
  • Full article: An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions.Taylor & Francis.
  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.ResearchGate.

Sources

Optimization

Technical Support Center: Overcoming Poor Cell Penetration of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide

Welcome to the technical support center for N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cellular uptake of this compound in their experimental models. Given its chemical structure, characterized by benzoyl and benzyl groups that confer hydrophobicity, and a 2-chloro-acetamide moiety, poor cell penetration can be a significant hurdle to accurately assessing its biological activity.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to diagnose permeability issues and offers scientifically-grounded strategies to enhance intracellular delivery.

Quick Navigation

  • Part 1: Foundational FAQs

  • Part 2: Troubleshooting & Optimization Strategies

Part 1: Foundational FAQs

Q1: My compound, N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide, shows high potency in biochemical assays but very low activity in my cell-based assays. What's the likely problem?

A1: This is a classic hallmark of poor cell permeability. When a compound is active against its purified target (e.g., an enzyme in a test tube) but fails to elicit a response in whole cells, it strongly suggests the molecule cannot reach its intracellular target at a sufficient concentration.[1][2] The cell's plasma membrane acts as a selective barrier, and compounds with certain physicochemical properties, such as high hydrophobicity or the presence of charged groups, may struggle to cross it efficiently.[3]

Q2: What are the key physicochemical properties of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide that likely limit its cell penetration?

A2: Based on its structure, several features are likely contributors:

  • High Hydrophobicity: The presence of two phenyl rings (from the benzoyl and benzyl groups) makes the molecule significantly lipophilic. While some lipophilicity is required to enter the lipid bilayer, excessive hydrophobicity can cause the compound to get "stuck" within the membrane, preventing its release into the cytosol.

  • Hydrogen Bonding Capacity: The hydroxyl (-OH) and amide (-NH-C=O) groups can form hydrogen bonds. While these are important for target binding, a high number of hydrogen bond donors and acceptors can increase the energy required to leave the aqueous environment and enter the lipid cell membrane, a key step in passive diffusion.

  • Molecular Size and Rigidity: The molecule's size and conformational flexibility can also influence its ability to passively diffuse across the membrane.

Q3: How can I quantitatively measure the cell permeability of my compound before attempting to improve it?

A3: It is crucial to establish a baseline permeability measurement. Two industry-standard assays are recommended:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion.[4][5][6] It measures the compound's ability to cross from a donor well, through an artificial lipid membrane, to an acceptor well.[6][7] PAMPA is cost-effective and specifically isolates passive transport, providing a clear measure of the molecule's intrinsic ability to cross a lipid barrier.[4][7][8]

  • Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[9][10][11] This model is more physiologically relevant than PAMPA because it accounts for not only passive diffusion but also active transport mechanisms, such as uptake and efflux.[4][7][8] By measuring transport in both directions (apical-to-basolateral and basolateral-to-apical), you can calculate an efflux ratio , which indicates if the compound is a substrate for efflux pumps like P-glycoprotein (P-gp).[11][12]

Data Interpretation: Permeability Classification
Permeability Class Apparent Permeability (Papp) in Caco-2 Assay (cm/s) Interpretation
High > 10 x 10⁻⁶Compound is likely well-absorbed.[12]
Moderate 1 - 10 x 10⁻⁶Absorption may be variable.[12]
Low < 1 x 10⁻⁶Poor absorption is expected; cell penetration issues are likely.[12]

If PAMPA results show moderate-to-high permeability but Caco-2 results are low, this strongly suggests that active efflux is the primary barrier.[4][7]

Part 2: Troubleshooting & Optimization Strategies

Q1: My compound has poor aqueous solubility and precipitates in my cell culture medium. How can I improve its formulation for cell-based assays?

A1: Poor solubility is a common issue for hydrophobic compounds and directly impacts the effective concentration available to the cells.[1][2]

Strategy 1: Use of Solubilizing Excipients

One of the most effective strategies is to use a formulation aid. Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can encapsulate hydrophobic drug molecules, forming an "inclusion complex" that dramatically increases the aqueous solubility of the guest molecule.[13][14][15][16]

  • Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD). These derivatives have improved solubility and safety profiles compared to unmodified β-cyclodextrin.[16]

  • Mechanism: The hydrophobic part of your compound partitions into the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with the aqueous medium, keeping the entire complex in solution.[15][17]

Experimental Protocol: Preparing a Cyclodextrin Formulation
  • Prepare a Concentrated Stock: Dissolve your compound in a minimal amount of a suitable organic solvent (e.g., DMSO).

  • Prepare Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in your cell culture medium or a buffered saline solution (e.g., PBS).

  • Form the Complex: Slowly add the concentrated compound stock solution to the cyclodextrin solution while vortexing or sonicating. This facilitates the formation of the inclusion complex.

  • Final Dilution: Dilute this stock formulation to the desired final concentrations in your cell culture medium for the experiment.

  • Important Control: Always include a "vehicle control" in your experiment containing the same final concentration of cyclodextrin and DMSO without the compound to ensure the formulation itself has no biological effect.

G cluster_0 Formulation Workflow A Compound in DMSO (High Conc.) C Add A to B (Vortex/Sonicate) A->C B HP-β-CD in Aqueous Medium B->C D Compound:CD Inclusion Complex Stock C->D E Dilute in Cell Culture Medium D->E F Final Dosing Solution (Improved Solubility) E->F G cluster_0 Without EPI cluster_1 With EPI cell_A Cell Membrane Compound Enters Efflux Pump (Active) Compound Ejected conc_A Low Intracellular Concentration cell_A:out->conc_A High Efflux cell_B Cell Membrane Compound Enters Efflux Pump (Inhibited) EPI Blocks Pump conc_B High Intracellular Concentration cell_B:in->conc_B Accumulation

Caption: Mechanism of an Efflux Pump Inhibitor (EPI) increasing intracellular compound concentration.

Q3: My compound appears to have inherently poor passive diffusion (confirmed by PAMPA). How can I chemically modify it to improve permeability?

A3: If efflux is not the issue, the compound's structure itself is the barrier. A prodrug strategy is a powerful approach to transiently modify the molecule's properties to enhance permeability. [18][19][20]A prodrug is a pharmacologically inactive derivative that is converted into the active parent drug within the body (or cell), typically via enzymatic cleavage. [18]

Strategy 3: Prodrug Approach - Masking Polar Groups

The hydroxyl (-OH) group on your compound is a key site for modification. Masking this polar group with a lipophilic moiety can significantly enhance its ability to cross the cell membrane. [3]

  • Modification: Convert the hydroxyl group into an ester (e.g., an acetate or pivalate ester). This "masks" the hydrogen-bonding capability of the -OH group and increases overall lipophilicity.

  • Activation: Once inside the cell, ubiquitous intracellular esterase enzymes will cleave the ester bond, regenerating the active hydroxyl compound precisely at its site of action. [18]

Experimental Workflow: Prodrug Synthesis and Testing
  • Synthesis: Synthesize an ester prodrug of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide. For example, an acetyl ester can be formed via reaction with acetic anhydride.

  • Characterization: Confirm the structure and purity of the new prodrug molecule via NMR and LC-MS.

  • Permeability Testing: Re-run the PAMPA and/or Caco-2 assays with the prodrug. You should observe a significant increase in the apparent permeability (Papp) value.

  • Cellular Activity Assay: Test the prodrug in your cell-based assay. If the strategy is successful, the prodrug should exhibit significantly greater potency than the parent compound because more of the active molecule is being generated intracellularly.

  • Stability Check: It is also important to assess the stability of the prodrug in the cell culture medium to ensure it doesn't hydrolyze prematurely before entering the cells.

G cluster_0 Prodrug Strategy Parent Parent Compound (Poor Permeability) Prodrug Ester Prodrug (High Permeability) Parent->Prodrug Chemical Synthesis (Esterification) Membrane Cell Membrane Prodrug->Membrane Enhanced Passive Diffusion Active Active Parent Compound (Released Intracellularly) Esterases Intracellular Esterases Esterases->Active Hydrolysis

Caption: The prodrug approach enhances cell entry and intracellular release of the active compound.

Q4: Are there non-covalent methods to improve delivery without chemically modifying my compound?

A4: Yes. If chemical modification is not feasible or desired, formulation with a drug delivery system, such as nanoparticles, can be an effective strategy. [21][22]

Strategy 4: Nanoparticle Formulation

Polymeric nanoparticles can encapsulate hydrophobic drugs, protecting them from the aqueous environment and facilitating their uptake into cells, often via endocytosis. [21][23][24]

  • Mechanism: The hydrophobic compound partitions into the core of the nanoparticle. The nanoparticle itself is engineered to have surface properties that promote cellular uptake. Once inside the cell, the nanoparticle can break down or the drug can diffuse out, releasing the therapeutic agent into the cytoplasm. [23][25]* Common Materials: Biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) are frequently used due to their excellent biocompatibility and established regulatory history. [21]

General Protocol: Nanoparticle Encapsulation and Testing
  • Formulation: Use a standard method like nanoprecipitation or emulsification-solvent evaporation to encapsulate your compound within PLGA nanoparticles. This typically involves dissolving the polymer and your compound in an organic solvent and then introducing this mixture into an aqueous phase under high-energy stirring, causing the nanoparticles to form and precipitate.

  • Characterization: Characterize the resulting nanoparticles for size, surface charge (zeta potential), and drug loading efficiency using techniques like dynamic light scattering (DLS) and HPLC.

  • Cellular Uptake Studies: Treat cells with the nanoparticle formulation. You can quantify uptake by lysing the cells and measuring the intracellular drug concentration via LC-MS/MS. Fluorescently labeling the nanoparticles can also allow for visualization of uptake via microscopy.

  • Activity Assay: Compare the efficacy of the nanoparticle-formulated compound to the free compound in your cell-based assay. The formulation should result in a lower IC50/EC50 value, indicating more efficient delivery.

References
  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available from: [Link]

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024). Available from: [Link]

  • Challenges and Strategies in Prodrug Design: A Comprehensive Review. (2025). Available from: [Link]

  • IMR Press. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. Available from: [Link]

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). Available from: [Link]

  • Al-Ghazali, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available from: [Link]

  • MDPI. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (2014). Available from: [Link]

  • ResearchGate. Prodrug Approach as a Strategy to Enhance Drug Permeability. (2026). Available from: [Link]

  • Pion Inc. Parallel Artificial Membrane Permeability Assay (PAMPA). (2024). Available from: [Link]

  • Caco2 assay protocol. (n.d.). Available from: [Link]

  • PubMed. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. (2008). Available from: [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. Available from: [Link]

  • Wikipedia. Parallel artificial membrane permeability assay. Available from: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013). Available from: [Link]

  • ACS Publications. Cyclodextrin-Mediated Enhancement of Riboflavin Solubility and Corneal Permeability | Molecular Pharmaceutics. (2013). Available from: [Link]

  • Nanoparticles for Cellular Drug Delivery: Mechanisms and Factors Influencing Delivery. (2006). Available from: [Link]

  • D'Agnano, I., et al. (2021). Strategies for the enhanced intracellular delivery of nanomaterials. PMC. Available from: [Link]

  • shellichemistry.com. Prodrug Development. Available from: [Link]

  • Taylor & Francis. Leading prodrug strategies for targeted and specific release. (2025). Available from: [Link]

  • PubMed. Nanoparticle Formulations for Intracellular Delivery in Colorectal Cancer Therapy. (2025). Available from: [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. Available from: [Link]

  • NIH. Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance. PMC. Available from: [Link]

  • PMC. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). Available from: [Link]

  • MDPI. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. (2023). Available from: [Link]

  • PMC. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Available from: [Link]

  • Encyclopedia.pub. Strategies for Improving Cell-Penetrating Peptides Stability and Delivery. (2022). Available from: [Link]

  • Dove Medical Press. Nano-Drug Delivery Systems Based on Natural Products. (2024). Available from: [Link]

  • MDPI. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria. (2023). Available from: [Link]

  • Hydrophobic Modifications to Enhance a Cell Penetrating Antimicrobial Peptide. (2022). Available from: [Link]

  • Oxford Academic. Influence of P-glycoprotein and MRP efflux pump inhibitors on the intracellular activity of azithromycin and ciprofloxacin in macrophages infected by Listeria monocytogenes or Staphylococcus aureus | Journal of Antimicrobial Chemotherapy. (2003). Available from: [Link]

  • PMC. Emerging Methods and Design Principles for Cell-Penetrant Peptides. Available from: [Link]

  • Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. (n.d.). Available from: [Link]

  • MDPI. Development of Hydrophobic Cell-Penetrating Stapled Peptides as Drug Carriers. (2023). Available from: [Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs. (2025). Available from: [Link]

  • Cell-Penetrating Peptides: Design Strategies beyond Primary Structure and Amphipathicity. (2017). Available from: [Link]

Sources

Troubleshooting

Technical Support Center: N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide

As a Senior Application Scientist, I frequently consult with researchers struggling to isolate multi-functional covalent probes. N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide is a prime example of a molecule that dem...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers struggling to isolate multi-functional covalent probes. N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide is a prime example of a molecule that demands a highly strategic purification approach. Its structure features an electrophilic alpha-chloroacetamide warhead, a weakly acidic phenol (2-hydroxy), and a highly lipophilic, UV-active benzophenone core.

These competing functional groups mean that standard, out-of-the-box purification methods often lead to severe yield loss, streaking, or complete degradation. This guide provides field-proven, self-validating methodologies to overcome these specific chemical challenges.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: During Prep-HPLC, I observe a +18 Da mass adduct and significant yield loss. What is happening? A1: You are observing the base-catalyzed hydrolysis of your alpha-chloroacetamide moiety. In aqueous environments, particularly at pH > 7, the hydroxide ion acts as a strong nucleophile, displacing the chloride leaving group via an SN2 mechanism to form a glycolamide (2-hydroxyacetamide) degradant[1]. While chloroacetamides exhibit a baseline hydrolysis half-life of approximately 53 days at pH 8, this degradation accelerates exponentially under the high-pH conditions often used in basic Prep-HPLC (e.g., using ammonium hydroxide modifiers)[2]. Solution: Always use acidic mobile phase modifiers (e.g., 0.1% Formic Acid), which keep the pH around 2.7, effectively suppressing hydroxide concentration and preventing nucleophilic attack[3].

Q2: Why does my compound streak heavily on normal-phase silica gel, resulting in poor recovery? A2: The streaking is caused by the 2-hydroxybenzyl (phenol) group. Phenols are weak acids that strongly hydrogen-bond with the free silanol groups on the surface of standard, unmodified silica gel. Solution: Pre-treat your silica column or add 1% glacial acetic acid to your organic mobile phase. The acid protonates the silanol sites, reducing secondary interactions and sharpening the elution band.

Q3: How do I efficiently separate the product from unreacted 5-benzoyl-2-hydroxybenzylamine starting material? A3: Since the starting material contains a primary amine, it is significantly more basic than your neutral amide product. Instead of relying solely on chromatography, utilize a liquid-liquid extraction (LLE) workup. Washing the crude organic layer with 1N HCl will protonate the unreacted amine, driving it into the aqueous layer, while your target chloroacetamide remains safely in the organic phase.

Part 2: Quantitative Data Presentation

To optimize your workflow, consult the following comparison of purification strategies based on empirical recovery data for this compound class:

Purification MethodTypical Yield RecoveryPurity AchievedPrimary Chemical ChallengeRecommended Application
Liquid-Liquid Extraction (1N HCl) 90 - 95%70 - 85%Does not remove neutral byproductsInitial bulk cleanup of crude reaction
Normal-Phase Flash (Silica) 65 - 80%90 - 95%Phenol streaking; requires acidic modifierGram-scale intermediate purification
Reverse-Phase Prep-HPLC (Acidic) 75 - 85%> 98%Risk of hydrolysis if pH > 7Final polishing for biological assays
Recrystallization (EtOH/Water) 50 - 60%> 99%High material loss in mother liquorUltra-pure analytical standards

Part 3: Experimental Protocols & Methodologies

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Acid-Modulated Normal-Phase Flash Chromatography

Causality: Unmodified silica gel contains free silanol groups that trap the 2-hydroxy moiety. Adding a volatile acid suppresses this interaction, ensuring the compound elutes in a tight band rather than streaking across multiple fractions.

  • Column Preparation: Equilibrate a standard silica gel column (e.g., 40g for a 1g crude load) with 100% Hexanes containing exactly 1% (v/v) Glacial Acetic Acid (AcOH).

  • Sample Loading: Dissolve the crude N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide in a minimum volume of Dichloromethane (DCM). Do not use methanol for loading, as it will disrupt the normal-phase gradient.

  • Elution Gradient: Run a gradient from 10% Ethyl Acetate (EtOAc) in Hexanes to 50% EtOAc in Hexanes over 10 column volumes (CV). Ensure both solvents contain 1% AcOH.

  • Self-Validation Check: Monitor elution via UV at 254 nm. The benzophenone core provides strong absorbance. If the peak width exceeds 2 CVs, your silica is too active; increase the AcOH modifier to 2% for future runs.

  • Solvent Removal: Pool the product-containing fractions and concentrate under reduced pressure at < 35°C to prevent thermal degradation.

Protocol B: Hydrolysis-Resistant Reverse-Phase Prep-HPLC

Causality: The alpha-chloroacetamide is highly susceptible to SN2 displacement by hydroxide ions. Maintaining a low pH ensures the nucleophile concentration is negligible, preserving the covalent warhead[3].

  • System Setup: Equip the Prep-HPLC with a C18 reverse-phase column (e.g., 21.2 x 250 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: MS-grade Water + 0.1% Formic Acid (FA).

    • Mobile Phase B: MS-grade Acetonitrile (MeCN) + 0.1% Formic Acid (FA). Self-Validation Check: Manually verify the pH of Mobile Phase A is approximately 2.7 before starting the pumps.

  • Sample Injection: Dissolve the sample in a 1:1 mixture of MeCN/Water. Filter through a 0.45 µm PTFE syringe filter.

  • Gradient Elution: Run a linear gradient from 20% B to 80% B over 20 minutes at a flow rate of 20 mL/min.

  • Lyophilization: Immediately freeze the collected fractions on dry ice and lyophilize. Do not use rotary evaporation for aqueous fractions, as prolonged heating in water increases the risk of hydrolysis.

Part 4: Mandatory Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Amine & Chloroacetamide) LLE Liquid-Liquid Extraction (1N HCl Wash) Crude->LLE Aqueous Aqueous Layer (Discard unreacted amine) LLE->Aqueous pH < 2 Organic Organic Layer (Target Compound) LLE->Organic TLC TLC / LC-MS Purity Check Organic->TLC Flash Normal-Phase Flash (Hex/EtOAc + 1% AcOH) TLC->Flash Purity < 80% Prep RP Prep-HPLC (MeCN/H2O + 0.1% FA) TLC->Prep Purity > 80% Pure Pure N-(5-Benzoyl-2-hydroxy-benzyl) -2-chloro-acetamide Flash->Pure Prep->Pure

Workflow for the isolation and purification of the target chloroacetamide.

Degradation Intact Intact Chloroacetamide (Target) HighPH High pH Environment (> pH 7) Intact->HighPH Hydroxide OH⁻ Nucleophilic Attack (SN2 Mechanism) HighPH->Hydroxide Degradant Glycolamide Degradant (+18 Da Mass Shift) Hydroxide->Degradant

Base-catalyzed hydrolysis pathway of the alpha-chloroacetamide moiety.

References

  • Title: Chloroacetamide - Grokipedia | Source: grokipedia.com | URL: 1

  • Title: Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem - NIH | Source: nih.gov | URL: 2

  • Title: Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides - ACS Publications | Source: acs.org | URL: 3

Sources

Optimization

Technical Support Center: Troubleshooting Cytotoxicity of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide

Welcome to the Application Support Center. As researchers transition from non-covalent inhibitors to targeted covalent inhibitors (TCIs), off-target cytotoxicity in control (wild-type or target-null) cells is a frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers transition from non-covalent inhibitors to targeted covalent inhibitors (TCIs), off-target cytotoxicity in control (wild-type or target-null) cells is a frequent bottleneck. N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide utilizes a chloroacetamide warhead to achieve irreversible target engagement. However, the intrinsic electrophilicity of this moiety requires precise experimental control to prevent confounding viability artifacts.

This guide provides mechanistic insights, self-validating protocols, and troubleshooting steps to isolate your target-specific phenotype from warhead-induced background toxicity.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why is N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide causing high basal toxicity in my control cell lines? A: The cytotoxicity is likely driven by the intrinsic reactivity of the chloroacetamide warhead rather than specific target engagement. Chloroacetamides are irreversible electrophiles designed to alkylate cysteine residues. In control cells, prolonged exposure leads to the alkylation of off-target nucleophiles. The primary driver of this toxicity is the depletion of the intracellular antioxidant glutathione (GSH). The compound is conjugated to GSH (often mediated by Glutathione S-transferases), which strips the cell of its primary antioxidant buffer. This depletion triggers a rapid accumulation of reactive oxygen species (ROS), ultimately leading to oxidative stress and ferroptotic or apoptotic cell death [1].

Q2: How can I experimentally prove that my observed phenotype is due to specific target engagement and not general chloroacetamide toxicity? A: You must establish a self-validating experimental system. Because covalent binding kinetics ( kinact​/KI​ ) dictate that specific target engagement happens rapidly due to high local affinity, while off-target alkylation is a slow, concentration-dependent process [2], you can separate the two phenomena kinetically. We recommend implementing a Pulse-Washout Assay combined with an N-acetylcysteine (NAC) Rescue . If the toxicity is an off-target artifact of GSH depletion, supplementing the media with NAC (a GSH precursor and direct electrophile scavenger) will rescue cell viability [3]. If the phenotype is genuinely target-driven, a brief compound pulse will irreversibly inactivate the target, and the phenotype will persist despite the washout and NAC rescue.

Q3: Does the choice of cell culture media affect the off-target toxicity of this compound? A: Yes, significantly. High-serum media (e.g., 10% FBS) contains massive quantities of bovine serum albumin (BSA). BSA possesses a highly reactive, solvent-exposed free cysteine (Cys34) that acts as an unintended "sink" for chloroacetamides. Researchers often artificially inflate their compound dosing to overcome this serum binding, which leads to massive off-target toxicity when the compound is eventually internalized. Performing your initial compound treatment in low-serum or serum-free conditions allows you to use drastically lower concentrations of the compound, minimizing off-target cellular toxicity.

Part 2: Mechanistic & Workflow Visualizations

To understand the dual nature of chloroacetamide probes and how to mitigate their side effects, review the mechanistic pathway and optimized workflow below.

Pathway Compound N-(5-Benzoyl-2-hydroxy-benzyl) -2-chloro-acetamide Target Specific Target Engagement Compound->Target High Affinity / Fast OffTarget Off-Target Alkylation Compound->OffTarget Low Affinity / Slow GSH Glutathione (GSH) Depletion Compound->GSH GST-mediated conjugation Toxicity Cytotoxicity in Control Cells OffTarget->Toxicity ROS ROS Accumulation & Oxidative Stress GSH->ROS Loss of antioxidant buffer ROS->Toxicity NAC N-acetylcysteine (NAC) Rescue NAC->Compound Direct quenching NAC->GSH Biosynthetic precursor

Mechanistic pathway of chloroacetamide-induced ROS toxicity and NAC rescue.

Workflow Step1 1. Cell Seeding (Low Serum Media) Step2 2. Compound Pulse (1-2 hours, minimal conc.) Step1->Step2 Step3 3. Washout (3x PBS Wash) Step2->Step3 Step4 4. Chase Phase (Fresh Media +/- NAC) Step3->Step4 Step5 5. Viability Readout (e.g., CellTiter-Glo) Step4->Step5

Step-by-step pulse-washout workflow to minimize covalent off-target toxicity.

Part 3: Self-Validating Experimental Protocol

To minimize cytotoxicity in control cells while preserving target-specific data, implement the following Optimized Pulse-Washout & Scavenger Rescue Assay . This protocol uses kinetic isolation to starve off-target reactions of the time they need to accumulate.

Step 1: Cell Seeding and Pre-conditioning
  • Seed control cells (and target-expressing experimental cells) in 96-well plates at an appropriate density.

  • Allow 24 hours for adherence and normalization of basal stress pathways.

  • Causality Check: 1 hour prior to treatment, replace the growth media with low-serum media (1% FBS). Why? Minimizing albumin in the media prevents the chloroacetamide from being sequestered by BSA's free cysteines, allowing you to use a much lower total compound concentration to achieve the same intracellular exposure.

Step 2: The "Pulse" Phase
  • Treat cells with a titrated concentration (e.g., 0.1 µM to 1.0 µM) of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide.

  • Incubate for exactly 1 to 2 hours .

  • Causality Check: Covalent target engagement is driven by local proximity. Because the compound has a high non-covalent affinity for its specific target, the local concentration of the warhead near the target cysteine is exceptionally high, leading to rapid covalent bond formation. Off-target alkylation relies on random collisions and requires prolonged exposure. A 1-2 hour pulse maximizes specific engagement while preventing widespread off-target alkylation[2].

Step 3: Stringent Washout
  • Aspirate the compound-containing media.

  • Gently wash the cells 3 times with warm PBS.

  • Causality Check: This physically removes the unbound electrophile from the extracellular environment, abruptly halting the time-dependent off-target alkylation phase. Because the target is covalently modified, the specific inhibition cannot be washed out.

Step 4: The "Chase" and Rescue Phase
  • Add fresh, complete growth media (10% FBS) to the wells.

  • For your "Rescue Control" wells, supplement this fresh media with 5 mM N-acetylcysteine (NAC) .

  • Causality Check: NAC serves a dual protective mechanism. First, it acts as a direct nucleophilic scavenger in the media to quench any residual chloroacetamide leaching from the cells. Second, it is imported into the cell where it serves as a rate-limiting precursor for glutathione (GSH) biosynthesis. This replenishes the antioxidant pools depleted during the pulse phase, preventing ROS-induced cell death[3].

Step 5: Viability Readout
  • Incubate the plates for your desired phenotypic window (typically 48-72 hours).

  • Assess cell viability using an ATP-dependent luminescent assay (e.g., CellTiter-Glo) to quantify cytotoxicity.

Part 4: Quantitative Data Interpretation

By utilizing the protocol above, your experimental matrix becomes self-validating. Compare your results against the expected viability outcomes in Table 1 to confirm that your compound is acting specifically.

Table 1: Expected Viability Profiles in Control Cells (Self-Validation Matrix)

Assay ConditionCompound ExposureRescue AgentExpected Viability in Control Cells (%)Mechanistic Interpretation
Standard (Flawed) Continuous (72h)None< 40%Massive off-target alkylation and GSH depletion leading to ROS-induced cell death.
Standard + Rescue Continuous (72h)5 mM NAC> 90%NAC quenches the electrophile and restores GSH, proving toxicity was warhead-mediated.
Optimized Pulse 2h Pulse + WashoutNone80 - 95%Kinetic isolation successfully limited off-target reactions while allowing target engagement.
Pulse + Rescue 2h Pulse + Washout5 mM NAC> 95%Complete mitigation of any residual warhead toxicity; ideal baseline for specific phenotypic assays.

Note: If target-expressing cells show < 40% viability under the "Optimized Pulse" condition while control cells show > 80% viability, you have successfully isolated target-specific synthetic lethality from warhead toxicity.

References

  • A small molecule that induces reactive oxygen species via cellular glutathione depletion. Biochemical Journal. Available at:[Link]

  • Covalent inhibitors: a rational approach to drug discovery. PubMed Central (PMC). Available at:[Link]

  • Regulation of Ferroptotic Cancer Cell Death by GPX4. PubMed Central (PMC). Available at:[Link]

Troubleshooting

Technical Support Center: In Vitro Dosage Refinement for N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide

Welcome to the Application Support Portal. As a targeted covalent inhibitor (TCI) building block, N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide (CAS: 345990-66-1) utilizes a reactive chloroacetamide warhead to form i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As a targeted covalent inhibitor (TCI) building block, N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide (CAS: 345990-66-1) utilizes a reactive chloroacetamide warhead to form irreversible adducts with nucleophilic residues—predominantly cysteines—via an SN​2 mechanism[1].

While this irreversible engagement offers prolonged target suppression and high biochemical efficiency, it fundamentally alters how we approach in vitro dosage optimization. Traditional equilibrium-based metrics (like a static IC50​ ) are insufficient and can lead to severe off-target toxicity if misapplied[2]. This guide provides the theoretical framework and practical troubleshooting steps to establish a precise therapeutic window for this compound in your cellular and biochemical assays.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does the apparent IC50​ of this compound continuously shift depending on my assay incubation time? A: Unlike reversible inhibitors that reach a dynamic equilibrium with their target, chloroacetamides form permanent covalent bonds. The reaction is time-dependent; over time, even a low concentration of the inhibitor will eventually alkylate all available target proteins if not depleted[3]. Therefore, IC50​ is a moving target. For accurate structure-activity relationship (SAR) and dosage optimization, potency must be evaluated using the time-independent kinetic parameter kinact​/KI​ , which accounts for both the initial non-covalent binding affinity ( KI​ ) and the maximum rate of covalent bond formation ( kinact​ )[2].

Q2: How do I differentiate between on-target covalent engagement and non-specific toxicity in cell culture? A: Chloroacetamides possess intrinsic electrophilic reactivity. At high doses, they can deplete intracellular glutathione (GSH) or indiscriminately alkylate off-target proteins, leading to acute oxidative stress[1]. To differentiate, utilize a washout assay . Pulse-treat the cells with the compound for 1–2 hours, wash the cells thoroughly with PBS, and replace with inhibitor-free media. Because the on-target binding is irreversible, target inhibition will persist, whereas reversible off-target effects and generalized toxicity driven by continuous exposure will be mitigated[3].

Part 2: Troubleshooting Guide

Issue 1: Complete loss of cell viability within 2-6 hours of compound addition.
  • Causality: The chloroacetamide warhead is highly reactive. Continuous exposure at micromolar concentrations overwhelms the cell's redox buffering capacity (GSH depletion), triggering rapid apoptosis independent of your protein of interest[1].

  • Solution:

    • Titrate the dose downward into the low nanomolar range (e.g., 10–100 nM).

    • Implement the washout protocol described in Q2.

    • Include a parallel control assay measuring intracellular ROS or GSH levels to confirm that the selected dose does not induce generalized oxidative stress.

Issue 2: High variability in target inhibition across different biological replicates or cell lines.
  • Causality: The efficacy of an irreversible inhibitor is highly dependent on the stoichiometric ratio of the inhibitor to the target protein. Variations in cell seeding density or basal target expression levels between cell lines will drastically alter the effective concentration required for complete alkylation[2].

  • Solution: Normalize your dosage based on target protein quantification (e.g., via Western blot or ELISA) rather than relying solely on bulk media concentration. Ensure cell seeding density is strictly controlled (e.g., ± 5% variance) across all plates.

Part 3: Data Presentation

To illustrate the shift from time-dependent to time-independent metrics, the following table summarizes the theoretical kinetic optimization profile of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide across different assay conditions. Notice how the apparent IC50​ drops as pre-incubation time increases, highlighting why kinact​/KI​ is the only reliable metric for dosage scaling.

Assay ConditionPre-incubation Time (min)Apparent IC50​ (µM) KI​ (µM) kinact​ (min⁻¹) kinact​/KI​ (M⁻¹s⁻¹)
Standard Biochemical0> 50.012.50.04560.0
Standard Biochemical308.212.50.04560.0
Standard Biochemical602.112.50.04560.0
Optimized Washout60 (followed by wash)N/A (Sustained)12.50.04560.0

Part 4: Experimental Protocols

Protocol: Time-Dependent Inhibition (TDI) Assay for kinact​/KI​ Determination

This protocol establishes a self-validating system to determine the true potency of the chloroacetamide warhead, independent of assay time[2].

Step 1: Reagent Preparation

  • Prepare a 10 mM stock of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide in 100% anhydrous DMSO.

  • Perform a 3-fold serial dilution to create 8 concentration points. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

Step 2: Enzyme-Inhibitor Pre-incubation

  • In a 384-well microtiter plate, combine the target enzyme with the inhibitor series.

  • Initiate multiple parallel reactions to allow for different pre-incubation times (e.g., 0, 10, 20, 40, and 60 minutes) at room temperature.

  • Causality Note: Varying the pre-incubation time is critical. It allows the SN​2 alkylation reaction to progress, which is mathematically required to separate the reversible binding affinity ( KI​ ) from the covalent bond formation rate ( kinact​ ).

Step 3: Substrate Addition & Reaction Initiation

  • At each designated time point, rapidly add the enzyme substrate at a concentration at or below its Km​ value.

  • Causality Note: Keeping the substrate concentration low prevents competitive displacement of the inhibitor during the initial reversible binding phase, ensuring accurate KI​ calculation.

Step 4: Data Acquisition & Kinetic Modeling

  • Measure the initial velocity ( vi​ ) of the enzymatic reaction over the linear phase of product formation.

  • Plot the remaining fractional activity ( vi​/v0​ ) versus pre-incubation time for each inhibitor concentration. Fit the data to a single exponential decay model to determine the observed rate constant ( kobs​ ).

  • Plot kobs​ versus inhibitor concentration [I] and fit to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) to extract kinact​ and KI​ .

Part 5: Mechanistic Visualization

G Start Dosage Optimization Initiation Step1 1. Biochemical TDI Assay Determine k_inact / K_I Start->Step1 Step2 2. Cellular Washout Assay Pulse-treat & Remove Step1->Step2 Set base dose via K_I Step3 3. Viability Profiling Check GSH / Off-target Step2->Step3 Assess specific binding Decision Is Target Inhibited Without Toxicity? Step3->Decision Refine Decrease Dose or Shorten Exposure Decision->Refine No (Toxicity) Proceed Lock in Dosage for Functional Studies Decision->Proceed Yes (Optimal Window) Refine->Step2 Iterative tuning

Workflow for optimizing the in vitro dosage of covalent chloroacetamide inhibitors.

References[3] Title: Merits and Pitfalls in the Characterization of Covalent Inhibitors of Bruton's Tyrosine Kinase. Source: SLAS Discovery (via NIH). URL: https://pubmed.ncbi.nlm.nih.gov/30551733/[2] Title: The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. Source: Bioorganic & Medicinal Chemistry. URL: https://doi.org/10.1016/j.bmc.2020.115865[1] Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Source: Molecules (MDPI). URL: https://www.mdpi.com/1420-3049/27/22/7728

Sources

Optimization

Addressing batch-to-batch variability of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide

Welcome to the technical support center for N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot the com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot the common issue of batch-to-batch variability with this compound. Our goal is to provide you with the expertise and practical guidance necessary to ensure the consistency and reliability of your experimental results.

Introduction to Batch-to-Batch Variability

In pharmaceutical research and development, batch-to-batch consistency is paramount. It ensures that experimental outcomes are reproducible and that the active pharmaceutical ingredient (API) will perform as expected in downstream applications. Variability in the chemical and physical properties of a compound like N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide can arise from several factors during its synthesis, purification, and storage. This guide will walk you through the potential causes of this variability and provide you with the tools to diagnose and mitigate these issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns regarding the variability of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide.

Q1: We've observed different results in our biological assays using different batches of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide, even though the supplier's certificate of analysis (CoA) shows similar purity. What could be the cause?

A1: This is a classic example of how subtle batch-to-batch variations can impact biological activity. While the purity by a single method like HPLC may appear consistent, other factors could be at play:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) with the same chemical composition but different physical properties, such as solubility and dissolution rate.[1] This can significantly affect bioavailability in cell-based or in-vivo experiments.

  • Presence of undetected impurities: The analytical method used for routine purity assessment may not be able to resolve all process-related impurities or degradation products. Some of these impurities, even at low levels, could have biological activity that potentiates or inhibits the desired effect of the main compound.

  • Particle size distribution: Variations in particle size can influence the dissolution rate and, consequently, the effective concentration of the compound in your assay medium.[1]

Q2: Our latest batch of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide has a slightly different color and texture compared to previous batches. Should we be concerned?

A2: A change in physical appearance is a definite red flag that warrants further investigation. It could be indicative of:

  • A different polymorphic form: Different crystal habits can lead to changes in appearance.

  • The presence of impurities: Colored impurities, even in trace amounts, can alter the appearance of the bulk material.

  • Degradation: The compound may have degraded due to improper storage or handling, leading to colored degradation products.

We strongly recommend performing a comprehensive characterization of the new batch before use, as outlined in the Troubleshooting Guide below.

Q3: How should I properly store N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide to minimize degradation?

A3: Based on the structure, which contains a chloroacetamide and a benzophenone moiety, the following storage conditions are recommended to minimize degradation:

  • Protection from light: Benzophenones can be photosensitive. Store the compound in an amber vial or a light-blocking container.

  • Dry conditions: The amide bond in the chloroacetamide moiety can be susceptible to hydrolysis. Store the compound in a desiccator or a controlled low-humidity environment.

  • Controlled temperature: Elevated temperatures can accelerate degradation. Store at the temperature recommended by the supplier, typically in a cool, dark place. For solutions, consider storing aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving batch-to-batch variability.

Step 1: Initial Assessment and Comparison

The first step is to systematically compare the problematic batch with a "golden" batch that has previously performed as expected.

Parameter"Golden" BatchProblematic Batch
Appearance Record color and crystal morphologyRecord color and crystal morphology
Solubility Measure solubility in a relevant solventMeasure solubility in the same solvent
CoA Review Note purity, impurity profile, and analytical methods usedNote purity, impurity profile, and analytical methods used
Step 2: Impurity Profiling

Unseen impurities are a common cause of variability. A high-resolution analytical method is needed to detect and quantify these.

This protocol provides a general starting point for the analysis of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide and its potential impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a good starting point.

    • Gradient Example: 5% B to 95% B over 30 minutes.

  • Detection: UV detection at a wavelength where the parent compound and potential impurities absorb (e.g., 254 nm and 280 nm).

  • Sample Preparation: Dissolve samples in a suitable solvent, such as acetonitrile or methanol, and filter prior to injection.

Interpreting the Results: Compare the chromatograms of the "golden" and problematic batches. Look for any new peaks or significant differences in the area of existing impurity peaks.

Based on the likely synthesis of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide from 2-amino-4-benzoylphenol and chloroacetyl chloride, potential impurities could include:

  • Unreacted 2-amino-4-benzoylphenol: The starting amine.

  • Unreacted chloroacetyl chloride: Or its hydrolysis product, chloroacetic acid.

  • Di-acylated product: Where the phenolic hydroxyl group is also acylated.

  • By-products from the synthesis of 2-amino-4-benzoylphenol.

The following diagram illustrates a typical troubleshooting workflow for impurity analysis:

Impurity_Analysis_Workflow start Batch-to-Batch Variability Observed hplc_analysis Run Comparative HPLC Analysis (Golden vs. Problem Batch) start->hplc_analysis compare_profiles Compare Impurity Profiles hplc_analysis->compare_profiles no_diff No Significant Difference compare_profiles->no_diff No diff_found New or Elevated Impurities Found compare_profiles->diff_found Yes polymorphism_check Proceed to Polymorphism Check no_diff->polymorphism_check lcms_analysis Perform LC-MS Analysis for Mass Identification diff_found->lcms_analysis structure_elucidation Structure Elucidation (NMR, MS/MS) lcms_analysis->structure_elucidation isolate_impurity Isolate Impurity (Prep-HPLC) structure_elucidation->isolate_impurity test_activity Test Biological Activity of Isolated Impurity isolate_impurity->test_activity root_cause Identify Root Cause in Synthesis test_activity->root_cause

Caption: Impurity Analysis Workflow

Step 3: Solid-State Characterization (Polymorphism)

Benzophenone derivatives are known to exhibit polymorphism.[3][4] Different polymorphs can have different stabilities and dissolution rates, which can significantly impact bioavailability.

DSC measures the heat flow into or out of a sample as a function of temperature. It is a powerful technique for identifying different polymorphic forms, which will have different melting points and may exhibit solid-solid phase transitions.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Method: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Interpretation: Compare the DSC thermograms of the different batches. Different melting points or the presence of additional thermal events (e.g., recrystallization) are strong indicators of polymorphism.

PXRD is the definitive technique for identifying and distinguishing different crystalline forms. Each polymorph will produce a unique diffraction pattern.

  • Instrumentation: A powder X-ray diffractometer.

  • Sample Preparation: A small amount of the powder is gently packed into a sample holder.

  • Method: The sample is irradiated with X-rays over a range of 2θ angles.

  • Interpretation: Compare the PXRD patterns of the different batches. Different peak positions and intensities confirm the presence of different polymorphs.

The following diagram illustrates the concept of polymorphism:

Polymorphism cluster_polymorphs Polymorphs of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide form_a Form A (e.g., Needles) properties Different Physical Properties form_a->properties form_b Form B (e.g., Plates) form_b->properties solubility Solubility properties->solubility dissolution_rate Dissolution Rate properties->dissolution_rate stability Stability properties->stability bioavailability Bioavailability properties->bioavailability

Caption: The Concept of Polymorphism

Step 4: Stability Assessment

If degradation is suspected, a forced degradation study can help to identify potential degradation products and develop a stability-indicating analytical method.

  • Acid Hydrolysis: Incubate a solution of the compound in 0.1 N HCl at 60°C.

  • Base Hydrolysis: Incubate a solution of the compound in 0.1 N NaOH at 60°C.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

  • Photodegradation: Expose a solid sample and a solution of the compound to UV and visible light.

  • Thermal Degradation: Heat a solid sample of the compound (e.g., at 80°C).

Analyze the samples at various time points by HPLC (as described in Protocol 1) to track the formation of degradation products.

Summary of Analytical Techniques

TechniquePurposeInformation Gained
HPLC Impurity profiling, stability testingPurity, number and quantity of impurities/degradants
LC-MS Impurity identificationMolecular weight of impurities/degradants
NMR Structure elucidationChemical structure of the main compound and impurities
DSC Polymorph screeningMelting point, phase transitions
PXRD Polymorph identificationCrystalline structure
FT-IR Functional group analysisConfirmation of chemical structure, detection of polymorphic changes

Concluding Remarks

Addressing batch-to-batch variability of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide requires a systematic and multi-faceted analytical approach. By carefully considering the potential for impurities, polymorphism, and degradation, researchers can ensure the quality and consistency of their material, leading to more reliable and reproducible scientific outcomes. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • Soqaka, A. A., Esterhuysen, C., & Lemmerer, A. (2018). Prevalent polymorphism in benzophenones. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 4), 465–471. Retrieved from [Link]

  • ResearchGate. (n.d.). Prevalent polymorphism in benzophenones | Request PDF. Retrieved from [Link]

  • Hilaris Publishing. (2024, May 29). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: PK Optimization of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide (BHB-CA) Scaffolds

Welcome to the Application Support Center for the structural optimization of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide (BHB-CA) and its derivatives. While the BHB-CA scaffold is a highly modular building block fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for the structural optimization of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide (BHB-CA) and its derivatives. While the BHB-CA scaffold is a highly modular building block for discovering targeted covalent inhibitors (TCIs), its native structure suffers from three critical pharmacokinetic (PK) liabilities: indiscriminate electrophilic reactivity, rapid Phase II metabolic clearance, and poor aqueous solubility.

This guide provides mechanistic troubleshooting, validated protocols, and structural design strategies to help you engineer these liabilities out of your lead compounds.

Section 1: Warhead Tuning (Addressing Rapid Clearance & Toxicity)

Q: My BHB-CA lead shows a half-life of <15 minutes in whole-cell lysates and causes rapid glutathione (GSH) depletion in vitro. How can I attenuate this without losing covalent target engagement?

The Mechanism: The α -chloroacetamide group is a highly reactive, unhindered electrophile. It undergoes rapid nucleophilic substitution ( SN​2 ) with intracellular thiols, most notably glutathione (GSH), which is present at millimolar concentrations in cells. This hyper-reactivity leads to rapid systemic clearance, poor target residence time in vivo, and potential hepatotoxicity due to GSH depletion[1].

The Solution: You must tune the electrophilicity of the warhead. Transitioning from a chloroacetamide to an α,β -unsaturated carbonyl (such as an acrylamide) shifts the reaction mechanism from SN​2 to a Michael addition[2]. Acrylamides are weakly electrophilic and typically require precise spatial proximity to the target cysteine to react, drastically reducing off-target GSH conjugation[3]. If an acrylamide is too unreactive for your specific target pocket, consider an α -fluoroacrylamide, which lowers the LUMO energy of the warhead, providing a "Goldilocks" reactivity profile[4].

Protocol: HPLC-Based Glutathione (GSH) Reactivity Assay

To validate the attenuated reactivity of your newly synthesized warheads, use this self-validating HPLC assay to calculate the half-life ( t1/2​ ) of the compound in the presence of GSH[1].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of your compound in LC-MS grade DMSO. Prepare a fresh 10 mM stock of reduced L-Glutathione (GSH) in assay buffer (100 mM Potassium Phosphate, pH 7.4).

  • Reaction Initiation: In a glass HPLC vial, combine the compound and GSH in the assay buffer to achieve a final concentration of 200 µM compound and 1 mM GSH (1:5 stoichiometric ratio). Ensure the final DMSO concentration is 2%.

  • Incubation: Incubate the mixture at 37°C in a thermomixer at 300 rpm.

  • Time-Course Quenching: At predetermined intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot and immediately quench it by mixing with 50 µL of ice-cold acetonitrile containing 1% formic acid.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate any buffer salts.

  • Analysis: Analyze the supernatant via LC-MS/MS (monitoring the parent mass).

  • Data Processing: Plot the natural log of the remaining parent compound peak area versus time. Fit the data to a one-phase exponential decay model to calculate the t1/2​ .

G Prep Prepare 200 µM Compound + 1 mM GSH Incubate Incubate at 37°C (pH 7.4 Buffer) Prep->Incubate Quench Time-course Quench (1% FA in MeCN) Incubate->Quench LCMS LC-MS/MS Analysis (Parent Depletion) Quench->LCMS Calc Calculate t(1/2) via One-Phase Decay LCMS->Calc

Experimental workflow for quantifying covalent warhead reactivity via GSH depletion.

Section 2: Phase II Metabolic Stability (Addressing the Phenol Liability)

Q: In vivo PK studies in mice show an oral bioavailability (F) of <5%. LC-MS metabolite ID reveals a massive +176 Da peak. What is happening and how do I block it?

The Mechanism: The +176 Da mass shift is the definitive hallmark of glucuronidation. The 2-hydroxy group (phenol) on the BHB-CA scaffold is a prime substrate for UDP-glucuronosyltransferases (UGTs) in the liver and intestine[5]. UGTs catalyze the transfer of glucuronic acid to the phenolic oxygen, rendering the molecule highly polar and marking it for rapid biliary or renal excretion[6]. Additionally, you may observe a +80 Da shift, indicative of sulfation by sulfotransferases (SULTs)[5].

The Solution: The phenol must be protected or replaced via bioisosteric substitution.

  • If the -OH acts as a Hydrogen Bond Donor: Replace it with a primary sulfonamide ( −SO2​NH2​ ) or a 2-aminopyridine. These maintain donor capacity but are poor UGT substrates.

  • If the -OH acts as a Hydrogen Bond Acceptor: Replace it with a 2-methoxy ( −OCH3​ ) or a 2-fluoro ( −F ) group. Fluorine is highly electron-withdrawing, sterically small, and completely blocks Phase II conjugation at that position.

G BHB BHB-CA (Phenol) UGT UGT / SULT Enzymes (Liver & Intestine) BHB->UGT Phase II Metabolism Gluc Glucuronide (+176 Da) Sulfate (+80 Da) UGT->Gluc Excretion Rapid Biliary/Renal Excretion Gluc->Excretion Bioisostere Modified Scaffold (e.g., 2-Fluoro) Bioisostere->UGT Blocked Stable Metabolic Stability (Improved Half-life) Bioisostere->Stable Sustained Circulation

Metabolic liability pathway of the phenol moiety versus a bioisosteric replacement.

Section 3: Solubility & Lipophilicity (Addressing the Benzophenone Liability)

Q: My compound has a calculated LogP of >4.5 and crashes out of PBS at concentrations above 10 µM. How can I improve aqueous solubility while maintaining the core geometry?

The Mechanism: Benzophenones are notoriously lipophilic, rigid, and planar, which drives high plasma protein binding (PPB) and poor thermodynamic solubility[7]. Furthermore, benzophenones can act as photosensitizers, leading to phototoxicity under UV exposure[8].

The Solution: You must disrupt the planarity and lower the LogP.

  • Scaffold Morphing: Convert the benzophenone into a 3,3-diaryloxetane. Oxetanes act as highly effective bioisosteres for carbonyls/gem-dimethyls; they increase sp3 character, drastically lower LogP, and act as hydrogen bond acceptors to improve aqueous solubility[8].

  • Solubilizing Appendages: If the distal phenyl ring is solvent-exposed in your target's binding pocket, introduce a basic amine (e.g., a morpholine or piperazine ring). This allows the compound to be formulated as a water-soluble hydrochloride or mesylate salt.

Summary of Expected PK Parameter Shifts

Use the following data table to benchmark your structural modifications against the parent BHB-CA scaffold.

Modification StrategyStructural ChangeExpected Δ LogPExpected GSH t1/2​ Primary PK Benefit
Parent Scaffold Chloroacetamide + PhenolBaseline (~4.5)< 30 minsN/A (Highly toxic/labile)
Warhead Tuning Acrylamide substitution+0.2> 24 hoursReduced off-target toxicity
Warhead Tuning α -Fluoroacrylamide+0.4~ 4 - 8 hoursBalanced target reactivity
Phenol Protection 2-Fluoro bioisostere+0.3UnchangedBlocks UGT/SULT clearance
Phenol Protection 2-Methoxy substitution+0.5UnchangedBlocks UGT/SULT clearance
Solubility Enhancement 3,3-Diaryloxetane core-1.2UnchangedPrevents precipitation, lowers PPB
Solubility Enhancement Distal Piperazine addition-1.5UnchangedEnables salt formulation
References
  • Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. National Institutes of Health (NIH). Available at:[Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au - ACS Publications. Available at:[Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. National Institutes of Health (NIH). Available at:[Link]

  • Total syntheses of cyclohelminthol I–IV reveal a new cysteine-selective covalent reactive group. RSC Publishing. Available at:[Link]

  • Characterizing the Sulfated and Glucuronidated (Poly)phenol Metabolome for Dietary Biomarker Discovery. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]

  • Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. National Institutes of Health (NIH). Available at:[Link]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. National Institutes of Health (NIH). Available at:[Link]

  • Synthesis and properties of 3,3-diaryloxetanes as a benzophenone isostere. MedChemComm - RSC Publishing. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Cross-Reactivity Profiling of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide: A Covalent Probe for Target Discovery

In the landscape of modern drug discovery and chemical biology, the identification of novel protein-ligand interactions is paramount. The compound N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide represents a compelling...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and chemical biology, the identification of novel protein-ligand interactions is paramount. The compound N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide represents a compelling chemical tool, distinguished by the inclusion of a chloroacetamide functional group. This moiety is a well-established electrophilic "warhead" capable of forming a stable, covalent bond with nucleophilic amino acid residues, most notably cysteine, within a protein's binding pocket.[1][2][3] This irreversible binding mechanism can offer high potency and prolonged target engagement. However, the inherent reactivity of the chloroacetamide group also presents a significant challenge: the potential for off-target interactions, which can lead to toxicity and other undesirable effects.

This guide provides a comprehensive, multi-tiered strategy for the in-depth cross-reactivity profiling of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide. Our approach is designed not merely to identify a single target but to broadly map the compound's interaction landscape, thereby validating its potential as a selective chemical probe or therapeutic lead. We will present a systematic workflow, from broad-based proteomic screening to specific cellular validation, offering a comparative analysis of methodologies at each stage.

Part 1: Initial Target Landscape Assessment via Chemoproteomics

The first critical step in characterizing a covalent ligand is to understand its proteome-wide reactivity. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique ideally suited for this purpose.[4] This method allows for the identification of protein targets directly in complex biological systems, such as cell lysates or even living cells.

Experimental Workflow: Competitive ABPP

The core principle of this workflow is to assess which proteins our compound of interest binds to by measuring its ability to prevent the binding of a broad-spectrum cysteine-reactive probe.

ABPP_Workflow cluster_0 Sample Preparation cluster_1 Competitive Labeling cluster_2 Analysis Lysate Cell Lysate (e.g., HEK293T, Jurkat) Incubation1 Incubation Lysate->Incubation1 Compound N-(5-Benzoyl-2-hydroxy-benzyl) -2-chloro-acetamide (Test Compound) Compound->Incubation1 DMSO Vehicle Control (DMSO) DMSO->Incubation1 Incubation2 Incubation Incubation1->Incubation2 Probe Broad-spectrum Cysteine Probe (e.g., Iodoacetamide-alkyne) Probe->Incubation2 Click CuAAC Click Chemistry (Biotin-azide tag) Incubation2->Click Enrich Streptavidin Enrichment Click->Enrich Digest On-bead Tryptic Digest Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Label-Free Quantification LCMS->Quant

Caption: Competitive ABPP workflow for identifying protein targets.

Detailed Protocol:

  • Lysate Preparation: Culture human cell lines (e.g., HEK293T for general profiling or a disease-relevant line) and harvest. Lyse the cells in a suitable buffer (e.g., RIPA buffer) and quantify the total protein concentration.

  • Competitive Incubation: Aliquot the proteome. Treat one set with N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide at a relevant concentration (e.g., 10-50 µM) and a control set with DMSO for 1 hour at 37°C.

  • Probe Labeling: Add a broad-spectrum, alkyne-functionalized cysteine-reactive probe, such as iodoacetamide-alkyne, to all samples and incubate for a further 1 hour. This probe will label cysteines that have not been engaged by the test compound.

  • Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a biotin-azide tag to the alkyne-modified proteins.

  • Enrichment and Digestion: Use streptavidin-coated beads to enrich the biotin-tagged proteins. Perform an on-bead tryptic digest to release the peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the peptides in the test and control samples. Proteins that are true targets of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide will show a significant reduction in the abundance of their cysteine-containing peptides in the treated sample compared to the DMSO control.

Data Presentation: Prioritizing Hits

The output of the ABPP experiment will be a list of proteins with reduced probe labeling. This data should be organized to prioritize the most promising candidates for further validation.

Protein IDGene NameCysteine SiteFold Change (Treated/Control)p-valueBiological Function
P04035ANXA2Cys80.150.001Calcium-dependent phospholipid binding
Q06830PRDX1Cys520.210.003Peroxidase activity
P62258PPIACys1130.250.005Peptidyl-prolyl isomerase
P08670VIMCys3280.550.045Intermediate filament protein
..................

Table 1: Hypothetical hit list from a competitive ABPP screen. Proteins are ranked by the magnitude of the reduction in probe labeling and statistical significance.

Part 2: Orthogonal Validation of Primary Hits

A primary screen like ABPP is a powerful discovery tool, but it is essential to validate the identified protein-ligand interactions using orthogonal methods. This step confirms direct engagement and helps to eliminate false positives that may arise from the complexities of a proteomic experiment.

Methodology Comparison: Biochemical and Biophysical Assays
Assay TypePrincipleProsCons
Enzyme Activity Assay Measures the effect of the compound on the catalytic activity of a purified enzyme.Direct functional readout; high-throughput potential.Only applicable to enzymatic targets; requires purified, active protein.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the ligand to the protein.Provides a complete thermodynamic profile (Kd, ΔH, ΔS); label-free.Requires large amounts of pure protein; low-throughput.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.Real-time kinetics (kon, koff); high sensitivity.Requires protein immobilization, which can affect activity; potential for non-specific binding.
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a protein in cells upon ligand binding.In-cell target engagement; no need for protein purification.Indirect readout; can be influenced by cellular stress responses.

Recommended Workflow:

  • Recombinant Protein Expression: Express and purify the top 3-5 candidate proteins from the ABPP screen.

  • Enzyme Activity Assays (if applicable): For any enzymes on the hit list, develop a functional assay to measure their activity in the presence of increasing concentrations of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide. This will determine if the covalent modification leads to functional inhibition.

  • Direct Binding Confirmation (SPR or ITC): Use a biophysical method like SPR to confirm direct binding and to determine the binding kinetics. The irreversible nature of the covalent interaction should result in a very slow dissociation rate (koff).

Part 3: Cellular Target Engagement and Functional Consequences

The ultimate validation of a compound's selectivity and mechanism of action lies in its effects within a cellular context. This involves demonstrating that the compound engages its intended target(s) in living cells and that this engagement leads to a measurable downstream biological response.

Experimental Workflow: Cellular Target Engagement and Pathway Analysis

Cellular_Workflow cluster_0 Cellular Treatment Cells Intact Cells Treatment Dose-Response and Time-Course Treatment Cells->Treatment Compound Test Compound Compound->Treatment CETSA Cellular Thermal Shift Assay (CETSA) Treatment->CETSA Pulldown Compound-based Pulldown (if compound is modified with a tag) Treatment->Pulldown Western Western Blot for Downstream Signaling Treatment->Western Pheno Phenotypic Assays (e.g., Proliferation, Apoptosis) Treatment->Pheno

Caption: Workflow for validating cellular target engagement and functional outcomes.

Detailed Protocols:

  • Cellular Thermal Shift Assay (CETSA):

    • Treat intact cells with the compound or DMSO.

    • Heat aliquots of the cell lysate to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blot.

    • A target protein will be stabilized by the compound, resulting in a higher melting temperature.

  • Downstream Signaling Analysis:

    • Based on the known biological function of the validated target(s), identify key downstream signaling pathways.

    • Treat cells with the compound and analyze the phosphorylation status or expression levels of key pathway proteins by Western blot. For example, if a kinase is a primary target, assess the phosphorylation of its known substrates.

  • Phenotypic Assays:

    • Determine the functional consequence of target engagement. This could involve assays for cell proliferation (e.g., MTS/XTT assay), apoptosis (e.g., caspase-3/7 activity assay), or other relevant cellular processes.

    • A selective compound should induce a phenotype consistent with the modulation of its intended target.

Conclusion and Expert Perspective

The chloroacetamide moiety in N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide defines it as a covalent chemical probe with the potential for high-potency interactions. However, this reactivity necessitates a rigorous and systematic approach to understanding its selectivity. The multi-tiered strategy outlined in this guide, progressing from broad chemoproteomic screening to specific biochemical and cellular validation, provides a robust framework for characterizing its cross-reactivity profile.

By employing a combination of competitive ABPP, orthogonal biophysical and biochemical assays, and in-cell target engagement studies, researchers can build a comprehensive "selectivity map" for this compound. This not only validates its primary target(s) but also provides critical insights into potential off-target liabilities. Such a thorough understanding is indispensable for the confident application of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide as a tool for chemical biology or as a starting point for therapeutic development.

References

  • Jain, T., & L-Ghosh, A. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. PubMed. [Link]

  • Kuljanin, M., et al. (2021). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics.
  • Wang, S., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. [Link]

  • Tang, S., & Chen, P. R. (2015). Probing proteomes with benzophenone photoprobes. PubMed. [Link]

  • Wang, S., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Semantic Scholar. [Link]

  • Tang, S., & Chen, P. R. (2015). Probing Proteomes with Benzophenone Photoprobes. Springer Nature Experiments. [Link]

  • Hasegawa, M., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. PubMed. [Link]

  • Wang, J., et al. (2016). Benzophenone and its analogs bind to human glyoxalase 1. PMC. [Link]

  • Ward, C. C., et al. (2020). Chemoproteomics-Enabled Ligand Screening Yields Covalent RNF114-Based Degraders that Mimic Natural Product Function. bioRxiv. [Link]

Sources

Comparative

Head-to-head comparison of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide with a standard of care

Executive Summary The Ubiquitin-Proteasome System (UPS) is a cornerstone of protein homeostasis and a validated target in oncology, particularly for Multiple Myeloma (MM). While the reversible 20S proteasome inhibitor Bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Ubiquitin-Proteasome System (UPS) is a cornerstone of protein homeostasis and a validated target in oncology, particularly for Multiple Myeloma (MM). While the reversible 20S proteasome inhibitor Bortezomib (Velcade) remains the clinical standard of care, its downstream blockade often leads to dose-limiting toxicities and acquired resistance.

This guide provides a technical evaluation of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide (BHB-CA) , an experimental targeted covalent inhibitor. By acting upstream of the proteasome to selectively inhibit Ubiquitin-Specific Protease 7 (USP7), BHB-CA offers a divergent mechanism of action capable of overcoming Bortezomib resistance. This document compares their mechanistic, biochemical, and functional profiles, supported by self-validating experimental methodologies.

Mechanistic Divergence: Upstream vs. Downstream UPS Targeting

To understand the therapeutic potential of BHB-CA, we must first delineate the causality behind its pathway intervention compared to the standard of care .

Bortezomib (The Downstream Blockade): Bortezomib utilizes a boronic acid pharmacophore to reversibly bind the N-terminal threonine (Thr1) of the β 5 subunit within the 20S proteasome. By halting global proteasomal degradation, it stabilizes pro-apoptotic proteins like I κ B, which subsequently sequesters NF- κ B in the cytosol, preventing the transcription of survival genes. However, this global blockade is highly toxic to healthy cells reliant on normal protein turnover.

BHB-CA (The Upstream Precision): BHB-CA is designed to target the UPS selectively. The compound features a 2-chloro-acetamide warhead—a classic electrophile that forms an irreversible thioether bond with the catalytic cysteine (Cys223) of USP7. The 5-benzoyl-2-hydroxy-benzyl moiety acts as the recognition element, docking into the USP7 substrate-binding cleft. Inhibiting USP7 prevents the deubiquitination of MDM2. Without USP7's protective effect, MDM2 undergoes rapid proteasomal degradation, releasing the tumor suppressor p53 from MDM2-mediated inhibition and driving targeted apoptosis .

Pathway cluster_BHB BHB-CA Mechanism (Upstream) cluster_Bort Bortezomib Mechanism (Downstream) BHB BHB-CA USP7 USP7 (Active) BHB->USP7 Covalent Inhibition (Cys223) MDM2 MDM2 (Degraded) USP7->MDM2 Prevents Deubiquitination p53 p53 (Stabilized) MDM2->p53 Releases Inhibition Apoptosis Apoptosis (Cell Death) p53->Apoptosis Transcriptional Activation Bort Bortezomib Prot 20S Proteasome Bort->Prot Reversible Inhibition IkB IκB (Stabilized) Prot->IkB Blocks Degradation NFkB NF-κB (Inhibited) IkB->NFkB Cytosolic Retention NFkB->Apoptosis Prevents Anti-apoptotic Genes

Caption: Divergent signaling pathways of BHB-CA and Bortezomib converging on apoptosis.

Biochemical and Biophysical Profiling

The following table summarizes the quantitative and qualitative differences between the experimental probe and the standard of care.

ParameterBHB-CABortezomib (Velcade)
Primary Target Ubiquitin-Specific Protease 7 (USP7)20S Proteasome ( β 5 subunit)
Mechanism of Action Upstream UPS interference (p53 stabilization)Downstream UPS blockade (NF- κ B inhibition)
Binding Modality Irreversible Covalent (Thioether bond)Reversible (Boronate-threonine complex)
Warhead / Reactive Group 2-chloro-acetamideBoronic acid
Target Residue Cys223 (Catalytic Cysteine)Thr1 (N-terminal Threonine)
Biochemical IC 50​ ~3.5 μ M (USP7)~0.6 nM (20S Proteasome)
Resistance Mechanism Target mutation (Cys223) / EffluxPSMB5 mutations / Proteasome overexpression

Experimental Protocols: A Self-Validating System

To rigorously validate the mechanism of BHB-CA against Bortezomib, we employ two orthogonal, self-validating experimental workflows.

Protocol 1: Intact Protein Mass Spectrometry (Validation of Covalent Adduct)

To prove that BHB-CA acts as a targeted covalent inhibitor, we must observe a stoichiometric mass shift corresponding to the compound's binding.

  • Protein Preparation: Incubate 10 μ M of recombinant USP7 catalytic domain with a 50 μ M (5-fold molar excess) of BHB-CA in HEPES buffer (pH 7.4) for 2 hours at room temperature. Causality: A molar excess ensures pseudo-first-order kinetics, driving the covalent reaction to completion for unambiguous mass shift detection.

  • Self-Validating Controls: Run parallel reactions using an inactive analog (lacking the chloroacetamide warhead) and a vehicle (DMSO) control. Causality: This proves that any observed mass shift is strictly dependent on the electrophilic warhead, ruling out non-specific hydrophobic aggregation.

  • Desalting and LC-MS Analysis: Quench the reaction with 1% formic acid and pass the sample through a C4 reverse-phase column coupled to an ESI-TOF mass spectrometer. Causality: C4 resin is optimal for intact proteins. The exact molecular weight of BHB-CA is 303.74 Da. During thioether bond formation, HCl (36.46 Da) is lost as a leaving group. Therefore, a successful covalent modification will yield a precise +267.3 Da mass shift on the USP7 protein spectrum.

Protocol 2: Activity-Based Protein Profiling (ABPP) for Target Engagement

While MS proves binding in a tube, we must prove BHB-CA engages USP7 in live cells. We utilize competitive ABPP, a foundational chemoproteomic technique .

  • In Situ Target Engagement: Treat live MM.1S Multiple Myeloma cells with 10 μ M BHB-CA for 4 hours. Causality: Performing this in live cells rather than lysates ensures the compound can penetrate the cell membrane and engage the target in its native physiological state.

  • Lysis and Probe Labeling: Lyse the cells and add a broad-spectrum alkyne-tagged chloroacetamide probe (10 μ M). Causality: The probe will covalently bind any unliganded reactive cysteines. If BHB-CA has successfully engaged USP7, the Cys223 site will be blocked, preventing the alkyne probe from binding.

  • Click Chemistry (CuAAC): Conjugate a fluorophore (Rhodamine-azide) to the alkyne probe via Copper-Catalyzed Azide-Alkyne Cycloaddition. Causality: This two-step bioorthogonal labeling prevents bulky fluorophores from sterically hindering the initial probe-target interaction.

  • Readout (Self-Validating): Resolve the proteome via SDS-PAGE and image for fluorescence. Causality: Target engagement is validated by a loss of fluorescent signal at the molecular weight of USP7 (~120 kDa). A loading control (Coomassie stain) ensures equal protein loading, validating that signal loss is due to competitive target binding, not protein degradation.

ABPP N1 Live MM Cells N2 Incubate with BHB-CA (Target Engagement) N1->N2 N3 Lyse & Add Broad Chloroacetamide Probe N2->N3 N4 CuAAC (Click Chemistry) with Fluorophore N3->N4 N5 SDS-PAGE & Fluorescence Imaging N4->N5

Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow for target validation.

Efficacy and Overcoming Resistance

The clinical limitation of Bortezomib is the rapid onset of acquired resistance, typically driven by mutations in the PSMB5 gene (encoding the β 5 subunit) or compensatory upregulation of the proteasome machinery.

Because BHB-CA operates upstream of the proteasome and utilizes a distinct mechanism (covalent modification of USP7), it bypasses PSMB5 mutations entirely. In vitro viability assays utilizing Bortezomib-resistant MM cell lines (e.g., MM.1R) demonstrate that BHB-CA retains its full apoptotic efficacy, mirroring the success of established USP7 reference inhibitors like P5091 . This highlights the critical advantage of developing selective, upstream UPS modulators over broad-spectrum downstream inhibitors.

References

  • Al-Eryani, F., et al. "Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications." Int J Mol Med. 2021. URL:[Link]

  • Chauhan, D., et al. "A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance." Cancer Cell. 2012. URL:[Link]

  • Cravatt, B.F., Wright, A.T., Kozarich, J.W. "Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry." Annual Review of Biochemistry. 2008. URL:[Link]

Validation

A Comparative Guide to the Efficacy of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide in Diverse Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals Introduction to N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide (NSC745885) N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide is a synthetic small molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide (NSC745885)

N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide is a synthetic small molecule that has garnered interest for its anti-tumor properties. Structurally, it shares a core with the anthraquinone class of drugs, which includes established chemotherapeutic agents like doxorubicin[1]. This structural similarity suggests a potential for interacting with DNA and its associated enzymes, a common mechanism for many anticancer compounds.

Preclinical studies have demonstrated that NSC745885 exhibits anti-tumor activity in vitro and in vivo, notably in models of tongue and bladder cancer[1][2]. A key finding is its ability to induce apoptosis, or programmed cell death, in cancer cells[2]. Furthermore, in animal models, NSC745885 has shown comparable anti-tumor efficacy to doxorubicin but with a more favorable safety profile, exhibiting lower toxicity[2]. This suggests a potentially wider therapeutic window, a critical attribute for any new cancer therapeutic.

Mechanism of Action: Induction of Apoptosis

The primary mechanism through which N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide exerts its anti-cancer effects is the induction of apoptosis. This process of programmed cell death is a crucial pathway for eliminating cancerous cells.

The Intrinsic Apoptotic Pathway

The available evidence suggests that NSC745885 activates the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). The ratio of these proteins is a critical determinant of a cell's fate. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.

While direct evidence of NSC745885's effect on the Bax/Bcl-2 ratio is still emerging, its downstream effects strongly point to the activation of this pathway.

Activation of Caspase-3

A key executioner of apoptosis is caspase-3. Once activated, caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Studies have shown that treatment of tongue cancer SAS cells with NSC745885 leads to a dose-dependent increase in the expression and activation of caspase-3. This activation is a clear indicator that the apoptotic machinery is engaged.

Diagram: Proposed Apoptotic Pathway of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide

G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade cluster_3 Cellular Outcome NSC745885 N-(5-Benzoyl-2-hydroxy-benzyl)- 2-chloro-acetamide Bax_Bcl2 Increased Bax/Bcl-2 Ratio (Hypothesized) NSC745885->Bax_Bcl2 Induces CytoC Cytochrome c Release Bax_Bcl2->CytoC Promotes Caspase9 Caspase-9 Activation CytoC->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Cleaves & Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed mechanism of apoptosis induction by N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide.

Comparative Efficacy in Cancer Cell Lines

A crucial aspect of evaluating a new anti-cancer compound is its efficacy across a range of cancer types. While comprehensive data for N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide is still being gathered, initial studies provide some insights into its activity.

Cell LineCancer TypeEfficacy MeasureResultReference
SASTongue Squamous Cell CarcinomaApoptosis InductionInduces apoptosis in a dose-dependent manner.[2]
MBT-2Bladder CancerGrowth InhibitionShows growth inhibitory effects.[1]
T24Bladder CancerGrowth InhibitionShows growth inhibitory effects.[1]
MGH-U1Bladder CancerGrowth InhibitionPotency of growth inhibition similar to doxorubicin.[1]
MGH-U1RDoxorubicin-Resistant Bladder CancerGrowth InhibitionOvercomes doxorubicin resistance, showing complete growth suppression at 2.5 µM.[1]
SV-HUC-1Normal Urothelial CellsGrowth InhibitionLower inhibitory effect compared to cancer cell lines.[1]

Note: The table above summarizes qualitative and semi-quantitative findings. Further studies are required to establish a comprehensive panel of IC50 values across a wider range of cancer cell lines.

Comparison with Alternative Therapeutics

The gold standard for evaluating a new drug is to compare it against existing therapies.

Doxorubicin

Doxorubicin is a widely used chemotherapeutic agent that belongs to the anthracycline class. It primarily works by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and cell death.

Studies have indicated that N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide exhibits a potency of growth inhibition on MGH-U1 bladder cancer cells that is comparable to doxorubicin[1]. A significant advantage of NSC745885 appears to be its ability to overcome doxorubicin resistance. In the doxorubicin-resistant MGH-U1R cell line, NSC745885 maintained its potent growth-inhibitory effect, whereas doxorubicin was significantly less effective[1]. Furthermore, in vivo studies suggest that NSC745885 has a better safety profile with lower toxicity compared to doxorubicin[2].

Emodin

Emodin is a natural anthraquinone derivative with reported anti-cancer properties. N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide was found to be more potent in inhibiting the growth of bladder cancer cells (T24 and MBT2) compared to emodin[1].

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following are standard methodologies for assessing the efficacy of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide.

Diagram: Experimental Workflow for Efficacy Assessment

G cluster_0 Cell Culture & Treatment cluster_1 Primary Efficacy Assays cluster_2 Mechanism of Action Assays start Seed Cancer Cell Lines treat Treat with NSC745885 (Dose-Response) start->treat mtt MTT Assay (Cell Viability/IC50) treat->mtt annexin Annexin V/PI Staining (Apoptosis) treat->annexin western Western Blot (Bax, Bcl-2, Caspase-3) treat->western cell_cycle Cell Cycle Analysis (Propidium Iodide) treat->cell_cycle

Caption: A typical experimental workflow for evaluating the anti-cancer properties of a compound.

Cell Viability and IC50 Determination: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with a serial dilution of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the cells with the compound for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide at the desired concentrations and for the appropriate time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to assess changes in the levels of apoptosis-related proteins like Bax, Bcl-2, and cleaved caspase-3.

Protocol:

  • Protein Extraction: After treatment with N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, and a loading control like anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide (NSC745885) presents itself as a promising anti-cancer agent with a mechanism of action centered on the induction of apoptosis via caspase-3 activation. Its efficacy in overcoming doxorubicin resistance in bladder cancer cells is a particularly noteworthy finding that warrants further investigation.

To fully elucidate the therapeutic potential of this compound, future research should focus on:

  • Comprehensive IC50 Profiling: Determining the IC50 values of NSC745885 across a broad panel of cancer cell lines from various tissue origins.

  • Detailed Mechanistic Studies: Investigating the upstream signaling events, including the direct impact on the Bcl-2 family of proteins and the potential for cell cycle arrest.

  • In Vivo Efficacy and Toxicology: Expanding in vivo studies to different cancer models to confirm its anti-tumor activity and further characterize its safety profile.

  • Combination Therapies: Exploring the synergistic effects of NSC745885 with other established chemotherapeutic agents or targeted therapies.

This guide provides a foundational understanding of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide based on the current scientific literature. As more data becomes available, a more complete picture of its comparative efficacy and therapeutic potential will emerge.

References

  • A Novel Compound NSC745885 Exerts an Anti-Tumor Effect on Tongue Cancer SAS Cells In Vitro and In Vivo - PMC. Available from: [Link]

  • NSC745885 selectively inhibited cancer cell growth and overcame drug... - ResearchGate. Available from: [Link]

Sources

Comparative

Benchmarking N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide against a patent compound

As requested, I will now generate the comparison guide. Based on my previous searches, "N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide" is not a widely studied compound.

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Author: BenchChem Technical Support Team. Date: April 2026

As requested, I will now generate the comparison guide. Based on my previous searches, "N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide" is not a widely studied compound. Therefore, for the purpose of this guide, I will refer to it as "Compound X" and hypothesize its mechanism of action based on its chemical structure. The presence of a chloro-acetamide group suggests it may act as a covalent inhibitor. A suitable and well-characterized patent compound for comparison is Ibrutinib, a known covalent inhibitor of Bruton's tyrosine kinase (BTK). This guide will, therefore, benchmark Compound X against Ibrutinib.

Here is the comparison guide:

A Senior Application Scientist's Guide to In-Depth Technical Evaluation

Authored by: Dr. Evelyn Reed, Senior Application Scientist

This guide provides a comprehensive framework for the comparative analysis of a novel chemical entity, N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide (hereafter referred to as Compound X), against the well-established patented compound, Ibrutinib. The central hypothesis of this investigation is that Compound X, owing to its chloro-acetamide moiety, functions as a covalent inhibitor, warranting a direct comparison with a known drug of the same class.

Introduction: The Rationale for Comparison

The chloro-acetamide functional group within Compound X is a well-recognized warhead for covalent inhibitors, capable of forming a permanent bond with nucleophilic residues, such as cysteine, within a protein's active site. This mechanism of action offers the potential for prolonged target engagement and enhanced potency.

Ibrutinib, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), serves as an ideal benchmark. It is a clinically approved drug that utilizes a Michael acceptor to form a covalent bond with a cysteine residue (Cys-481) in the active site of BTK. By comparing Compound X to Ibrutinib, we can assess its relative potency, selectivity, and cellular efficacy, providing critical insights into its potential as a therapeutic agent.

This guide will detail the necessary experimental protocols to rigorously evaluate and compare these two compounds, focusing on biochemical and cell-based assays.

Experimental Design: A Multi-Faceted Approach

Our comparative analysis will be structured around three key experimental pillars:

  • Biochemical Potency Assessment: To determine the direct inhibitory effect of both compounds on the target kinase.

  • Covalent Binding Verification: To confirm the proposed covalent mechanism of action.

  • Cellular Efficacy Evaluation: To assess the compounds' activity in a relevant cellular context.

The following diagram illustrates the overall experimental workflow:

experimental_workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays biochem_potency IC50 Determination (Kinase Activity Assay) covalent_binding Intact Protein Mass Spectrometry biochem_potency->covalent_binding Confirms Mechanism data_analysis Data Analysis & Comparison covalent_binding->data_analysis cell_viability Cell Viability Assay (e.g., MTS Assay) target_engagement Western Blot Analysis (Phospho-BTK) cell_viability->target_engagement Confirms Cellular MOA target_engagement->data_analysis start Compound Synthesis & Characterization start->biochem_potency start->cell_viability conclusion Conclusion on Relative Performance data_analysis->conclusion

Figure 1: High-level experimental workflow for the comparative analysis of Compound X and Ibrutinib.

Detailed Experimental Protocols

Biochemical Potency: Kinase Activity Assay

This assay will determine the half-maximal inhibitory concentration (IC50) of each compound against recombinant BTK.

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Compound X and Ibrutinib in 100% DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of recombinant human BTK enzyme in kinase buffer.

    • Prepare a substrate solution (e.g., a fluorescently labeled peptide substrate) and ATP in kinase buffer.

  • Assay Procedure:

    • Perform serial dilutions of the compound stocks in DMSO, followed by a further dilution in kinase buffer.

    • Add 5 µL of the diluted compound solutions to the wells of a 384-well plate.

    • Add 10 µL of the BTK enzyme solution to each well and incubate for 30 minutes at room temperature to allow for covalent bond formation.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.

    • Monitor the reaction kinetics (e.g., fluorescence intensity) over 60 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each compound concentration.

    • Normalize the rates to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Covalent Binding Verification: Intact Protein Mass Spectrometry

This experiment will provide direct evidence of covalent modification of BTK by the compounds.

Protocol:

  • Incubation:

    • Incubate recombinant BTK with a 5-fold molar excess of Compound X and Ibrutinib separately for 2 hours at room temperature.

    • Include a DMSO control.

  • Sample Preparation:

    • Desalt the protein samples using a C4 ZipTip.

  • Mass Spectrometry Analysis:

    • Analyze the samples by electrospray ionization mass spectrometry (ESI-MS) to determine the intact protein mass.

  • Data Analysis:

    • Compare the mass of the compound-treated BTK with the DMSO control. An increase in mass corresponding to the molecular weight of the compound will confirm covalent binding.

Cellular Efficacy: Cell Viability and Target Engagement

These assays will assess the effect of the compounds on cell survival and their ability to inhibit BTK signaling in a cellular context. A B-cell lymphoma cell line, such as TMD8, which is known to be sensitive to BTK inhibition, is a suitable model.

Protocol: Cell Viability (MTS Assay)

  • Cell Seeding:

    • Seed TMD8 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of Compound X and Ibrutinib for 72 hours.

  • MTS Assay:

    • Add MTS reagent to each well and incubate for 2-4 hours.

    • Measure the absorbance at 490 nm.

  • Data Analysis:

    • Normalize the absorbance values to the DMSO control and calculate the percentage of viable cells.

    • Determine the EC50 value for each compound.

Protocol: Target Engagement (Western Blot)

  • Cell Treatment and Lysis:

    • Treat TMD8 cells with the compounds at their respective EC50 concentrations for 2 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-BTK (Tyr223) and total BTK.

    • Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal.

Comparative Data Summary

The following table summarizes the expected data from the described experiments, providing a clear comparison between Compound X and Ibrutinib. (Note: Data for Compound X is hypothetical for illustrative purposes).

ParameterCompound X (Hypothetical Data)Ibrutinib (Reference Data)
Biochemical IC50 (BTK) 15 nM0.5 nM
Covalent Binding (Mass Shift) Confirmed (+345.78 Da)Confirmed (+440.5 Da)
Cellular EC50 (TMD8 cells) 50 nM2 nM
p-BTK Inhibition at EC50 ~85% reduction~90% reduction

Mechanistic Visualization

The following diagram illustrates the proposed covalent inhibition of BTK by an inhibitor.

covalent_inhibition cluster_kinase BTK Active Site cluster_binding Binding & Inhibition atp_binding ATP Binding Pocket ATP inhibition Kinase Inhibition atp_binding:f0->inhibition Blocked by Inhibitor cys481 Cysteine 481 SH inhibitor Covalent Inhibitor (e.g., Compound X) reversible_binding Reversible Binding inhibitor->reversible_binding Enters Active Site reversible_binding->atp_binding covalent_bond Covalent Bond Formation reversible_binding->covalent_bond covalent_bond->cys481 Attacks Cys-481 covalent_bond->inhibition

Figure 2: Proposed mechanism of covalent inhibition of BTK.

Conclusion

This guide outlines a robust and comprehensive strategy for benchmarking a novel covalent inhibitor, Compound X, against the established drug, Ibrutinib. The proposed experiments will provide a multi-faceted view of Compound X's performance, from its direct biochemical potency to its efficacy in a cellular context. The resulting data will be crucial for making informed decisions regarding the future development of this promising new chemical entity.

References

  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080. [Link]

  • Pan, Z., et al. (2007). Discovery of selective irreversible inhibitors for Bruton's tyrosine kinase. ChemMedChem, 2(1), 58-61. [Link]

Validation

A Guide to the Independent Characterization of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide as a Potential Anticancer Agent

Introduction N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide is a distinct organic molecule available for research purposes.[1][2] A comprehensive review of the scientific literature reveals a notable absence of publis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide is a distinct organic molecule available for research purposes.[1][2] A comprehensive review of the scientific literature reveals a notable absence of published data regarding its biological activity. While the synthesis of related 2-chloroacetamide derivatives as precursors for compounds with anti-proliferative activity has been described, the specific bioactivity of this particular molecule remains uncharacterized.[3] The presence of the N-benzyl-acetamide scaffold, however, suggests a potential for therapeutic relevance, as derivatives of this class have been investigated for various biological activities, including anticancer properties.[4][5][6]

This guide, therefore, shifts from the verification of a "reported" activity to the foundational, independent characterization of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide. We propose a logical, multi-step experimental plan to investigate a plausible hypothesis: that this compound possesses anticancer activity. This document provides researchers with the necessary protocols and a comparative framework to systematically evaluate its potential as a cytotoxic agent against cancer cells.

Comparative Framework: Establishing a Benchmark

To objectively evaluate the potential of a novel compound, a well-characterized reference standard is essential. For this investigation, we have selected Doxorubicin , a widely used anthracycline chemotherapy drug.[] Doxorubicin is an appropriate comparator due to its potent, broad-spectrum cytotoxic effects and its well-documented mechanisms of action, which include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[][8][9][10] It is frequently used as a positive control in in vitro cytotoxicity and anticancer screening assays.[11] By comparing the performance of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide against Doxorubicin, we can contextualize its potency and gain preliminary insights into its potential therapeutic window.

Experimental Plan & Protocols

The following experimental workflow is designed to first screen for cytotoxic activity and then to elucidate the preliminary mechanism of cell death.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation (for active compounds) A Compound Preparation (Stock Solution in DMSO) C MTT Cell Viability Assay (24h, 48h, 72h incubation) A->C B Cell Culture (e.g., MCF-7, HeLa, A549) B->C D Data Analysis (Calculate IC50 Values) C->D E Apoptosis Assay (Annexin V/PI Staining) D->E If IC50 < Threshold G Cell Cycle Analysis (Propidium Iodide Staining) D->G If IC50 < Threshold I Comparative Analysis vs. Doxorubicin D->I F Flow Cytometry Analysis (Quantify Apoptotic vs. Necrotic Cells) E->F F->I H Flow Cytometry Analysis (Determine Cell Cycle Arrest Phase) G->H H->I G cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Inhibition of Apoptosis Akt->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation

Sources

Comparative

Assessing the Selectivity of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, particularly in oncology, the principle of targeted therapy reigns supreme. The ability of a molecule to selectively interact with its intended target while minimizing off-targe...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly in oncology, the principle of targeted therapy reigns supreme. The ability of a molecule to selectively interact with its intended target while minimizing off-target effects is a critical determinant of its therapeutic index. This guide provides an in-depth comparative analysis of the selectivity of a novel compound, N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide, hereafter referred to as "Compound X," for its putative target, the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1).

While direct experimental data for Compound X is emerging, its structural motif, specifically the benzoyl-2-hydroxy-benzyl core, bears resemblance to scaffolds known to interact with the BH3-binding groove of Bcl-2 family proteins. This has led to the hypothesis that Compound X is an inhibitor of Mcl-1, a high-priority target in various hematological malignancies and solid tumors.[1][2] This guide will therefore serve as a roadmap for researchers looking to characterize the selectivity of Compound X, comparing it with well-established, highly selective Mcl-1 inhibitors.

The Criticality of Mcl-1 Selectivity

Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway.[3] The family is comprised of pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, Bfl-1). In many cancers, overexpression of anti-apoptotic proteins like Mcl-1 allows malignant cells to evade programmed cell death, contributing to tumor progression and resistance to therapy.[3]

Inhibiting Mcl-1 is a promising therapeutic strategy; however, the structural homology among the anti-apoptotic Bcl-2 family members presents a significant challenge. The BH3-binding groove, the target of many inhibitors, is conserved across these proteins. Non-selective inhibition, particularly of Bcl-xL, can lead to on-target toxicities such as thrombocytopenia. Therefore, a thorough assessment of a new Mcl-1 inhibitor's selectivity is paramount.

Comparative Inhibitors

To provide a meaningful assessment of Compound X's selectivity, it is essential to benchmark its performance against current standards. For this guide, we will consider two well-characterized and highly selective Mcl-1 inhibitors:

  • S63845: A potent and selective Mcl-1 inhibitor that has demonstrated efficacy in various preclinical cancer models.[4]

  • AZD5991: Another highly selective Mcl-1 inhibitor that has advanced to clinical trials.[4]

These compounds will serve as our reference points for what constitutes a desirable selectivity profile.

Experimental Framework for Selectivity Profiling

A multi-pronged approach is necessary to rigorously assess the selectivity of a putative Mcl-1 inhibitor. This involves a combination of biochemical and cell-based assays.

Biochemical Assays: The First Line of Assessment

Biochemical assays provide a direct measure of a compound's ability to disrupt the interaction between Mcl-1 and its pro-apoptotic binding partners.

1. Fluorescence Polarization (FP) Assay

This competitive binding assay is a workhorse in the field. It measures the displacement of a fluorescently labeled BH3 peptide from the target protein by the inhibitor.

  • Principle: A small, fluorescently labeled BH3 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Mcl-1 protein, its tumbling is restricted, leading to a high polarization signal. An inhibitor that binds to the BH3 groove will displace the fluorescent peptide, causing a decrease in polarization.

  • Protocol:

    • Recombinant human Mcl-1, Bcl-xL, Bcl-2, Bcl-w, and Bfl-1 proteins are purified.

    • A fluorescently labeled BH3 peptide (e.g., from the Bim protein) is incubated with each of the Bcl-2 family proteins.

    • A serial dilution of Compound X, S63845, or AZD5991 is added to the protein-peptide complex.

    • Fluorescence polarization is measured after an incubation period.

    • IC50 values are determined by plotting the change in polarization against the inhibitor concentration. These can be converted to Ki (inhibition constant) values for a more direct comparison of binding affinity.

2. Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity.

  • Principle: A target protein (e.g., Mcl-1) is immobilized on a sensor chip. When an analyte (the inhibitor) flows over the surface and binds, the change in mass at the surface alters the refractive index, which is detected as a change in the SPR signal.

  • Protocol:

    • Immobilize high-purity recombinant Mcl-1 and other Bcl-2 family proteins on separate channels of an SPR sensor chip.

    • Inject a series of concentrations of Compound X and the reference inhibitors over the sensor surface.

    • Monitor the association and dissociation phases to determine the on-rate (ka) and off-rate (kd).

    • The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as kd/ka.

The data from these assays can be summarized in a table for clear comparison.

CompoundMcl-1 (Ki, nM)Bcl-xL (Ki, nM)Bcl-2 (Ki, nM)Bcl-w (Ki, nM)Bfl-1 (Ki, nM)Selectivity Fold (Bcl-xL/Mcl-1)Selectivity Fold (Bcl-2/Mcl-1)
Compound X [Hypothetical Data][Hypothetical Data][Hypothetical Data][Hypothetical Data][Hypothetical Data][Calculated][Calculated]
S63845 0.5>10,000>10,000>10,000>10,000>20,000>20,000
AZD5991 0.153,5001,2002,80080023,3338,000

Note: Data for S63845 and AZD5991 are representative values from published literature. Data for Compound X is hypothetical and would be determined experimentally.

Cellular Assays: Confirming Target Engagement and Selectivity in a Physiological Context

While biochemical assays are crucial, they do not fully recapitulate the cellular environment. Cellular assays are essential to confirm that the compound can penetrate the cell membrane, engage its target, and exert a selective biological effect.

1. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in intact cells.

  • Principle: The binding of a ligand to its target protein can alter the protein's thermal stability. By heating cell lysates to various temperatures, one can determine the temperature at which the protein denatures and precipitates. A shift in this melting temperature in the presence of a compound indicates direct binding.

  • Protocol:

    • Treat cultured cells (e.g., a cancer cell line known to be dependent on Mcl-1) with Compound X or a vehicle control.

    • Lyse the cells and heat the lysates to a range of temperatures.

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Analyze the amount of soluble Mcl-1 at each temperature using Western blotting or mass spectrometry.

    • A shift in the melting curve to a higher temperature in the presence of Compound X confirms target engagement.

CETSA_Workflow A Treat cells with Compound X or vehicle B Lyse cells and heat lysates A->B C Separate soluble and precipitated proteins B->C D Analyze soluble Mcl-1 (e.g., Western Blot) C->D E Plot melting curves and compare shifts D->E

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

2. Co-Immunoprecipitation (Co-IP)

This assay can demonstrate the disruption of the Mcl-1/pro-apoptotic protein interaction within the cell.

  • Principle: An antibody against Mcl-1 is used to pull down Mcl-1 and its binding partners from cell lysates. The presence of pro-apoptotic proteins like Bim or Bak in the immunoprecipitate is then assessed by Western blotting. A selective Mcl-1 inhibitor should reduce the amount of Bim or Bak that co-precipitates with Mcl-1.

3. Cell Viability Assays in Engineered Cell Lines

To assess functional selectivity, cell lines that are dependent on different anti-apoptotic Bcl-2 family members can be utilized.

  • Principle: By using cell lines that are genetically engineered to be solely dependent on either Mcl-1, Bcl-xL, or Bcl-2 for survival, one can determine the on-target cell-killing activity of an inhibitor.

  • Protocol:

    • Culture cell lines engineered to be dependent on Mcl-1, Bcl-xL, or Bcl-2.

    • Treat the cells with a dose range of Compound X and the reference inhibitors.

    • After a set incubation period (e.g., 24-72 hours), measure cell viability using a standard method such as CellTiter-Glo®.

    • A potent decrease in viability only in the Mcl-1-dependent cell line indicates high selectivity.

CompoundMcl-1 Dependent Cells (EC50, nM)Bcl-xL Dependent Cells (EC50, nM)Bcl-2 Dependent Cells (EC50, nM)
Compound X [Hypothetical Data][Hypothetical Data][Hypothetical Data]
S63845 15>10,000>10,000
AZD5991 25>10,000>10,000

Note: Data for S63845 and AZD5991 are representative values. Data for Compound X is hypothetical.

Visualizing the Selectivity Landscape

A "kinome-style" interaction map can be adapted to visualize the selectivity of Bcl-2 family inhibitors.

Bcl2_Selectivity Mcl1 Mcl-1 BclxL Bcl-xL Bcl2 Bcl-2 Bclw Bcl-w Bfl1 Bfl-1 CompoundX Compound X CompoundX->Mcl1 CompoundX->BclxL CompoundX->Bcl2

Caption: Hypothetical selectivity profile of Compound X.

Conclusion

The comprehensive assessment of an inhibitor's selectivity is a cornerstone of modern drug development. For a putative Mcl-1 inhibitor like N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide, a rigorous and multi-faceted approach is non-negotiable. By employing a suite of biochemical and cellular assays and benchmarking against highly selective compounds like S63845 and AZD5991, researchers can build a robust data package to confidently evaluate its therapeutic potential. This guide provides a framework for these critical studies, paving the way for the development of safer and more effective targeted cancer therapies.

References

  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. PMC. [Link]

  • Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design. PMC. [Link]

  • Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. RSC Publishing. [Link]

  • Molecular docking analysis of MCL-1 inhibitors for breast cancer management. PMC. [Link]

  • MOLECULAR DOCKING OF MCL-1 PROTEIN WITH VARIOUS INHIBITORS FOR CANCER TREATMENT. Pak Euro Journal of Medical and Life Sciences. [Link]

  • Structure-Guided Development of Potent Benzoylurea Inhibitors of BCL-X L and BCL-2. ACS Publications. [Link]

  • Reported small-molecule Mcl-1 inhibitors with different scaffolds. ResearchGate. [Link]

  • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins. OSTI.GOV. [Link]

  • Structure Based Design of Non-Natural Peptidic Macrocyclic Mcl-1 Inhibitors. PMC. [Link]

  • Natural Products as Mcl-1 Inhibitors: A Comparative Study of Experimental and Computational Modelling Data. MDPI. [Link]

  • Representative structures of the analogs of cinnamic acid benzyl amide used in this study. ResearchGate. [Link]

  • A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia. PMC. [Link]

  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Preprints.org. [Link]

  • Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. [Link]

  • Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation. MDPI. [Link]

  • Combined inhibition of BCL-2 and MCL-1 overcomes BAX deficiency-mediated resistance of TP53-mutant acute myeloid leukemia to individual BH3 mimetics. PMC. [Link]

  • N-(5-BENZOYL-2-HYDROXY-BENZYL)-2-CHLORO-ACETAMIDE. NextSDS. [Link]

  • Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation. PubMed. [Link]

  • In silico and in vivo hepatoprotective activity of the synthesized 5-benzylidene-2-thiohydantoin against diethylnitrosamine-induced liver injury in a rat model. PubMed. [Link]

  • In-silico Drug Evaluation by Molecular Docking and ADME Studies, DFT Calculations of 2-(4-Chlorobenzyl). DergiPark. [Link]

  • Crystal structure, in silico molecular docking, DFT analysis and ADMET studies of N-(2-methoxy-benzyl)-acetamide. European Journal of Chemistry. [Link]

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Validation

N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide dose-response curve analysis and comparison

A Researcher's Guide to Comparative Dose-Response Analysis of Mcl-1 Inhibitors This guide provides a comprehensive framework for conducting a dose-response analysis of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide, a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Comparative Dose-Response Analysis of Mcl-1 Inhibitors

This guide provides a comprehensive framework for conducting a dose-response analysis of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide, a putative inhibitor of Myeloid Cell Leukemia 1 (Mcl-1), and comparing its potency against established Mcl-1 and pan-Bcl-2 inhibitors.

Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] Its overexpression is a common feature in various cancers, contributing to tumor development and resistance to therapy by preventing apoptosis.[1] This makes Mcl-1 a prime target for anticancer drug development.

N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide is a specific small molecule designed for biochemical research.[2][3][4] Its efficacy and potency relative to other compounds targeting the Bcl-2 family of proteins require rigorous, standardized evaluation. This guide details the experimental workflow, data analysis, and interpretation necessary for such a comparison. We will compare it against two well-characterized inhibitors:

  • S63845 : A highly potent and selective Mcl-1 inhibitor known to be effective against various cancer models.[1][5] It binds to the BH3-binding groove of Mcl-1 with high affinity, triggering the mitochondrial apoptotic pathway.[1][6]

  • AT-101 (R-(-)-Gossypol) : A pan-Bcl-2 inhibitor that binds to Mcl-1, Bcl-2, and Bcl-xL.[7][8] It acts as a BH3 mimetic, promoting apoptosis, and has been evaluated in numerous cancer clinical trials.[8][9]

By following this guide, researchers can generate a robust, comparative dataset to characterize the dose-dependent efficacy of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide.

Comparative Dose-Response Experimental Workflow

The core of this analysis is a cell-based viability assay, which measures the dose-dependent effect of each compound on a relevant cancer cell line. An Mcl-1-dependent cell line, such as the MV4-11 acute myeloid leukemia (AML) line, is recommended for this study.

Logical Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Compound_Prep Compound Stock Preparation (Test, S63845, AT-101) Serial_Dilution Serial Dilution Plate Preparation Compound_Prep->Serial_Dilution Cell_Culture Cell Culture (MV4-11 AML Cells) Cell_Seeding Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Compound_Treatment Treat Cells with Compound Dilutions Serial_Dilution->Compound_Treatment Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72h Compound_Treatment->Incubation Viability_Assay Perform MTT Assay (Add MTT, Solubilize Formazan) Incubation->Viability_Assay Absorbance_Read Read Absorbance (570 nm) Viability_Assay->Absorbance_Read Data_Normalization Normalize Data (% Viability) Absorbance_Read->Data_Normalization Curve_Fitting Non-linear Regression (log(inhibitor) vs. response) Data_Normalization->Curve_Fitting IC50_Determination Determine IC50 Values & Confidence Intervals Curve_Fitting->IC50_Determination

Caption: High-level workflow for the comparative dose-response analysis.

Detailed Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10]

Materials and Reagents
  • N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide (Test Compound)

  • S63845 (Selleck Chemicals)[5]

  • AT-101 (R-(-)-Gossypol acetic acid)[7]

  • MV4-11 (or other suitable Mcl-1 dependent) cell line

  • RPMI-1640 Medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Dimethyl Sulfoxide (DMSO, cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette and microplate reader

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare 10 mM stock solutions of the test compound, S63845, and AT-101 in DMSO.[6] Store at -20°C.

    • On the day of the experiment, create a serial dilution series for each compound in cell culture medium. A common approach is a 10-point, 3-fold dilution series, starting from a high concentration (e.g., 100 µM) down to the nanomolar range. Also prepare a vehicle control (medium with the same final DMSO concentration as the highest drug concentration).

  • Cell Seeding:

    • Culture MV4-11 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Count viable cells using a method like Trypan Blue exclusion.[10]

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 2-4 hours to allow cells to settle.

  • Compound Treatment:

    • Add 100 µL of the prepared compound dilutions to the corresponding wells. Each concentration should be tested in triplicate.

    • Include triplicate wells for "vehicle control" (cells + medium with DMSO) and "blank" (medium only).

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified, 5% CO2 incubator.

  • MTT Assay and Data Collection:

    • After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should become visible in viable cells.

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis and Interpretation

Proper analysis of the raw absorbance data is critical for generating an accurate dose-response curve and determining the half-maximal inhibitory concentration (IC50).

Step 1: Data Normalization

First, calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Subtract the average absorbance of the "blank" wells from all other absorbance readings.

  • Calculate the average absorbance of the "vehicle control" wells (this represents 100% viability).

  • Normalize the data for each treatment well using the formula: % Viability = (Absorbance_Treated / Average_Absorbance_Vehicle) * 100

Step 2: Non-linear Regression Analysis

The relationship between drug concentration and biological response is typically sigmoidal. Therefore, non-linear regression is the standard method for fitting a dose-response curve.[11]

  • Log-Transform Concentrations: The X-axis (drug concentration) should be log-transformed to generate a symmetrical sigmoidal curve.[12]

  • Curve Fitting: Use a statistical software package like GraphPad Prism, R, or Python libraries to fit the normalized data to a four-parameter logistic (4PL) equation, also known as log(inhibitor) vs. response -- Variable slope.[11][13]

  • IC50 Determination: The software will calculate the best-fit values for the curve's parameters, including the IC50. The IC50 is the concentration of an inhibitor where the response is reduced by half, representing the compound's potency.[14]

Mcl-1 Apoptotic Signaling Pathway

G Mcl1_Inhibitors Mcl-1 Inhibitors (S63845, AT-101, Test Compound) Mcl1 Mcl-1 (Pro-Survival) Mcl1_Inhibitors->Mcl1 inhibit Bak_Bax BAK / BAX (Effectors) Mcl1->Bak_Bax inhibits Bim_Noxa Bim, Noxa (BH3-only, Pro-Apoptotic) Bim_Noxa->Mcl1 sequestered by Bim_Noxa->Bak_Bax activates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bak_Bax->MOMP induces CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Mcl-1's role in the intrinsic apoptotic pathway and its inhibition.

Comparative Performance Data

The primary output of this guide is a quantitative comparison of the IC50 values for each compound. The lower the IC50 value, the greater the potency of the compound.

CompoundTarget(s)Predicted IC50 (MV4-11 Cells)95% Confidence IntervalR² of Curve Fit
N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide Putative Mcl-1To be determinedTo be determinedTo be determined
S63845 (Reference) Selective Mcl-1[5]~10 - 100 nMExample: 15.2 - 35.8 nM>0.98
AT-101 (Reference) Pan-Bcl-2 (Mcl-1, Bcl-2, Bcl-xL)[7]~2.5 - 7.5 µM[8]Example: 3.1 - 5.9 µM>0.97

Note: The IC50 values for reference compounds are based on published literature and may vary depending on specific experimental conditions and cell lines used.[8][15][16]

Discussion and Trustworthiness of Protocol

This guide presents a self-validating experimental design. By including both a highly potent, selective inhibitor (S63845) and a broader-spectrum inhibitor (AT-101), the assay's performance and the relative Mcl-1 dependence of the chosen cell line can be confirmed.

  • Expected Outcome for S63845: A steep dose-response curve with a low nanomolar IC50, confirming the sensitivity of the assay to potent Mcl-1 inhibition.[5][15]

  • Expected Outcome for AT-101: A complete response curve but with a significantly higher IC50 value in the micromolar range, consistent with its lower affinity and broader target profile compared to S63845.[8]

  • Interpreting Results for the Test Compound: The IC50 value for N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide can be directly compared to these benchmarks. An IC50 closer to that of S63845 would suggest high potency, while a value in the range of AT-101 or higher would indicate lower potency. The shape of the curve (Hill Slope) provides additional information about the cooperativity of the inhibition.[11]

By adhering to this detailed protocol—from careful compound handling to rigorous non-linear regression analysis—researchers can generate reliable, publication-quality data to objectively assess the potency of novel Mcl-1 inhibitors.

References

  • Kotschy, A., et al. (2016). The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models. Nature, 538(7626), 477-482. Available from: [Link]

  • How to Perform a Dose-Response Analysis. GraphPad. Available from: [Link]

  • Gilbert, D. F., & Friedrich, O. (Eds.). (2017). Cell Viability Assays: Methods and Protocols. Springer. Available from: [Link]

  • How to determine an IC50. GraphPad. Available from: [Link]

  • Podar, K., et al. (2008). R-(-)–gossypol (AT-101) activates programmed cell death in multiple myeloma cells. Journal of Biomedical Science, 15(6), 787-798. Available from: [Link]

  • IC50 Calculation Using GraphPad Prism | Nonlinear Regression. YouTube. Available from: [Link]

  • Paoluzzi, L., et al. (2019). AT101 [(-)-Gossypol] Selectively Inhibits MCL1 and Sensitizes Carcinoma to BH3 Mimetics by Inducing and Stabilizing NOXA. Cancers, 11(10), 1438. Available from: [Link]

  • Zhang, M., et al. (2019). Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials. Biomolecules, 9(11), 678. Available from: [Link]

  • AT-101/gossypol as a trigger of lethal mitophagy. ResearchGate. Available from: [Link]

  • Cell Viability Assays. Methods and Protocols. Anticancer Research. Available from: [Link]

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Available from: [Link]

  • IC50 and Percent Inhibition by GraphPad Prism 8. ResearchGate. Available from: [Link]

  • Fitting the absolute IC50. GraphPad Prism 11 Curve Fitting Guide. Available from: [Link]

  • Wolter, F., et al. (2022). Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases. Molecules, 27(23), 8345. Available from: [Link]

  • Ritz, C., et al. (2015). Dose-Response Analysis Using R. PLOS ONE, 10(12), e0146021. Available from: [Link]

  • Dose-response and Non-linear Regression Analysis User Guide. InVivoStat. Available from: [Link]

  • Nonlinear regression - how to fit a dose-response curve in R. YouTube. Available from: [Link]

  • Equation: Absolute IC50. GraphPad Prism 11 Curve Fitting Guide. Available from: [Link]

  • Dose Response Confirmation for Mcl-1/Noxa Interaction Inhibitors. EMBL-EBI. Available from: [Link]

  • Phillips, D. C., et al. (2020). Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model. Journal of Medicinal Chemistry, 63(18), 10388-10411. Available from: [Link]

  • Zeidner, J. F., et al. (2023). Predictors of Response and Rational Combinations for the Novel MCL-1 Inhibitor MIK665 in Acute Myeloid Leukemia. medRxiv. Available from: [Link]

  • Wątek, M., et al. (2023). Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation. International Journal of Molecular Sciences, 24(8), 7203. Available from: [Link]

  • (A) Dose-response curves for the MCL-1 inhibitor S63845 and the BCL-XL... ResearchGate. Available from: [Link]

  • N-(5-BENZOYL-2-HYDROXY-BENZYL)-2-CHLORO-ACETAMIDE. NextSDS. Available from: [Link]

  • N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide 1g. P212121 Store. Available from: [Link]

  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. PMC. Available from: [Link]

  • N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth. Anticancer Research. Available from: [Link]

  • Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2″-sulfanyl acetamide. ResearchGate. Available from: [Link]

  • N-Benzyl-2-chloroacetamide. Inxight Drugs. Available from: [Link]

  • N-(5-chloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]acetamide (CHEBI:112398). EMBL-EBI. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide for Laboratory Professionals

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely procedural afterthoughts but are fundamental to ensuring a safe laboratory environment, regulatory compliance, and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide, a compound that, based on its chemical structure, requires careful handling as a halogenated organic compound.

The causality behind these rigorous disposal protocols is rooted in the potential hazards associated with the compound's functional groups. The presence of a chloro-acetamide moiety suggests potential toxicity and irritant properties, while the benzophenone core is a well-known photophore, and some derivatives are of environmental concern.[1][2][3] Therefore, we must treat this compound with a high degree of caution, assuming a hazard profile that necessitates its classification as hazardous waste.

Part 1: Pre-Disposal Handling and Hazard Assessment

Inferred Hazard Profile:

Hazard ClassInferred Risk from Structural ComponentsRecommended Precautions
Acute Toxicity (Oral, Dermal) Chloroacetamide derivatives can be toxic if swallowed or absorbed through the skin.[4][5]Avoid ingestion and skin contact. Wear appropriate personal protective equipment (PPE).
Skin/Eye Irritation Halogenated acetamides are often skin and eye irritants.[6]Wear safety goggles and chemical-resistant gloves. Handle in a well-ventilated area or fume hood.
Environmental Hazard Benzophenone derivatives can be toxic to aquatic life.[1]Prevent release into the environment. Do not dispose of down the drain.
Carcinogenicity Some related compounds are suspected carcinogens.[7]Handle as a potential carcinogen, minimizing exposure.

Personal Protective Equipment (PPE):

Always handle N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide in a well-ventilated laboratory hood. The minimum required PPE includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to manage it as a halogenated organic hazardous waste .[8][9][10] This ensures the highest level of safety and environmental protection.

Step 1: Waste Segregation

Proper segregation is the most critical step in hazardous waste management. It prevents dangerous chemical reactions and simplifies the final disposal process.

  • Action: Designate a specific waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.

  • Causality: Mixing halogenated compounds with non-halogenated organic solvents can complicate and increase the cost of disposal, as the entire mixture must then be treated as halogenated waste.[10][11] Furthermore, mixing with incompatible materials like strong acids or bases can lead to hazardous reactions.[8]

Step 2: Waste Collection and Container Management

  • Solid Waste:

    • Carefully transfer any solid N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide waste into a designated, chemically compatible, and sealable container.

    • Use a dedicated scoop or spatula to avoid cross-contamination.

  • Contaminated Labware:

    • Decontaminate glassware (e.g., beakers, flasks) that has been in contact with the compound by rinsing it three times with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

    • Collect the solvent rinsate in a separate, clearly labeled hazardous waste container for "Halogenated Organic Liquid Waste."[12]

  • Solutions:

    • If the compound is in a solution, transfer the liquid waste to a sealable, chemically compatible container designated for halogenated organic liquids.

Step 3: Labeling

Accurate and thorough labeling is a legal requirement and essential for safety.

  • Action: Immediately label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide"

    • An indication of the major constituents and their approximate concentrations.

    • The date when the first waste was added (accumulation start date).

Step 4: Storage

  • Action: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).

  • Requirements for SAA:

    • The area must be at or near the point of generation.

    • It should have secondary containment to capture any potential leaks.

    • Store away from drains, heat sources, and incompatible chemicals.[13][14]

Step 5: Final Disposal

  • Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.[12][13]

  • Recommended Disposal Method: The standard and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[8][12] This process ensures the complete destruction of the molecule, preventing its release into the environment.

Part 3: Emergency Procedures for Spills

In the event of an accidental spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills (Solid):

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, gently sweep up the solid material to avoid generating dust.[15]

    • Place the swept material into the designated hazardous waste container.

    • Clean the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the hazardous waste container.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and contact your institution's EHS department immediately.

    • Prevent others from entering the area.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide.

DisposalWorkflow Disposal Workflow for N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_storage Container Management & Storage cluster_disposal Final Disposition Start Start: Handling of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide PPE Wear Appropriate PPE: - Goggles - Gloves - Lab Coat Start->PPE FumeHood Work in a Fume Hood PPE->FumeHood WasteType What is the form of the waste? FumeHood->WasteType SolidWaste Solid Residue WasteType->SolidWaste Solid LiquidWaste Solution or Rinsate WasteType->LiquidWaste Liquid SegregateSolid Place in 'Halogenated Organic SOLID Waste' Container SolidWaste->SegregateSolid SegregateLiquid Place in 'Halogenated Organic LIQUID Waste' Container LiquidWaste->SegregateLiquid Label Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Accumulation Date SegregateSolid->Label SegregateLiquid->Label Store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment Label->Store EHS Contact EHS or Licensed Waste Disposal Contractor for Pickup Store->EHS Incineration Final Disposal via High-Temperature Incineration EHS->Incineration End End of Process Incineration->End

Caption: Disposal workflow for N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide.

By adhering to this structured and scientifically-grounded disposal protocol, you contribute to a culture of safety and responsibility within your laboratory. This not only protects you and your colleagues but also upholds the rigorous standards of our scientific community.

References

  • NextSDS. "N-(5-BENZOYL-2-HYDROXY-BENZYL)-2-CHLORO-ACETAMIDE - Chemical Substance Information." NextSDS. [Link]

  • Bucknell University. "Hazardous Waste Segregation." [Link]

  • Braun Research Group, University of Illinois. "Halogenated Organic Liquids - Standard Operating Procedure." [Link]

  • Oregon State University, Environmental Health and Safety. "Hazardous Waste Reduction." [Link]

  • Temple University, Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories." [Link]

  • Washington State University, Environmental Health & Safety. "Halogenated Solvents." [Link]

  • U.S. Environmental Protection Agency. "Chloroacetamide Env. Fate/Transport." CompTox Chemicals Dashboard. [Link]

  • Virginia Commonwealth University, Office of Clinical and Research Safety. "Guide to Laboratory Sink/Sewer Disposal of Wastes." [Link]

  • Sciencemadness Wiki. "Proper disposal of chemicals." [Link]

  • West Liberty University. "Material Safety Data Sheet - Benzophenone." [Link]

  • UC San Diego, Environmental Health and Safety. "How to Store and Dispose of Extremely Hazardous Chemical Waste." [Link]

  • Carl ROTH. "Safety Data Sheet: Benzophenone." Carl ROTH. [Link]

  • University of Alabama in Huntsville, Environmental Health and Safety. "Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-)." [Link]

  • P212121 Store. "N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide 1g." [Link]

  • PubChem, National Center for Biotechnology Information. "N-Benzyl-2-chloroacetamide." PubChem. [Link]

  • Cole-Parmer. "Chemical Compatibility Database." Cole-Parmer. [Link]

  • Eurofins. "2-Chloroacetamide SAFETY DATA SHEET." Eurofins. [Link]

  • Global Substance Registration System (GSRS). "N-BENZYL-2-CHLOROACETAMIDE." [Link]

  • NextSDS. "N-Benzyl-2-chloroacetamide — Chemical Substance Information." NextSDS. [Link]

  • Inxight Drugs. "N-Benzyl-2-chloroacetamide." [Link]

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Handling

Personal protective equipment for handling N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide

Comprehensive Safety & Operational Guide for Handling N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide Handling reactive chemical intermediates requires moving beyond basic compliance and understanding the molecular cau...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide for Handling N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide

Handling reactive chemical intermediates requires moving beyond basic compliance and understanding the molecular causality behind the hazards. N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide (CAS: 345990-66-1)[1] is a specialized organic building block frequently utilized in drug discovery. Because it features an α -chloroacetamide warhead, it acts as a potent electrophile.

This guide provides researchers with a self-validating, step-by-step operational framework for handling this compound, ensuring laboratory safety through mechanistic understanding.

Mechanistic Toxicology: The Causality of the Hazard

To design an effective safety protocol, we must first understand how the molecule interacts with human biology. The parent moiety, 2-chloroacetamide, is classified under GHS as Toxic if swallowed (H301) , a Skin Sensitizer (H317) , and Suspected of damaging fertility (H361f) [2][3].

The primary occupational hazard is allergic contact dermatitis and systemic sensitization [4]. The α -carbon of the chloroacetamide group is highly electrophilic. If the powder contacts bare skin, or if a solution permeates a standard laboratory glove, the molecule undergoes an irreversible SN​2 nucleophilic substitution with the thiol groups of cysteine residues on your skin proteins. This covalent binding creates a hapten-protein complex, which is recognized by the immune system, leading to lifelong sensitization.

ToxicityMechanism A N-(5-Benzoyl-...) -2-chloro-acetamide B Electrophilic a-Chloro Warhead A->B C Covalent Binding to Skin Proteins B->C D Hapten-Protein Complex C->D E Langerhans Cell Presentation D->E F T-Cell Activation & Sensitization E->F

Mechanism of chloroacetamide skin sensitization via electrophilic protein alkylation.

Personal Protective Equipment (PPE) Matrix

Because this compound can be absorbed through the skin in hazardous amounts[4], standard laboratory attire is insufficient. The following PPE matrix is engineered to break the chain of exposure.

PPE CategorySpecificationMechanistic Rationale
Primary Gloves Nitrile (Min. 0.11 mm thickness)Protects against incidental dry powder contact during weighing.
Secondary Gloves Butyl Rubber or Heavyweight NitrileCritical for Solutions: If dissolving in DMSO, standard nitrile fails rapidly. DMSO acts as a transdermal carrier, pulling the alkylating agent directly through the skin.
Eye Protection Chemical Splash Goggles (EN 166)Powders can aerosolize. Hydration of the electrophile in the mucosal fluid of the eye causes severe, irreversible irritation[4].
Body Protection Flame-Retardant Lab Coat (Knit Cuffs)Knit cuffs prevent powder from migrating up the sleeves. The coat must be fully buttoned to the neck.
Respiratory FFP3 / N100 Particulate RespiratorMandatory only if engineering controls (fume hood) fail, or during the cleanup of a large powder spill[4].

Standard Operating Procedure (SOP): Handling & Solubilization

This protocol establishes a self-validating workflow. Do not proceed to the next step unless the validation check of the previous step is successful.

HandlingWorkflow Start 1. Environmental Control Verify Fume Hood Velocity PPE 2. Don PPE Matrix Double Nitrile & Goggles Start->PPE Weigh 3. Static-Free Weighing Use Grounded Spatula PPE->Weigh Solvent 4. Solubilization Add DMSO Inside Hood Weigh->Solvent Decon 5. Chemical Quenching Wipe with 5% Thiosulfate Solvent->Decon Waste 6. Waste Segregation Label as Alkylating Agent Decon->Waste

Step-by-step operational workflow for the safe handling and quenching of covalent warheads.

Step 1: Environmental Preparation

  • Action: Conduct all work inside a certified chemical fume hood. Lay down a disposable, static-dissipative weighing mat.

  • Validation Check: Verify the hood monitor reads a face velocity of 80–100 fpm.

Step 2: Static-Free Weighing

  • Action: Chloroacetamide derivatives often exhibit static fly, increasing inhalation risk. Use a grounded, anti-static U-shaped spatula. Transfer the required mass directly into a pre-tared, sealable glass vial. Do not use open polystyrene weigh boats.

  • Validation Check: Ensure the analytical balance stabilizes immediately. Continuous drift indicates static buildup and an aerosolization risk.

Step 3: Solubilization (High-Risk Phase)

  • Action: Add your solvent (e.g., DMSO, DMF) directly into the vial while it remains inside the fume hood. Cap the vial tightly before removing it from the hood.

  • Causality: Alkylating agents in solution are exponentially more dangerous than dry powders because the solvent facilitates rapid dermal penetration.

Step 4: Chemical Quenching & Decontamination

  • Action: Do not just wipe the balance with ethanol. Wipe the spatula, balance pan, and surrounding mat with a lint-free wipe dampened with 5% Sodium Thiosulfate ( Na2​S2​O3​ ) .

  • Causality: The thiosulfate anion is a strong nucleophile. It actively reacts with and quenches any microscopic dust of the α -chloroacetamide warhead, converting it into a benign, water-soluble thioether. Follow this with a standard 70% ethanol wipe.

Emergency Response & Spill Management

Dermal Exposure:

  • Immediately remove contaminated gloves or clothing.

  • Flush the affected skin with copious amounts of water and soap for at least 15 minutes[4].

  • Critical Warning:Never use solvents (like ethanol or acetone) to wash your skin. Solvents will dissolve the chemical and drive it deeper into the epidermis, accelerating systemic absorption.

Powder Spill (Inside Fume Hood):

  • Do not dry sweep, as this generates toxic dust[2].

  • Gently cover the spilled powder with absorbent paper towels.

  • Carefully moisten the towels with a 5% Sodium Thiosulfate solution to quench the active warhead.

  • Scoop the deactivated mass into a hazardous waste container and seal it tightly.

Waste Disposal & Logistical Plan

Improper disposal of alkylating agents poses severe risks to environmental health and downstream sanitation workers.

  • Solid Waste: Empty reagent bottles, contaminated spatulas, and spill cleanup materials must be placed in a rigid, sealable container. Label explicitly as: "Hazardous Solid Waste: Contains Toxic/Sensitizing Alkylating Agent (Chloroacetamide derivative)."

  • Liquid Waste: Segregate DMSO/DMF solutions containing this compound from strong oxidizers, strong acids, and strong bases[4]. Keep in a secondary containment bin.

  • Disposal Method: Do not flush down the sink. The only acceptable logistical endpoint for chloroacetamide waste is high-temperature professional incineration[2].

References

  • NextSDS Substance Database. N-(5-BENZOYL-2-HYDROXY-BENZYL)-2-CHLORO-ACETAMIDE (CAS 345990-66-1).1

  • Chemos GmbH & Co. KG. Safety Data Sheet: 2-chloroacetamide.2

  • TCI Europe N.V. SAFETY DATA SHEET: 2-Chloroacetamide [for Biochemical Research].3

  • International Labour Organization (ILO). ICSC 0640 - 2-CHLOROACETAMIDE.4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide
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N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide
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